Technical Documentation Center

1-Tert-butyl-4,4-diphenylpiperidin-1-ium;chloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Tert-butyl-4,4-diphenylpiperidin-1-ium;chloride
  • CAS: 63661-61-0

Core Science & Biosynthesis

Foundational

Structural and Physicochemical Profiling of 1-Tert-butyl-4,4-diphenylpiperidin-1-ium Chloride (Budipine Hydrochloride): A Comprehensive Technical Guide

Executive Summary Understanding the intricate relationship between molecular architecture and pharmacological efficacy is paramount in neuropharmacology. 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride , universally re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the intricate relationship between molecular architecture and pharmacological efficacy is paramount in neuropharmacology. 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride , universally recognized as budipine hydrochloride , is a multifaceted neuroactive compound historically utilized in the management of Parkinson's disease[1]. This whitepaper elucidates its chemical structure, physicochemical properties, multi-target pharmacodynamics, and the rigorous analytical methodologies required for its quantification and evaluation.

Molecular Architecture and Structural Causality

The core scaffold of budipine features a piperidine ring substituted with a bulky tert-butyl group at the nitrogen atom (position 1) and two phenyl rings at position 4[2]. This specific topological arrangement is not arbitrary; it directly dictates the molecule's pharmacokinetic and pharmacodynamic behavior.

  • Causality of the tert-butyl group: The steric bulk of the tert-butyl group shields the basic nitrogen, modulating its pKa and influencing the binding kinetics at the N-methyl-D-aspartate (NMDA) receptor's phencyclidine (PCP) site[3]. It imparts a fast on/off rate, which is the hallmark of low-affinity, uncompetitive NMDA antagonists, preventing the severe psychotomimetic side effects seen with high-affinity blockers[3].

  • Causality of the diphenyl substitution: The highly lipophilic 4,4-diphenyl moiety drives blood-brain barrier (BBB) permeability. Furthermore, the spatial arrangement of these aromatic rings allows for critical π−π stacking interactions within the hydrophobic pockets of monoamine oxidase B (MAO-B) and the dopamine transporter (DAT)[3].

  • Salt Form (1-ium chloride): Formulating the free base as a chloride salt enhances its aqueous solubility for oral bioavailability while maintaining sufficient lipophilicity for central nervous system (CNS) penetration[1].

Physicochemical Properties

A rigorous understanding of physicochemical properties is essential for formulation design and analytical method development. The quantitative data for budipine hydrochloride is summarized below.

Table 1: Physicochemical Profile of Budipine Hydrochloride

PropertyValueCausality / Experimental Implication
Chemical Formula C21​H28​ClN Dictates the exact mass and isotopic distribution required for high-resolution MS/MS detection[4].
Molecular Weight 329.91 g/mol Falls well within the optimal size range (<400 Da) for passive blood-brain barrier penetration[5].
CAS Registry Number 63661-61-0Unique identifier for the hydrochloride salt (Free base: 57982-78-2)[6].
Solubility (DMSO) ~10.02 mM (2.94 mg/mL)Requires co-solvents (e.g., 10% DMSO + 40% PEG300 + 5% Tween-80) for stable in vivo aqueous dosing[5].
Lipophilicity (LogP) ~4.5 (Free base est.)High lipophilicity necessitates extensive hepatic metabolism (hydroxylation) for clearance[1].

Multi-Target Pharmacodynamics (Mechanism of Action)

Budipine does not rely on a single pathway; it is a polypharmacological agent designed to correct the imbalance of striatal output pathways in Parkinson's disease[3].

  • NMDA Receptor Antagonism: Acts as an uncompetitive antagonist at the PCP site, mitigating glutamate-induced excitotoxicity[7].

  • Dopaminergic Modulation: Inhibits MAO-B and dopamine reuptake, prolonging dopamine residence time in the synaptic cleft[3].

  • Anticholinergic Activity: Weak antagonism at muscarinic (M1-M3) receptors helps restore the dopamine/acetylcholine balance in the striatum, specifically suppressing cholinergically evoked tremor[3].

G Budipine Budipine Hydrochloride (1-Tert-butyl-4,4-diphenylpiperidin-1-ium) NMDA NMDA Receptor (Uncompetitive Antagonism) Budipine->NMDA Blocks PCP Site MAOB MAO-B Enzyme (Inhibition) Budipine->MAOB Prevents DA Breakdown DAT Dopamine Transporter (Reuptake Inhibition) Budipine->DAT Blocks DA Clearance Muscarinic Muscarinic Receptors (Weak Antagonism) Budipine->Muscarinic Blocks ACh Binding Glutamate Decreased Excitotoxicity (Neuroprotection) NMDA->Glutamate Dopamine Increased Synaptic Dopamine (Motor Symptom Relief) MAOB->Dopamine DAT->Dopamine ACh Restored DA/ACh Balance (Tremor Reduction) Muscarinic->ACh

Caption: Multi-target pharmacological mechanisms of Budipine in the central nervous system.

Analytical Methodologies and Chromatographic Workflows

Accurate quantification of budipine in biological matrices (e.g., plasma, brain tissue) is critical for pharmacokinetic (PK) profiling. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard[8].

Self-Validating Experimental Protocol: HPLC-MS/MS Quantification of Budipine

Objective: To isolate and quantify budipine from plasma using Liquid-Liquid Extraction (LLE) to ensure high recovery and minimal matrix effects.

Step 1: Sample Preparation via Liquid-Liquid Extraction (LLE)

  • Procedure: Aliquot 100 µL of plasma into a microcentrifuge tube. Add 10 µL of internal standard (IS) (e.g., deuterated budipine-d9, 100 ng/mL). Add 300 µL of 1-chlorobutane and 50 µL of phosphate buffer (pH 9.0)[8].

  • Causality: Budipine is highly lipophilic and basic. Adjusting the plasma to a basic pH (pH > pKa) ensures the piperidine nitrogen is deprotonated (free base form), driving the partition coefficient heavily toward the organic phase. 1-chlorobutane is selected because it provides an optimal balance of polarity, yielding exceptionally clean chromatograms with high extraction recovery for basic drugs[8].

  • Validation Check: Vortex for 5 minutes, then centrifuge at 14,000 x g for 10 minutes. A distinct, clear phase separation must be visible. The upper organic layer contains the analyte.

Step 2: Evaporation and Reconstitution

  • Procedure: Transfer 250 µL of the organic layer to a clean vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

  • Causality: Nitrogen evaporation concentrates the sample without causing thermal degradation. Reconstituting in the initial mobile phase conditions prevents solvent-induced peak broadening (the "solvent effect") during column injection.

Step 3: Chromatographic Separation

  • Procedure: Inject 5 µL onto a C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size). Run a gradient elution from 10% to 90% Acetonitrile (containing 0.1% Formic Acid) over 3 minutes at a flow rate of 0.4 mL/min.

  • Causality: The hydrophobic C18 stationary phase effectively interacts with the lipophilic diphenyl and tert-butyl groups. The 0.1% formic acid serves as an ion-pairing agent and ensures the piperidine nitrogen is fully protonated (1-ium state), which is critical for positive electrospray ionization (ESI+).

Step 4: MS/MS Detection

  • Procedure: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode using ESI+. Monitor the precursor-to-product ion transition (e.g., m/z 294.2 m/z 238.1, representing the loss of the tert-butyl group).

  • Causality: MRM provides absolute structural specificity. The fragmentation and loss of the tert-butyl group is the most thermodynamically favored pathway, yielding a highly abundant product ion for maximum sensitivity.

Workflow Plasma Biological Matrix (Plasma/Tissue) LLE Liquid-Liquid Extraction (1-Chlorobutane, pH 9) Plasma->LLE Spike IS Recon N2 Evaporation & Reconstitution LLE->Recon Organic Phase HPLC UHPLC Separation (C18, Gradient Elution) Recon->HPLC 5 µL Injection MSMS ESI+ MS/MS Detection (MRM Mode) HPLC->MSMS Eluent Data Data Analysis & PK Modeling MSMS->Data Chromatogram

Caption: Step-by-step LC-MS/MS analytical workflow for the quantification of budipine.

In Vitro Receptor Binding Protocol (Validation of Mechanism)

To validate the NMDA receptor antagonism of budipine, a competitive radioligand binding assay is strictly employed[3].

Step-by-Step Methodology: [3H]MK-801 Displacement Assay

  • Membrane Preparation: Isolate rat cortical membranes and homogenize in 5 mM Tris-HCl buffer (pH 7.4).

    • Causality: The cortex is highly enriched in NMDA receptors. A low ionic strength buffer is chosen to prevent the masking of the intra-channel PCP binding site by endogenous ions.

  • Incubation: Incubate 100 µg of membrane protein with 5 nM [3H]MK-801 (a high-affinity PCP site radioligand) and varying concentrations of budipine ( 10−9 to 10−4 M) for 120 minutes at 25°C.

    • Causality: 120 minutes ensures thermodynamic equilibrium is reached. Budipine directly competes with [3H]MK-801 for the uncompetitive binding site inside the ion channel pore.

  • Termination and Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine).

    • Causality: Rapid filtration separates the receptor-bound radioligand from the free radioligand. Polyethylenimine reduces the non-specific binding of the highly lipophilic radioligand to the glass fiber matrix.

  • Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, add scintillation cocktail, and count radioactivity.

    • Causality: Ice-cold washes lower the kinetic energy of the system, preventing the rapid dissociation of the receptor-ligand complex during the washing step.

  • Validation Check: Calculate the IC50​ from the displacement curve and convert to Ki​ using the Cheng-Prusoff equation. A self-validating control must include a known uncompetitive antagonist (e.g., amantadine) to ensure assay fidelity and receptor viability[3].

References

  • Multiple mechanisms of action: the pharmacological profile of budipine Source: PubMed (National Institutes of Health) URL:[Link]

  • BUDIPINE - Drug Profile and Pharmacokinetics Source: Inxight Drugs (National Center for Advancing Translational Sciences - NCATS) URL:[Link]

  • Budipine - Chemical Structure and Synthesis Source: Wikipedia URL:[Link]

  • Systematic evaluation of 1-chlorobutane for liquid-liquid extraction of drugs Source: GTFCh (Society of Toxicological and Forensic Chemistry) URL:[Link]

Sources

Exploratory

molecular weight and exact mass of 1-Tert-butyl-4,4-diphenylpiperidin-1-ium;chloride

An In-Depth Technical Guide on the Physicochemical Profiling and High-Resolution Mass Spectrometry of 1-Tert-butyl-4,4-diphenylpiperidin-1-ium Chloride Executive Summary In the realm of neuropharmacology and drug develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Physicochemical Profiling and High-Resolution Mass Spectrometry of 1-Tert-butyl-4,4-diphenylpiperidin-1-ium Chloride

Executive Summary

In the realm of neuropharmacology and drug development, precise physicochemical characterization is the bedrock of robust pharmacokinetic (PK) and pharmacodynamic (PD) modeling. 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride , commonly known by its generic moniker Budipine hydrochloride , is a multi-target antiparkinsonian agent. As a Senior Application Scientist, I approach the analytical characterization of such active pharmaceutical ingredients (APIs) not merely as a data-gathering exercise, but as a mechanistic validation of the molecule's behavior in physiological and analytical environments.

This whitepaper provides a comprehensive, causality-driven guide to the molecular weight, exact mass, and mass spectrometric behavior of Budipine hydrochloride, equipping analytical chemists and drug development professionals with self-validating protocols for structural confirmation.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

Before deploying High-Resolution Mass Spectrometry (HRMS), it is critical to delineate the difference between the average molecular weight and the monoisotopic exact mass of the API [1].

  • Molecular Weight (MW): Calculated using the standard atomic weights of elements, which reflect the natural abundance of all isotopes. This value (329.91 g/mol ) is utilized for macroscopic laboratory tasks, such as molarity calculations for dosing or formulating mobile phases.

  • Exact Mass (Monoisotopic Mass): Calculated using the mass of the most abundant, stable isotope of each element (e.g., 12C , 1H , 14N , 35Cl ). This value (329.1910 Da) is the theoretical target used in HRMS to determine elemental composition and mass defect [1].

Quantitative Mass Specifications
PropertyValueCausality / Analytical Significance
Chemical Formula C21​H28​ClN Represents the intact hydrochloride salt.
Molecular Weight 329.91 g/mol Used for gravimetric preparation of standard curves.
Exact Mass (Salt) 329.1910 DaTheoretical mass of the intact salt (rarely observed in MS).
Exact Mass (Cation) 294.2222 DaThe detectable [M - Cl]+ species in positive ion mode.
InChI Key USUUKNCFNKZGEY-UHFFFAOYSA-NEnsures unambiguous database querying and structural matching.
CAS Registry Number 63661-61-0Unique identifier for the hydrochloride salt variant [1].

Mechanistic Causality in Mass Spectrometry

Understanding the ionization dynamics of 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride is paramount. Budipine is a tertiary amine. In its formulated state, it is synthesized as a hydrochloride salt to enhance aqueous solubility and bioavailability.

When introduced into an Electrospray Ionization (ESI) source in positive mode ( ESI+ ), the salt undergoes immediate dissociation in the polar solvent matrix (typically methanol/water with formic acid). The chloride anion ( Cl− ) is stripped away, leaving the pre-formed 1-tert-butyl-4,4-diphenylpiperidin-1-ium cation ( C21​H28​N+ ).

The Self-Validating Calculation: To ensure trustworthiness in your HRMS data, always manually validate the theoretical exact mass of the detected cation:

  • Carbon ( 12C ): 21×12.000000=252.000000

  • Hydrogen ( 1H ): 28×1.007825=28.219100

  • Nitrogen ( 14N ): 1×14.003074=14.003074

  • Sum ( m/z ): 294.222174 Da

In your mass spectrum, you will not search for 329.1910 Da. Instead, the base peak will be m/z 294.2222 , representing the intact active cation.

Pharmacological Context: Why Budipine Matters

Budipine is unique among antiparkinsonian agents due to its polypharmacological profile [2]. It does not merely replace dopamine; it modulates the broader neurochemical environment. It acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, reducing glutamatergic excitotoxicity, while simultaneously inhibiting Monoamine Oxidase B (MAO-B) and promoting endogenous dopamine synthesis [3].

G Budipine Budipine HCl (Active Cation) NMDA NMDA Receptor (Antagonism) Budipine->NMDA Blocks MAOB MAO-B Enzyme (Inhibition) Budipine->MAOB Inhibits DA_Syn Dopamine Synthesis (Promotion) Budipine->DA_Syn Stimulates Glutamate Glutamatergic Overactivity Reduced NMDA->Glutamate DA_Levels Striatal Dopamine Increased MAOB->DA_Levels Prevents Breakdown DA_Syn->DA_Levels PD_Relief Parkinson's Disease Symptom Relief Glutamate->PD_Relief DA_Levels->PD_Relief

Fig 1. Multi-target pharmacodynamic pathway of Budipine in Parkinson's disease.

Experimental Protocol: HRMS Workflow for Exact Mass Determination

To achieve sub-5 ppm mass accuracy for quality control or metabolite profiling, follow this self-validating Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight (UPLC-Q-TOF) methodology.

Step 1: Sample Preparation
  • Weigh exactly 1.0 mg of 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride reference standard.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute to a working concentration of 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA) .

    • Causality: The addition of 0.1% FA provides an excess of protons ( H+ ). While Budipine is already a salt, the acidic environment suppresses secondary interactions with residual silanol groups on the UPLC column, ensuring sharp, symmetrical chromatographic peaks.

Step 2: Chromatographic Separation (UPLC)
  • Column: C18 reverse-phase column (e.g., particle size).

  • Mobile Phase A: Water + 0.1% FA.

  • Mobile Phase B: Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

    • Causality: The highly lipophilic diphenyl and tert-butyl moieties of Budipine dictate strong retention on a C18 stationary phase. A rapid organic gradient is required to elute the compound efficiently.

Step 3: Q-TOF Mass Spectrometry Parameters
  • Ionization Mode: ESI+ (Positive Ion Mode).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C.

  • Mass Range: m/z 100 to 800.

  • Lock Mass: Use Leucine Enkephalin ( m/z 556.2771) infused continuously for real-time mass axis correction.

Step 4: Data Acquisition and Validation
  • Extract the ion chromatogram (EIC) for m/z 294.2222 with a narrow mass window (e.g., ±5 ppm ).

  • Analyze the isotopic pattern. You should observe the A+1 isotope ( 13C contribution) at approximately m/z 295.2255, with an intensity of roughly 23% relative to the monoisotopic peak (calculated based on 21 carbon atoms: 21×1.1%≈23.1% ).

G Prep Sample Preparation (MeOH/H2O + 0.1% FA) Dissociation Salt Dissociation (Loss of Cl-) Prep->Dissociation UPLC UPLC Separation (C18 Column) Dissociation->UPLC ESI ESI+ Ionization (Formation of[M-Cl]+) UPLC->ESI QTOF Q-TOF Mass Spectrometry (m/z 294.2222) ESI->QTOF Data Mass Defect & Isotope Pattern Analysis QTOF->Data

Fig 2. HRMS analytical workflow for the detection of the Budipine cation.

Conclusion

The precise exact mass determination of 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride requires an intimate understanding of its salt dissociation mechanics. By targeting the active cation at m/z 294.2222 rather than the intact salt mass, and by employing rigorous lock-mass corrected HRMS protocols, researchers can ensure unimpeachable data integrity for downstream pharmacokinetic and quality control applications.

References

  • PharmaCompass. "Budipine hydrochloride | Drug Information, Uses, Side Effects, Chemistry." PharmaCompass.com. Available at:[Link]

  • Kyoto Encyclopedia of Genes and Genomes (KEGG). "KEGG DRUG: Budipine (D07306)." Genome.jp. Available at: [Link]

  • Wikipedia Contributors. "Budipine." Wikipedia, The Free Encyclopedia. Available at: [Link]

Foundational

Unraveling the Polypharmacology of 1-Tert-butyl-4,4-diphenylpiperidin-1-ium Chloride In Vivo

A Technical Guide on Multi-Target Neuromodulation in Parkinsonian Models Introduction to the Compound 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride, universally recognized in clinical pharmacology as Budipine hydroch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide on Multi-Target Neuromodulation in Parkinsonian Models

Introduction to the Compound

1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride, universally recognized in clinical pharmacology as Budipine hydrochloride , represents a highly specialized class of antiparkinsonian agents. Unlike traditional dopaminergic monotherapies, this compound exerts its therapeutic efficacy through a complex, multi-target mechanism of action (MOA) within the central nervous system (CNS). By simultaneously modulating dopaminergic, glutamatergic, cholinergic, and GABAergic pathways, it corrects the severe neurotransmitter imbalances characteristic of Parkinson's disease (PD)[1].

This technical guide deconstructs the in vivo pharmacodynamics of 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride, providing researchers with the mechanistic rationale and self-validating experimental protocols required to study its polypharmacological profile in preclinical neurodegenerative models.

In Vivo Mechanism of Action: A Multi-Target Network

The clinical efficacy of 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride is not derived from a single high-affinity interaction, but rather from the synergistic integration of moderate-affinity interactions across multiple receptor systems[1][2].

Indirect Dopaminergic Enhancement

The primary mechanism restoring motor function is the indirect enhancement of endogenous dopaminergic activity in the striatum. Rather than acting as a direct dopamine receptor agonist, the compound amplifies the dopaminergic signal through three distinct enzymatic and transport modulations:

  • MAO-B Inhibition: It inhibits Monoamine Oxidase Type B (MAO-B), preventing the oxidative deamination of dopamine, thereby prolonging its synaptic half-life[1].

  • AADC Stimulation: It stimulates aromatic L-amino acid decarboxylase (AADC), the enzyme responsible for converting L-DOPA to dopamine, accelerating de novo synthesis[1][2].

  • Reuptake Inhibition: It acts as a weak inhibitor of the dopamine transporter (DAT), reducing presynaptic reuptake[1].

Uncompetitive NMDA Receptor Antagonism

In the parkinsonian brain, the loss of dopaminergic tone leads to overactivity in the glutamatergic projections from the subthalamic nucleus to the basal ganglia. 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride acts as a low-affinity, uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor[1][3]. Specifically, it binds to the phencyclidine (PCP) site within the ion channel pore with moderate voltage-dependency and fast kinetics[1]. This mechanism is critical for counteracting glutamatergic excitotoxicity without disrupting normal baseline synaptic transmission.

Antimuscarinic and GABAergic Modulation

The compound exhibits weak antagonistic properties at native muscarinic receptors (M1-M3) and human recombinant subtypes (m1-m5)[1]. While its antimuscarinic potency is approximately 100-fold lower than classical agents like biperiden, it is highly effective at suppressing cholinergically evoked tremor[1]. Additionally, it inhibits the release of striatal gamma-aminobutyric acid (GABA), which helps normalize the overactive striatal output pathways[1].

Blood-Brain Barrier (BBB) Transport

In vivo bioavailability within the CNS is heavily regulated by efflux transporters. The compound is a known substrate for P-glycoprotein (P-gp)[4]. While it readily crosses the lipophilic BBB, P-gp actively mediates its efflux back into the systemic circulation, a dynamic that must be accounted for when calculating in vivo dosing regimens[4].

Budipine_MOA Budipine 1-Tert-butyl-4,4-diphenylpiperidin-1-ium (Budipine HCl) MAOB MAO-B Enzyme (Inhibition) Budipine->MAOB Blocks NMDA NMDA Receptor (Uncompetitive Antagonism) Budipine->NMDA Blocks (PCP site) mAChR Muscarinic Receptors (Weak Antagonism) Budipine->mAChR Blocks AADC AADC Enzyme (Stimulation) Budipine->AADC Stimulates DA_Levels ↑ Striatal Dopamine Availability MAOB->DA_Levels Prevents DA breakdown Glutamate ↓ Glutamatergic Excitotoxicity NMDA->Glutamate Normalizes output Tremor ↓ Cholinergic Tremor mAChR->Tremor Suppresses overactivity AADC->DA_Levels Enhances DA synthesis

Caption: Multi-target neuromodulatory pathways of 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride.

Quantitative Pharmacodynamic Profile

To design robust in vivo experiments, researchers must calibrate their assays against established binding affinities and effective doses. The following table summarizes the quantitative metrics defining the compound's interaction with its primary targets[3][4][5].

Target / ParameterMetric TypeValueFunctional Consequence
NMDA Receptor (PCP Site) Binding Affinity (IC₅₀)36 µMDisplaces [³H]-TCP; non-competitive antagonism[3].
Muscarinic Receptors Binding Affinity (IC₅₀)1.1 µMDisplaces [³H]3-quinuclidinol benzilate[5].
NMDA-Induced Seizures In Vivo Efficacy (ED₅₀)10.2 mg/kgIncreases seizure threshold in murine models[5].
P-glycoprotein (P-gp) Transport KineticSubstrateActively effluxed across the BBB into plasma[4].
Elimination Half-Life Pharmacokinetic (t₁/₂)~31 hoursSustained in vivo exposure with minimal fluctuation[6].

Self-Validating Experimental Protocols

To rigorously evaluate the mechanism of action of 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride, empirical workflows must isolate specific pathways while controlling for the compound's polypharmacology. The following protocols are engineered with built-in causality and internal validation checks.

Protocol 1: In Vivo Microdialysis of Striatal Dopamine Dynamics

Objective: To quantify the indirect dopaminergic enhancement (via MAO-B inhibition and AADC stimulation) in freely moving rodents without confounding anesthetic artifacts[5][7].

Causality & Rationale: Because the compound does not directly stimulate dopamine receptors, behavioral assays alone cannot prove dopaminergic enhancement. Microdialysis coupled with High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) allows for the direct, real-time quantification of extracellular dopamine and its metabolites (DOPAC, HVA) in the striatum.

Step-by-Step Methodology:

  • Stereotaxic Surgery (Day -3):

    • Anesthetize the rat and secure it in a stereotaxic frame.

    • Implant a guide cannula targeting the dorsolateral striatum (Coordinates: AP +1.0 mm, ML ±3.0 mm, DV -3.0 mm from bregma).

    • Validation Check: Allow a 3-day recovery period. This ensures the BBB reseals and local astrogliosis stabilizes, preventing artifactual dopamine spikes caused by acute tissue trauma.

  • Probe Insertion & Equilibration (Day 0, T = -120 min):

    • Insert a concentric microdialysis probe (2 mm active membrane) through the guide cannula.

    • Perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.5 µL/min.

    • Validation Check: Discard the first 120 minutes of dialysate. Collect 3 baseline samples (20 min each). The baseline must vary by <10% to confirm system stability before drug administration.

  • Drug Administration (T = 0 min):

    • Administer 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride (e.g., 10 mg/kg i.v. or s.c.)[5].

    • Control Group: Administer an equivalent volume of vehicle (e.g., saline) to a parallel cohort to rule out injection-stress-induced dopamine release.

  • Sampling & HPLC-ECD Analysis (T = 0 to 180 min):

    • Collect dialysate fractions every 20 minutes into tubes containing antioxidant (0.1 M perchloric acid) to prevent dopamine degradation.

    • Inject samples into the HPLC-ECD system. Quantify DA, DOPAC, and HVA against standard curves. A decrease in DOPAC/HVA coupled with stable or elevated DA confirms MAO-B inhibition in vivo.

Protocol 2: 6-OHDA Hemiparkinsonian Rotational Model for NMDA Antagonism

Objective: To evaluate the functional impact of the compound's uncompetitive NMDA receptor antagonism on motor symptom reversal[5][8].

Causality & Rationale: The unilateral 6-hydroxydopamine (6-OHDA) lesion destroys dopaminergic neurons on one side of the brain, creating receptor supersensitivity. While direct dopamine agonists cause robust contralateral rotations, pure NMDA antagonists generally modulate or potentiate these rotations rather than inducing them outright. This protocol isolates the non-dopaminergic (glutamatergic) motor benefits of the drug.

Step-by-Step Methodology:

  • Unilateral Lesioning (Day -21):

    • Inject 6-OHDA (with desipramine pretreatment to protect noradrenergic terminals) directly into the medial forebrain bundle (MFB).

    • Validation Check: Wait 3 weeks for complete terminal degeneration. Administer a low-dose apomorphine challenge (0.1 mg/kg). Only select animals exhibiting >100 contralateral rotations/hour (indicating >95% striatal dopamine depletion) for the study[8].

  • Drug Challenge & Behavioral Tracking (Day 0):

    • Place the validated hemiparkinsonian rats into automated rotameter bowls.

    • Administer 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride (e.g., 3.13 - 12.5 mg/kg i.p.)[5].

    • Validation Check: Observe for intrinsic rotational behavior. Because the compound lacks direct dopaminergic agonism, it should not induce significant rotations on its own[5].

  • Synergistic Apomorphine Challenge (T = +30 min):

    • Administer a sub-threshold dose of apomorphine.

    • Measure the potentiation of contralateral rotations. An increase in rotation count compared to vehicle-treated controls confirms that the compound's NMDA antagonistic properties successfully reduce the pathological glutamatergic brake on the basal ganglia, synergizing with dopaminergic tone[5].

Conclusion

1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride is a sophisticated pharmacological tool that exemplifies the shift from single-target paradigms to polypharmacology in neurodegenerative disease management. By utilizing rigorous in vivo models—such as microdialysis for neurochemical quantification and 6-OHDA lesioning for behavioral correlates—researchers can accurately map how its indirect dopaminergic enhancement, NMDA antagonism, and antimuscarinic effects converge to restore basal ganglia circuitry.

Sources

Exploratory

Pharmacokinetics and Biodistribution of 1-Tert-butyl-4,4-diphenylpiperidin-1-ium Chloride: A Technical Guide

Executive Summary 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride, structurally known as budipine hydrochloride (C21H28ClN), is a highly lipophilic, multi-target central nervous system (CNS) agent[1]. Originally develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride, structurally known as budipine hydrochloride (C21H28ClN), is a highly lipophilic, multi-target central nervous system (CNS) agent[1]. Originally developed for the management of Parkinson's disease, it exerts its pharmacological efficacy by modulating both dopaminergic and non-dopaminergic systems—specifically through the inhibition of monoamine oxidase B (MAO-B), antagonism of N-methyl-D-aspartate (NMDA) receptors, and blockade of muscarinic acetylcholine receptors[2].

For researchers and drug development professionals, understanding the pharmacokinetic (PK) and biodistribution profile of budipine is critical. Its efficacy is heavily dependent on its ability to cross the blood-brain barrier (BBB) and maintain steady-state therapeutic concentrations in the brain parenchyma, a process tightly regulated by active efflux mechanisms.

Physicochemical Profile and Systemic Absorption

As a phenylpiperidine derivative, budipine hydrochloride possesses significant lipophilicity, which facilitates rapid gastrointestinal absorption[2]. Clinical pharmacokinetic profiling demonstrates highly predictable, dose-dependent absorption dynamics.

When administered orally in single ascending doses (10, 20, and 30 mg), budipine exhibits a strict linear increase in both the maximum serum concentration (Cmax) and the area under the concentration-time curve (AUC)[3]. Crucially, the time to reach maximum serum concentration (tmax) and the terminal half-life (t1/2) remain completely independent of the administered dose[3]. From a translational perspective, this indicates that the intestinal absorption transporters and hepatic degradation enzymes are not saturated within the standard therapeutic window, allowing for highly predictable dose scaling in clinical practice.

Hepatic Metabolism and Elimination Kinetics

Following systemic absorption, budipine undergoes extensive first-pass hepatic biotransformation. The primary metabolic pathway is hydroxylation, yielding the major active metabolite, p-OH-budipine[3].

Steady-state investigations reveal important accumulation dynamics. When subjects are transitioned from a single 10 mg dose to a repeated regimen of 10 mg three times daily (t.i.d.) for 10 days, the AUC of the parent budipine compound increases by a modest 11%[3]. However, the AUC for the p-OH-budipine metabolite surges by 93%[3]. This disproportionate accumulation of the hydroxylated metabolite suggests either a longer terminal half-life for the metabolite or competitive auto-inhibition of the secondary clearance pathways. Both the parent compound and its metabolites are ultimately cleared via renal and fecal excretion within 24 hours[2].

Biodistribution and Blood-Brain Barrier (BBB) Permeability

For any centrally acting therapeutic, systemic plasma concentration is only a surrogate marker; the definitive metric of efficacy is BBB penetrance. While budipine's lipophilic structure allows it to passively diffuse across the endothelial cells of the BBB, its net accumulation in the brain is actively restricted by efflux transporters.

In vivo biodistribution studies have definitively identified budipine as a high-affinity substrate for P-glycoprotein (P-gp), an ATP-binding cassette transporter encoded by the ABCB1 gene[4]. P-gp acts as a biological vacuum cleaner at the BBB, actively extruding xenobiotics from the brain back into the systemic circulation. In comparative studies utilizing continuous osmotic infusion, abcb1ab(-/-) double knock-out mice exhibited brain concentrations of budipine 3.1 times higher than their wild-type counterparts[4]. This confirms that while budipine readily enters the CNS, its steady-state concentration is aggressively gated by P-gp efflux.

Quantitative Pharmacokinetic Data

Table 1: Systemic Pharmacokinetic Parameters of Budipine Hydrochloride

PK Parameter Single Dose (10 mg) Repeated Dose (10 mg t.i.d., 10 days) Dose Dependency
AUC (Parent Drug) Baseline +11% increase Linear increase
AUC (p-OH-metabolite) Baseline +93% increase High accumulation
Cmax Baseline Increased Linear increase
tmax Constant Constant Independent of dose

| t1/2 (Terminal) | Constant | Constant | Independent of dose |

Table 2: Brain Biodistribution and P-gp Efflux Dynamics (30 µ g/24h Infusion)

Animal Model Genotype P-gp Expression Relative Brain Concentration
Wild-Type (WT) abcb1ab(+/+) Active 1.0x (Baseline)

| Knock-Out (KO) | abcb1ab(-/-) | Ablated | 3.1x |

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I design protocols that prioritize internal validation and the isolation of variables. The following workflows are engineered to eliminate common experimental artifacts such as transient concentration spikes or ex vivo degradation.

Protocol 1: Steady-State Pharmacokinetic Profiling (LC-MS/MS)

Objective: To quantify dose linearity and isolate the accumulation ratio of hepatic metabolites.

  • Dosing Strategy: Administer budipine HCl in ascending single doses (10, 20, 30 mg) and a repeated steady-state regimen (10 mg t.i.d. for 10 days)[3].

    • Causality: Comparing single versus repeated doses isolates the accumulation ratio of p-OH-budipine, revealing potential saturation of hepatic clearance mechanisms.

  • Plasma Sampling & Quenching: Collect venous blood at predetermined intervals. Immediately transfer to K2EDTA tubes and centrifuge at 4°C.

    • Causality: Chilling the samples instantly halts ex vivo enzymatic degradation, preserving the exact in vivo parent-to-metabolite ratio.

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to 1 volume of plasma. Vortex for 60 seconds and centrifuge at 14,000 x g.

    • Causality: Acetonitrile disrupts non-covalent protein-drug binding, ensuring that total (not just free) budipine is extracted, while simultaneously precipitating plasma proteins that would otherwise foul the LC column.

  • LC-MS/MS Quantification: Analyze the supernatant using a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Causality: MRM provides the absolute specificity required to differentiate budipine from p-OH-budipine based on their unique mass-to-charge (m/z) transitions, eliminating matrix cross-talk.

Protocol 2: BBB Permeability and P-gp Efflux Assay

Objective: To determine the active efflux ratio of budipine across the BBB in vivo.

  • Model Selection: Utilize wild-type (WT) and abcb1ab(-/-) double knock-out mice[4].

    • Causality: The genetic ablation of P-gp provides an absolute baseline for passive diffusion, serving as a perfect negative control to isolate the specific contribution of efflux activity.

  • Osmotic Pump Implantation: Implant subcutaneous osmotic infusion pumps calibrated to deliver 30 µ g/24h of budipine continuously for 11 days[4].

    • Causality: Standard bolus injections create massive, transient concentration gradients that can temporarily overwhelm transporters. Continuous infusion establishes a true steady-state, allowing for the precise calculation of the equilibrium brain-to-plasma partition coefficient (Kp).

  • Tissue Harvesting & Perfusion: Euthanize animals and rapidly perfuse the left ventricle with ice-cold saline prior to brain extraction.

    • Causality: Saline perfusion flushes residual blood from the cerebral vasculature. Without this critical step, intravascular drug trapped in the capillaries would falsely inflate the measured brain parenchyma concentration.

  • Chromatographic Analysis: Homogenize the brain tissue, extract via liquid-liquid extraction, and quantify the budipine concentration via HPLC[4].

Visualizations

PK_Pathway Oral Oral Administration (Budipine HCl) GI GI Tract Absorption (Linear Kinetics) Oral->GI Plasma Systemic Circulation (Cmax & AUC) GI->Plasma Liver Hepatic Metabolism (Hydroxylation -> p-OH-budipine) Plasma->Liver BBB Blood-Brain Barrier (Passive Diffusion) Plasma->BBB Liver->Plasma Metabolites Excretion Renal & Fecal Excretion (< 24h) Liver->Excretion Brain Target Engagement (NMDA, MAO-B, DAT) BBB->Brain Influx Pgp P-glycoprotein (ABCB1) Active Efflux Pgp->Plasma Clearance Brain->Pgp Efflux

Fig 1: Pharmacokinetic pathway of budipine highlighting systemic absorption and P-gp mediated efflux.

Workflow Model Animal Model Selection WT vs abcb1ab(-/-) Mice Pump Osmotic Pump Implantation (30 µg/24h for 11 Days) Model->Pump Harvest Tissue Harvesting (Plasma, Brain, Organs) Pump->Harvest Steady-State Reached Prep Sample Preparation (Protein Precipitation) Harvest->Prep Saline Perfusion HPLC HPLC-MS/MS Analysis (Quantification) Prep->HPLC Extract Data Pharmacokinetic Modeling (Brain/Plasma Ratio) HPLC->Data 3.1x Higher in KO

Fig 2: In vivo workflow for quantifying P-glycoprotein mediated brain efflux using knockout models.

References

  • Source: nih.
  • Source: ncats.
  • Source: nih.
  • Source: nih.

Sources

Foundational

Polyvalent Receptor Pharmacology of 1-Tert-butyl-4,4-diphenylpiperidin-1-ium Chloride (Budipine): An In-Depth Technical Guide

Executive Summary: The Polyvalent Paradigm In neuropharmacology, the traditional "one drug, one target" paradigm frequently falls short when addressing complex, multi-systemic neurodegenerative disorders like Parkinson's...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Polyvalent Paradigm

In neuropharmacology, the traditional "one drug, one target" paradigm frequently falls short when addressing complex, multi-systemic neurodegenerative disorders like Parkinson's disease (PD). 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride , commonly known as Budipine hydrochloride , exemplifies the efficacy of a polyvalent pharmacological profile. Rather than exerting high-affinity binding at a single site, Budipine acts synergistically across multiple moderate-affinity targets—primarily the N-methyl-D-aspartate (NMDA) receptor, muscarinic acetylcholine receptors (mAChR), and sigma receptors[1][2].

For drug development professionals, understanding Budipine’s receptor binding affinity profile provides a critical blueprint for designing multi-target directed ligands (MTDLs) that can restore the dopaminergic-cholinergic balance while mitigating excitotoxicity, without inducing the severe psychotomimetic side effects associated with high-affinity receptor blockade.

Receptor Binding Affinity Profile

Uncompetitive NMDA Receptor Antagonism

Budipine acts as a use-dependent, uncompetitive antagonist at the NMDA receptor[3]. Unlike competitive antagonists that bind to the glutamate recognition site, Budipine binds within the receptor-linked ion channel at or near the phencyclidine (PCP) binding site[4].

  • Binding Affinity: In radioligand displacement assays, Budipine displaces the open-channel blocker [3H]-TCP with an IC50 of approximately 36 µM[1][4]. It also displaces [3H]-MK-801 with an IC50 of 38 µM[3].

  • Functional Affinity: In functional assays measuring NMDA-evoked [3H]-acetylcholine release in caudate nucleus slices, Budipine exhibits a much more potent functional Ki​ of 4.6 µM[3]. This discrepancy between binding IC50 and functional Ki​ highlights its use-dependency: the drug requires the channel to be opened by endogenous agonists (glutamate/glycine) before it can enter and block the pore.

Muscarinic Acetylcholine Receptor (mAChR) Blockade

Cholinergic overactivity in the striatum is a hallmark of dopamine depletion in PD. Budipine exhibits competitive antagonism at muscarinic acetylcholine receptors, displacing the classical muscarinic antagonist[3H]-3-quinuclidinyl benzilate ([3H]-QNB) with an IC50 of 1.1 µM[1]. This antimuscarinic property works in tandem with its NMDA antagonism to suppress parkinsonian tremor.

Sigma Receptor Modulation

Postmortem human brain studies have confirmed that Budipine binds to sigma receptors[2]. While historically considered an enigmatic target, sigma-1 receptor modulation is now known to potentiate intracellular calcium mobilization, promote neuroprotection against glutamate toxicity, and indirectly facilitate dopaminergic transmission.

Indirect Monoaminergic Enhancement

While Budipine increases the extracellular brain content of dopamine, norepinephrine, and serotonin, it does not possess direct high-affinity binding to monoamine transporters (DAT, NET, SERT) or dopamine D2 receptors[1]. Its catecholaminergic stimulation is an indirect downstream consequence of its NMDA/mAChR blockade and sigma receptor agonism.

Quantitative Affinity Data

The following table summarizes the self-validating quantitative data defining Budipine's polyvalent profile:

Target ReceptorRadioligand / AssayAffinity ValuePharmacological Action
NMDA (PCP Site) [3H]-TCP DisplacementIC50 = 36 µMUncompetitive Antagonist
NMDA (PCP Site) [3H]-MK-801 DisplacementIC50 = 38 µMUncompetitive Antagonist
NMDA (Functional) NMDA-evoked ACh ReleaseFunctional Ki​ = 4.6 µMUse-Dependent Blockade
mAChR [3H]-QNB DisplacementIC50 = 1.1 µMCompetitive Antagonist
Sigma Receptors Postmortem Binding AssaysModerate AffinityModulator / Agonist

Mechanistic Pathway Visualization

The synergistic interaction of Budipine's multiple targets creates a robust neuroprotective and symptom-relieving network.

BudipineMechanism Budipine 1-Tert-butyl-4,4-diphenylpiperidin-1-ium (Budipine) NMDAR NMDA Receptor (PCP Binding Site) Budipine->NMDAR Uncompetitive Blockade mAChR Muscarinic ACh Receptor (mAChR) Budipine->mAChR Competitive Antagonism Sigma Sigma Receptors Budipine->Sigma Agonism/Binding hERG hERG K+ Channel (Off-target) Budipine->hERG Ion Channel Blockade Glutamate Glutamate Excitotoxicity (Attenuated) NMDAR->Glutamate Inhibits Ca2+ influx Cholinergic Cholinergic Overactivity (Suppressed) mAChR->Cholinergic Restores DA/ACh balance Dopamine Striatal Dopamine Release (Indirectly Enhanced) Sigma->Dopamine Modulates transmission Toxicity QT Prolongation Risk hERG->Toxicity Delays repolarization

Figure 1: Polyvalent receptor pharmacology and downstream signaling pathways of Budipine.

Experimental Methodologies: Self-Validating Protocols

To accurately determine the binding affinity of an uncompetitive antagonist like Budipine, standard competitive binding assays are insufficient. The protocol must force the NMDA receptor into an open state. Below is the validated methodology for [3H]-TCP displacement.

Protocol: Uncompetitive NMDA Receptor Binding Assay ([3H]-TCP Displacement)

1. Tissue Preparation & Washing

  • Step: Isolate frontal cortex or striatum tissue. Homogenize in ice-cold 5 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 15 minutes. Repeat the wash cycle three times.

  • Causality: Extensive washing is critical to remove endogenous glutamate and glycine. Because Budipine is an uncompetitive antagonist, its binding is highly dependent on the conformational state of the NMDA receptor. Uncontrolled residual endogenous agonists would artificially alter the baseline fraction of open channels, introducing high variance into the IC50 calculation.

2. Incubation & Equilibrium

  • Step: Resuspend the final membrane pellet to achieve a concentration of approximately 200 µg protein per assay tube. Add 2.5 nM [3H]-TCP and varying concentrations of Budipine ( 10−8 to 10−3 M). Incubate at 21°C for 45 minutes.

  • Causality: The protein concentration is strictly limited to ensure that less than 10% of the total radioligand is bound. This is a self-validating parameter required to prevent ligand depletion, ensuring the system maintains pseudo-first-order kinetics necessary for accurate Cheng-Prusoff conversion ( Ki​=IC50​/(1+[L]/Kd​) ).

3. Rapid Filtration & Quantification

  • Step: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Wash filters three times with 5 mL of ice-cold buffer.

  • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. This drastically reduces the non-specific binding of the highly lipophilic [3H]-TCP, maximizing the signal-to-noise ratio. Non-specific binding must be independently defined in parallel tubes using 100 µM unlabeled PCP to validate the specific binding window.

BindingAssay Prep Tissue Preparation (Wash endogenous ligands) Incubate Incubation (Membranes + [3H]-TCP + Budipine) Prep->Incubate Filter Rapid Filtration (GF/B Filters + 0.1% PEI) Incubate->Filter Measure Liquid Scintillation (Quantify Bound Radioligand) Filter->Measure Analyze Data Analysis (Cheng-Prusoff IC50 to Ki) Measure->Analyze

Figure 2: Step-by-step experimental workflow for the uncompetitive radioligand binding assay.

Clinical Translation & Safety Considerations

The polyvalent nature of Budipine translates directly to its clinical utility in Parkinson's disease. By simultaneously dampening NMDA-mediated excitotoxicity and blocking muscarinic receptors, Budipine effectively reduces tremor, akinesia, and rigidity[5]. Furthermore, its moderate affinity at the NMDA receptor allows it to block pathological chronic calcium influx without disrupting the transient, high-amplitude calcium signals required for normal physiological neurotransmission—avoiding the severe hallucinations seen with high-affinity blockers like MK-801 or PCP[3].

Toxicity Warning: Drug development professionals must note that the lipophilic, basic structural motif of the 4,4-diphenylpiperidine scaffold confers off-target affinity for the human Ether-à-go-go-Related Gene (hERG) potassium channel. Budipine is a known hERG blocker, which can delay ventricular repolarization and produce Long QT syndrome[6]. Future structural optimizations of this scaffold must prioritize reducing hERG liability while maintaining the favorable NMDA/mAChR/Sigma polyvalent ratio.

References

  • The antiparkinsonian agent budipine is an N-methyl-D-aspartate antagonist. PubMed (nih.gov). 4

  • The antiparkinsonian drugs budipine and biperiden are use-dependent (uncompetitive) NMDA receptor antagonists. PubMed (nih.gov). 3

  • Budipine - Wikipedia. Wikipedia. 6

  • Effects of the antiparkinsonian drug budipine on central neurotransmitter systems. PubMed (nih.gov). 1

  • Clinical efficacy of budipine in Parkinson's disease. PubMed (nih.gov). 5

  • New Molecular Targets for Antidepressant Drugs (Kornhuber et al., 1995 citation context). d-nb.info. 2

Sources

Exploratory

In-Depth Technical Guide: Preliminary Toxicology and Safety Profiling of 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride

Executive Summary 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride, clinically recognized as Budipine hydrochloride (CAS 57982-78-2), is a multifaceted neuroactive compound primarily utilized as a non-dopaminergic antip...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride, clinically recognized as Budipine hydrochloride (CAS 57982-78-2), is a multifaceted neuroactive compound primarily utilized as a non-dopaminergic antiparkinsonian agent[1]. While its therapeutic efficacy is driven by a complex polypharmacological mechanism—including indirect dopaminergic facilitation, uncompetitive NMDA receptor antagonism, and muscarinic modulation—its developmental and clinical trajectory is heavily constrained by its toxicological profile[2][3].

As a Senior Application Scientist evaluating this scaffold, it is critical to look beyond its baseline acute toxicity and understand its mechanistic safety margins. The primary liability of this compound is its propensity to induce acquired Long QT syndrome (aLQTS) via off-target ion channel blockade[4]. This whitepaper synthesizes the quantitative safety data, mechanistic toxicology, and the self-validating electrophysiological methodologies required to accurately assess its risk profile.

Physicochemical Properties & Baseline Toxicity

Before evaluating complex mechanistic toxicity, establishing the baseline acute toxicity and physicochemical hazards is critical for laboratory safety and initial dose-finding. Budipine hydrochloride exhibits moderate acute toxicity and acts as a localized irritant[5].

Causality in Hazard Profiling: The highly lipophilic nature of the diphenylpiperidine scaffold facilitates rapid blood-brain barrier penetration. While this is essential for central nervous system (CNS) efficacy, it inherently broadens the drug's volume of distribution, increasing the likelihood of systemic off-target interactions and accumulation in lipid-rich tissues[4][6].

Table 1: Quantitative Toxicity and Pharmacokinetic Parameters
ParameterValue / ClassificationExperimental Model / Notes
Acute Intravenous Toxicity ( LD50​ ) 28.0 mg/kgRat model; indicates moderate systemic toxicity upon direct systemic exposure[7][8].
Therapeutic Blood Concentration 0.1 – 0.3 mg/LHuman plasma; serves as the baseline for calculating therapeutic safety margins[9][10].
hERG Channel Blockade ( IC50​ ) 10.2 µMXenopus oocytes; the primary quantitative driver of cardiotoxicity[4].
GHS Acute Oral Toxicity Category 4 (H302)Harmful if swallowed; requires standard PPE during handling[5].
GHS Skin/Eye Irritation Category 2 / 2A (H315, H319)Causes skin and serious eye irritation[5].
GHS Target Organ Toxicity Category 3 (H335)May cause respiratory tract irritation upon single exposure[5].

Mechanistic Toxicology: The Cardiotoxicity Paradigm

The most critical safety liability of 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride is its potent blockade of the human ether-a-go-go-related gene (hERG) potassium channel, which mediates the rapid delayed-rectifier potassium current ( IKr​ ) in cardiomyocytes[4]. Inhibition of IKr​ delays ventricular repolarization, manifesting electrophysiologically as a prolonged QT interval and significantly increasing the risk of fatal "Torsades-de-Pointes" (TdP) arrhythmias.

Molecular Causality: Budipine does not block the hERG channel indiscriminately. It exhibits strict state-dependent binding, targeting the channel exclusively in its open and inactivated states, while entirely sparing the closed state[4]. Mutagenesis studies reveal that the drug's affinity is drastically reduced in Y652A and F656A mutants[4]. This indicates that the lipophilic diphenyl moieties of Budipine interact via π−π stacking with these specific aromatic residues within the inner pore cavity of the hERG channel, trapping the channel in a non-conductive state.

MoA Budipine Budipine Hydrochloride MAOB MAO-B Inhibition (Efficacy) Budipine->MAOB Primary Target NMDA NMDA Antagonism (Efficacy) Budipine->NMDA Secondary Target hERG hERG K+ Channel Block (Toxicity) Budipine->hERG Off-Target Binding (Y652 & F656) DA Increased Striatal Dopamine MAOB->DA Restores Motor Function Glutamate Reduced Excitatory Glutamatergic Activity NMDA->Glutamate Neuroprotection QT Delayed Repolarization (Long QT Syndrome) hERG->QT TdP Arrhythmia Risk

Pharmacodynamic and toxicological pathways of Budipine hydrochloride.

Experimental Methodology: Self-Validating hERG Electrophysiology

To accurately quantify the cardiotoxic liability of Budipine and its structural analogs, researchers must utilize high-fidelity electrophysiological assays. The following Two-Electrode Voltage Clamp (TEVC) protocol is the gold standard for isolating state-dependent binding kinetics[4][11].

Why this model? Xenopus laevis oocytes are selected over mammalian cell lines for initial mechanistic profiling because their large size facilitates stable, long-term intracellular microelectrode placement. This allows for precise, repeated control over channel state transitions without the rapid intracellular rundown often observed in mammalian whole-cell patch-clamp configurations[4][11].

Protocol: In Vitro State-Dependent hERG Blockade Assay

Step 1: cRNA Preparation and Microinjection

  • Synthesize capped hERG cRNA in vitro from linearized plasmid templates.

  • Surgically harvest defolliculated stage V-VI oocytes from Xenopus laevis.

  • Microinject 40–50 nL of cRNA (approx. 1 µg/µL) into the vegetal pole of each oocyte.

  • Incubate at 18°C in ND96 medium for 2–4 days. Causality: This incubation period ensures sufficient membrane integration of the channels to generate macro-currents >1 µA, which are required for high signal-to-noise ratios during drug perfusion.

Step 2: TEVC Setup and Baseline Validation

  • Impale the oocyte with two glass microelectrodes (resistance 0.5–2.0 M Ω ) filled with 3 M KCl.

  • Voltage-clamp the cell at a holding potential of -80 mV.

  • Self-Validation Step: Monitor baseline leak currents. Reject any oocyte with a holding current > -50 nA. This ensures membrane integrity and prevents artifactual data caused by non-specific ion leakage.

Step 3: Voltage Protocol Application

  • Apply a depolarizing prepulse to +20 mV for 2 seconds. Causality: This forces the hERG channels to transition from the closed resting state to the open and subsequently inactivated states, exposing the Y652 and F656 binding residues.

  • Repolarize the membrane to -50 mV for 2 seconds to elicit the outward tail current ( IKr​ ).

  • Repeat this protocol at a frequency of 0.1 Hz until the tail current amplitude stabilizes.

Step 4: Compound Perfusion and Analysis

  • Perfuse Budipine hydrochloride at ascending concentrations (0.1 µM to 100 µM) into the recording chamber.

  • Record the fractional block of the tail current at steady state for each concentration.

  • Self-Validation Step: At the end of the experiment, perfuse a known selective hERG blocker (e.g., E-4031 at 1 µM). Complete abolition of the remaining tail current confirms that the recorded signal was exclusively mediated by hERG.

  • Fit the dose-response data to a Hill equation to derive the IC50​ (expected ~10.2 µM for Budipine)[4].

hERG_Workflow Prep Xenopus Oocyte Preparation Expr hERG cRNA Microinjection Prep->Expr 2-4 Days Clamp Two-Electrode Voltage Clamp Expr->Clamp Validation Drug Budipine Perfusion (State-Dependent) Clamp->Drug +20mV to -50mV Analysis IC50 & Kinetics Analysis Drug->Analysis Tail Current Block

Step-by-step electrophysiological workflow for assessing hERG blockade.

Conclusion

1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride presents a classic toxicological dichotomy. While its polypharmacological profile offers distinct advantages in neurodegenerative disease models, its potent, state-dependent affinity for the hERG channel pore establishes a narrow therapeutic index[2][4]. Drug development professionals working with this scaffold must prioritize early electrophysiological screening and consider structural modifications aimed at disrupting π−π interactions at the Y652 and F656 residues to mitigate acquired Long QT syndrome risks[4][12].

References

  • A quantitative structure – toxicity relationship of drugs on rat | scielo.org.co | 7

  • Therapeutic-and-Toxic-Blood-Concentrations-Summary-Commentary-Article | texasimpaireddrivingtaskforce.org | 9

  • (PDF) A quantitative structure – toxicity relationship of drugs on rat | researchgate.net | 8

  • Safety Data Sheet - Budipine | medchemexpress.com | 5

  • Substance Blood-plasma concentration (mg/L) t½ (h) | pentahospitals.cz | 10

  • Budipine - Wikipedia | wikipedia.org | 1

  • Multiple mechanisms of action: the pharmacological profile of budipine | nih.gov (PubMed) | 2

  • BUDIPINE - Inxight Drugs | ncats.io | 6

  • What is Budipine Hydrochloride used for? | patsnap.com | 3

  • Drug Binding to Aromatic Residues in the HERG Channel Pore Cavity as Possible Explanation for Acquired Long QT Syndrome by Antiparkinsonian Drug Budipine | nih.gov (PubMed) | 4

  • BPS2026 – Unraveling the complexity of drug binding to the hERG channel using a computational approach | researchgate.net |12

  • Inhibition of cardiac HERG currents by the DNA topoisomerase II inhibitor amsacrine | nih.gov (PMC) | 11

Sources

Foundational

Blood-Brain Barrier Permeability of 1-Tert-butyl-4,4-diphenylpiperidin-1-ium Chloride (Budipine): A Technical Guide

Executive Summary The development of central nervous system (CNS) therapeutics is fundamentally constrained by the blood-brain barrier (BBB). 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride , universally known in clini...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of central nervous system (CNS) therapeutics is fundamentally constrained by the blood-brain barrier (BBB). 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride , universally known in clinical pharmacology as Budipine hydrochloride , serves as a prime case study in the complex dynamics of CNS drug penetration. Originally developed as an antiparkinsonian agent, budipine exhibits a polypharmacological profile, acting primarily as an NMDA receptor antagonist, a monoamine oxidase B (MAO-B) inhibitor, and a weak muscarinic antagonist[1].

To achieve target engagement in the brain parenchyma, a molecule must navigate the highly restrictive endothelial tight junctions of the BBB. Budipine presents a classic neuropharmacological paradox: its physicochemical properties are highly optimized for rapid passive transcellular diffusion, yet it is subject to aggressive active efflux by membrane transporters[2]. This whitepaper dissects the physicochemical drivers, active transport mechanisms, and the rigorous experimental protocols required to quantify the BBB permeability of this compound.

Physicochemical Profile & The Permeability Paradox

In physiological fluids, the chloride salt of budipine dissociates, leaving the protonated tertiary amine (piperidin-1-ium) in dynamic equilibrium with its uncharged free base form. It is this highly lipophilic free base that dictates the molecule's interaction with the BBB.

The massive lipophilic bulk provided by the tert-butyl and dual phenyl rings drives a high octanol-water partition coefficient (LogP). This enables the molecule to rapidly dissolve into and traverse the phospholipid bilayer of brain microvascular endothelial cells.

Quantitative Permeability Drivers

The following table summarizes the structural parameters of budipine that influence its BBB permeability, evaluated against standard CNS drug design heuristics (e.g., Lipinski's Rule of Five).

ParameterValuePharmacokinetic Significance
Molecular Weight 329.9 g/mol (HCl salt)Small molecular size (<400 Da) minimizes steric hindrance during passive transcellular diffusion.
LogP (Octanol/Water) ~ 4.5 - 5.0High lipophilicity drives rapid partitioning into the endothelial phospholipid bilayer.
Hydrogen Bond Donors 1 (as protonated amine)A low donor count prevents the formation of excessive hydration shells, lowering the desolvation energy required for membrane entry.
Hydrogen Bond Acceptors 1Complies strictly with optimal heuristic thresholds for CNS penetration.
In Vivo Efflux Ratio 3.1 (KO vs. WT mice)Quantifies the aggressive active clearance by P-glycoprotein back into the systemic circulation[2].

Efflux Transport Dynamics: The Role of P-glycoprotein (ABCB1)

Despite its rapid passive entry, the steady-state brain concentration of budipine is heavily restricted by ATP-binding cassette (ABC) transporters. Specifically, in vivo studies have definitively classified budipine as a high-affinity substrate for P-glycoprotein (P-gp / ABCB1) [2].

P-gp acts as a biological "vacuum cleaner" situated on the apical (blood-facing) membrane of the BBB endothelium. As the lipophilic budipine molecule enters the lipid bilayer, P-gp intercepts it before it can reach the brain extracellular fluid, utilizing ATP hydrolysis to actively pump the drug back into the systemic circulation. This creates a futile cycle of passive influx and active efflux, which protects the brain from xenobiotic toxicity but necessitates careful dose titration to achieve therapeutic steady-state pharmacokinetics[3].

BBB_Dynamics Blood Systemic Circulation (Budipine HCl) Membrane BBB Endothelial Cell (Lipid Bilayer) Blood->Membrane Passive Diffusion (High Lipophilicity) Brain Brain Parenchyma (Target Engagement) Membrane->Brain Influx Pgp P-glycoprotein (ABCB1) Active Efflux Brain->Pgp Substrate Binding Pgp->Blood ATP-Dependent Efflux

Fig 1: The dual mechanism of Budipine BBB permeability: passive diffusion and active P-gp efflux.

Experimental Methodologies for Permeability Validation

To accurately profile the BBB permeability of 1-tert-butyl-4,4-diphenylpiperidin-1-ium chloride, researchers must employ self-validating experimental systems that isolate specific transport mechanisms.

Protocol A: In Vitro Transcellular Permeability & Efflux Assay

This protocol utilizes MDCK (Madin-Darby Canine Kidney) cells transfected with the human MDR1 gene.

  • Causality Check: MDCK cells are preferred over Caco-2 cells for BBB modeling because they form tighter junctions more rapidly. Transfecting them with MDR1 isolates the specific contribution of human P-gp without confounding background noise from other transporters like BCRP.

  • Cell Seeding: Seed MDCK-MDR1 cells onto porous polycarbonate transwell filter inserts (0.4 µm pore size) to form a polarized monolayer separating an apical (A) and basolateral (B) chamber.

  • Monolayer Validation: Measure the Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 200 Ω·cm².

    • Causality: A high TEER validates the integrity of the tight junctions, ensuring that any detected budipine has passed through the cells (transcellular) rather than leaking between them (paracellular).

  • Dosing: Introduce 10 µM of budipine to either the apical chamber (to measure A→B influx) or the basolateral chamber (to measure B→A efflux).

  • Quantification: Extract aliquots from the receiver chambers at 30, 60, and 120 minutes. Quantify budipine concentrations using LC-MS/MS.

  • Data Analysis: Calculate the Apparent Permeability ( Papp​ ) for both directions. An Efflux Ratio ( ER=Papp(B→A)​/Papp(A→B)​ ) greater than 2.0 confirms active P-gp efflux.

Protocol B: In Vivo Steady-State Brain Distribution

To confirm clinical relevance, in vivo profiling is conducted using genetically modified murine models[2].

  • Causality Check: The murine genome contains two P-gp encoding genes (mdr1a and mdr1b). Utilizing an abcb1ab(-/-) double knock-out mouse is mandatory to simulate total P-gp deficiency and isolate the transporter's effect on budipine clearance.

  • Model Preparation: Divide subjects into two cohorts: wild-type (WT) controls and abcb1ab(-/-) double knock-out mice.

  • Drug Administration: Implant subcutaneous osmotic minipumps calibrated to deliver a continuous infusion of budipine (e.g., 30 µ g/24h ) over 11 days.

    • Causality: Bolus intravenous dosing creates fluctuating concentration gradients ( Cmax​ peaks). Continuous osmotic infusion ensures a steady-state equilibrium between plasma and brain tissue, creating a self-validating system where tissue partitioning is independent of the drug's systemic half-life.

  • Tissue Harvesting: Euthanize the subjects at day 11. Immediately collect systemic plasma and rapidly excise the whole brain.

  • Extraction & Analysis: Homogenize the brain tissue in a standardized buffer. Extract budipine using solid-phase extraction (SPE) and quantify via high-performance liquid chromatography (HPLC).

  • Partition Coefficient Calculation: Calculate the brain-to-plasma concentration ratio ( Kp,brain​ ). In historical studies, budipine concentrations in the abcb1ab(-/-) knock-out animals were found to be 3.1 times higher than in WT controls, definitively proving its status as a P-gp substrate in vivo[2].

Clinical and Pharmacokinetic Implications

Understanding the BBB permeability of budipine is critical for its clinical application. Because it is actively exported by P-gp, achieving therapeutic concentrations at central NMDA and MAO-B receptors requires a dosing regimen that can saturate or outpace this efflux mechanism.

Clinically, budipine demonstrates dose linearity and predictable steady-state pharmacokinetics after oral administration[3]. Once sufficient parenchymal concentrations are achieved, its NMDA antagonist properties successfully in Parkinson's disease patients[4], proving that despite aggressive active efflux, its high passive permeability allows for robust target engagement.

References

  • Title: The anti-Parkinson drug budipine is exported actively out of the brain by P-glycoprotein in mice Source: Neuroscience Letters (2005) URL: [Link]

  • Title: Dose linearity and steady state pharmacokinetics of the new antiparkinson agent budipine after oral administration Source: International Journal of Clinical Pharmacology and Therapeutics (2001) URL: [Link]

  • Title: The NMDA antagonist budipine can alleviate levodopa-induced motor fluctuations Source: Movement Disorders (1999) URL: [Link]

  • Title: MPTP-Induced Parkinsonian Syndrome Source: Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition (1999) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization Protocol for 1-tert-Butyl-4,4-diphenylpiperidin-1-ium Chloride

Target Audience: Synthetic Chemists, Pharmacologists, and Drug Development Professionals Compound: 1-tert-Butyl-4,4-diphenylpiperidin-1-ium chloride (Budipine Hydrochloride) Pharmacological Profile: NMDA receptor antagon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Pharmacologists, and Drug Development Professionals Compound: 1-tert-Butyl-4,4-diphenylpiperidin-1-ium chloride (Budipine Hydrochloride) Pharmacological Profile: NMDA receptor antagonist, MAO-B inhibitor, Antiparkinsonian agent[1][2].

Introduction and Synthetic Strategy

1-tert-Butyl-4,4-diphenylpiperidine (commonly known as Budipine) is a highly lipophilic piperidine derivative utilized in neuropharmacology for its multifaceted mechanisms, including the promotion of dopamine synthesis and antagonism of N-methyl-D-aspartate (NMDA) receptors[1][2].

The most efficient and scalable synthetic route to the 4,4-diphenylpiperidine core relies on a superacid-catalyzed double Friedel-Crafts alkylation. By treating 1-tert-butyl-4-piperidone with an excess of benzene in the presence of trifluoromethanesulfonic acid (triflic acid), the reaction proceeds regioselectively to yield the target free base in near-quantitative yields (~99%)[1][3]. The free base is subsequently converted to its stable hydrochloride salt (1-tert-butyl-4,4-diphenylpiperidin-1-ium chloride) to enhance aqueous solubility and bioavailability for pharmacological screening[3].

Workflow A 1-tert-butyl-4-piperidone + Benzene B Friedel-Crafts Alkylation (CF3SO3H) A->B C Aqueous Quench & Basification (pH 10) B->C D Organic Extraction (Free Base) C->D E HCl/Ether Precipitation D->E F Budipine HCl (Target Salt) E->F

Synthetic workflow for 1-tert-butyl-4,4-diphenylpiperidin-1-ium chloride.

Mechanistic Rationale

The use of triflic acid ( CF3​SO3​H ) is critical. As a superacid, it rapidly protonates the carbonyl oxygen of the piperidone, generating a highly electrophilic oxonium/carbocation intermediate. This undergoes an initial electrophilic aromatic substitution (EAS) with the first equivalent of benzene. Subsequent acid-catalyzed dehydration forms a tertiary carbocation at the C4 position of the piperidine ring, which is immediately trapped by a second equivalent of benzene in a second EAS event, yielding the sterically hindered 4,4-diphenyl core[3].

Mechanism N1 Ketone Protonation (by Triflic Acid) N2 1st Electrophilic Substitution N1->N2 Benzene N3 Dehydration & Carbocation Formation N2->N3 -H2O N4 2nd Electrophilic Substitution N3->N4 Benzene N5 Amine Protonation (HCl addition) N4->N5 HCl (g)

Mechanistic pathway of the double Friedel-Crafts alkylation and salt formation.

Experimental Protocol

Safety Note: Benzene is a known human carcinogen. Triflic acid is a highly corrosive superacid. All procedures must be conducted in a certified fume hood using appropriate Personal Protective Equipment (PPE), including heavy-duty acid-resistant gloves and face shields.

Step 3.1: Friedel-Crafts Alkylation (Free Base Synthesis)
  • Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet.

  • Reagent Charging: Add 1-tert-butyl-4-piperidone (10.0 mmol, 1.55 g) to the flask, followed by anhydrous benzene (100 mmol, ~8.9 mL). The excess benzene serves as both the reactant and the primary solvent.

  • Catalyst Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Place trifluoromethanesulfonic acid (50.0 mmol, 4.4 mL) in the addition funnel.

  • Reaction Initiation: Add the triflic acid dropwise over 30 minutes. Causality: Slow addition prevents uncontrolled exothermic spikes that could lead to undesired side reactions or polymerization.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 18–24 hours under an argon atmosphere. Reaction progress can be monitored by TLC (DCM:MeOH 9:1) to confirm the consumption of the starting piperidone.

Step 3.2: Quenching and Workup
  • Quenching: Carefully pour the dark reaction mixture over 100 g of crushed ice. Causality: The ice rapidly dilutes and quenches the superacid, halting the reaction while managing the exothermic heat of dilution.

  • Basification: Slowly add a 20% aqueous NaOH solution until the aqueous layer reaches pH 10–11. Causality: The highly acidic conditions leave the product as a water-soluble triflate salt. Basification deprotonates the tertiary amine, forcing the highly lipophilic free base (Budipine) into the organic phase[3].

  • Extraction: Extract the aqueous mixture with dichloromethane (DCM) (3 × 50 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous NaCl (brine) to remove residual water and salts, and dry over anhydrous Na2​SO4​ . Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude free base as a viscous oil or pale solid.

Step 3.3: Salt Formation (Hydrochloride Precipitation)
  • Dissolution: Dissolve the crude 1-tert-butyl-4,4-diphenylpiperidine free base in a minimal amount of anhydrous diethyl ether (approx. 20 mL).

  • Precipitation: Cool the solution to 0 °C. Dropwise, add a 2.0 M solution of HCl in diethyl ether (1.2 equivalents). Causality: The tertiary amine is rapidly protonated. Because the resulting hydrochloride salt is highly polar and insoluble in non-polar ether, it crashes out of solution as a white crystalline precipitate, driving the purification away from non-basic organic impurities.

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold anhydrous diethyl ether (2 × 10 mL).

  • Drying: Dry the resulting white solid under high vacuum at 40 °C for 12 hours to remove trace solvent.

Data Presentation and Expected Outcomes

The physical-chemical parameters of the resulting compound are critical for its transport and distribution in biological screening models[3]. Below are the expected quantitative parameters for the synthesized salt.

ParameterSpecification / Expected Value
IUPAC Name 1-tert-butyl-4,4-diphenylpiperidin-1-ium chloride
Formula (Salt) C21​H28​ClN
Molar Mass (Free Base) 293.45 g/mol [1]
Molar Mass (HCl Salt) 329.91 g/mol
Theoretical Yield ~3.30 g (based on 10 mmol scale)
Expected Yield > 95% (approx. 3.15 g)[1]
Appearance White to off-white crystalline powder
Solubility Soluble in water, ethanol, and DMSO; Insoluble in ether

References

  • Wikipedia Contributors. "Budipine." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • U.S. National Library of Medicine (PubMed). "[Synthesis, Physical-Chemical Properties and Pharmacologically-Oriented Screening Studies on Budipine and Related 4,4-diphenylpiperidines]." Arzneimittelforschung. Available at: [Link]

  • National Center for Advancing Translational Sciences (NCATS). "BUDIPINE - Inxight Drugs." Inxight Drugs Database. Available at:[Link]

Sources

Application

Application Note: Preparation and In Vitro Application of 1-Tert-butyl-4,4-diphenylpiperidin-1-ium Chloride

Executive Summary & Pharmacological Rationale 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride, widely known in pharmacological literature as Budipine hydrochloride , is a highly versatile, non-dopaminergic antiparkinso...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride, widely known in pharmacological literature as Budipine hydrochloride , is a highly versatile, non-dopaminergic antiparkinsonian agent 1. Unlike traditional dopamine replacement therapies, this compound exerts its neuroprotective and symptomatic effects through a multifaceted mechanism. It acts primarily as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and an inhibitor of monoamine oxidase type B (MAO-B) 2.

For drug development professionals and cell culture scientists, Budipine hydrochloride is a critical reference compound for modeling neuroprotection. In in vitro models—particularly those utilizing SH-SY5Y human neuroblastoma cells or primary peripheral blood mononuclear cells (PBMCs)—the compound has been proven to significantly reduce the release of pro-inflammatory cytokines (TNF-α, IL-6) and attenuate apoptotic cell death induced by neurotoxins like MPP+ at nanomolar concentrations (10⁻⁹ to 10⁻⁷ M) 3.

This guide provides a self-validating, causality-driven protocol for the preparation of Budipine hydrochloride solutions and their application in cell culture workflows.

Physicochemical Profiling & Reagent Stability

Understanding the physicochemical nature of the compound is the first step in ensuring experimental reproducibility. While the chloride salt form enhances aqueous solubility compared to its free-base counterpart, initial reconstitution in an organic solvent is mandatory to ensure absolute solvation of the lipophilic diphenylpiperidine core 4.

PropertyValueRationale for Handling
Chemical Name 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chlorideThe salt form provides superior stability against oxidative degradation.
Synonyms Budipine hydrochlorideStandard nomenclature in clinical and in vitro literature.
Molecular Formula C₂₁H₂₈ClNSourced from PubChem CID 53446757 5.
Molecular Weight 329.9 g/mol Critical for precise molarity calculations during stock preparation.
Primary Solvent DMSO (Dimethyl sulfoxide)Prevents micelle formation; guarantees 100% bioavailability in media.
Stock Storage -80°C (up to 12 months)Arrests thermal degradation and prevents solvent evaporation.

Preparation of Master Stock & Working Solutions

Every step in this protocol is designed as a self-validating system to eliminate false negatives caused by compound precipitation or solvent toxicity.

Step 3.1: Reconstitution of a 10 mM Master Stock

Causality: We prepare a highly concentrated (10 mM) master stock in 100% DMSO. This high concentration ensures that when the drug is eventually diluted into the aqueous cell culture medium, the final DMSO concentration remains negligible (<0.1%), thereby preventing solvent-induced cytotoxicity.

  • Weighing: Accurately weigh 3.30 mg of 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride powder.

  • Solvation: Add exactly 1.0 mL of sterile, cell-culture grade DMSO.

  • Agitation: Vortex the solution for 60 seconds at room temperature.

  • Validation Check (Critical): Hold the microcentrifuge tube against a strong light source. The solution must be optically clear. If any microscopic particulates remain, sonicate in a water bath at 37°C for 5 minutes. Turbidity invalidates the stock concentration.

  • Aliquoting: Divide the stock into 50 µL aliquots in sterile, amber tubes.

    • Causality: Aliquoting prevents repeated freeze-thaw cycles. Condensation from thawing introduces atmospheric moisture into the DMSO, which causes the lipophilic compound to prematurely precipitate out of solution.

Step 3.2: Serial Dilution for Cell Culture Media
  • Thaw a 50 µL aliquot at room temperature immediately prior to the assay.

  • Perform intermediate dilutions in DMSO to create 1000X working stocks (e.g., 100 µM, 10 µM, 1 µM).

  • Dilute the 1000X stocks 1:1000 directly into pre-warmed (37°C) complete culture medium (e.g., DMEM/F12 + 10% FBS) to achieve final assay concentrations of 10⁻⁷ M, 10⁻⁸ M, and 10⁻⁹ M.

In Vitro Application: SH-SY5Y Neuroprotection Workflow

This workflow evaluates the neuroprotective efficacy of Budipine hydrochloride against MPP+ (1-methyl-4-phenylpyridinium) induced excitotoxicity and oxidative stress.

  • Cell Seeding: Seed SH-SY5Y cells at a density of 1 × 10⁴ cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence and exponential growth phase entry.

  • Pre-Treatment: Aspirate media and apply the Budipine HCl working solutions (10⁻⁹ to 10⁻⁷ M).

    • Causality: Cells must be pre-treated for exactly 2 hours before the neurotoxic challenge. NMDA receptor antagonists and MAO-B inhibitors require sufficient intracellular equilibration and receptor occupancy to mount a defense against the rapid calcium influx triggered by neurotoxins.

  • Neurotoxic Challenge: Add MPP+ to a final concentration of 1 mM directly to the wells. Incubate for 48 to 74 hours.

  • Assay Window Validation (Self-Validating Control): You must include a "Vehicle + MPP+" positive control for toxicity and a "Vehicle Only" negative control. If the "Vehicle Only" control (0.1% DMSO) shows >5% toxicity compared to a blank media control, the solvent concentration has exceeded the cellular tolerance threshold, invalidating the entire plate.

  • Endpoint Measurement: Quantify cell viability using an ATP-luminescence assay (e.g., CellTiter-Glo) and measure supernatant TNF-α via ELISA.

Mechanistic Visualization

The following diagram maps the dual-pathway mechanism by which 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride exerts its neuroprotective effects in the described in vitro model.

Pathway Budipine 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride (Budipine HCl) NMDA NMDA Receptor Antagonism Budipine->NMDA Blocks MAOB MAO-B Inhibition Budipine->MAOB Inhibits Ca_Influx Attenuated Ca2+ Influx & Reduced Excitotoxicity NMDA->Ca_Influx Prevents overactivation DA_Levels Preserved Synaptic Dopamine Levels MAOB->DA_Levels Prevents degradation Survival Neuroprotection & SH-SY5Y Cell Survival Ca_Influx->Survival Anti-apoptotic DA_Levels->Survival Restores signaling

Figure 1: Dual-pathway neuroprotective mechanism of Budipine hydrochloride in cell culture models.

Quantitative Benchmarks for Assay Validation

To ensure your cell culture system is responding accurately to the compound, cross-reference your experimental readouts against these established literature benchmarks for Budipine hydrochloride in SH-SY5Y cells 3.

Experimental GroupBudipine HCl (M)MPP+ Challenge (1 mM)Expected Viability (%)Expected TNF-α (pg/mL)
Negative Control 0 (Vehicle)No100 ± 5%< 20
Positive Control 0 (Vehicle)Yes40 - 50%> 120
Low Dose 10⁻⁹Yes60 - 70%~ 85
Medium Dose 10⁻⁸Yes75 - 85%~ 50
High Dose 10⁻⁷Yes90 - 95%< 30

Note: Deviations from these benchmarks typically indicate either degradation of the master stock or excessive passage numbers in the SH-SY5Y cell line.

References

  • What is Budipine Hydrochloride used for? | Patsnap Synapse | 1[1]

  • What is the mechanism of Budipine Hydrochloride? | Patsnap Synapse | 2 [2]

  • Budipine Hydrochloride Product Profile | TargetMol | 4 [3]

  • 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride (CID 53446757) | PubChem - NIH | 5 [4]

  • BUDIPINE In Vitro Use Guide | Inxight Drugs - NCATS | 3 [5]

Sources

Method

Application Note: High-Sensitivity HPLC-MS/MS Quantification of 1-Tert-butyl-4,4-diphenylpiperidin-1-ium Chloride (Budipine) in Biological Matrices

Introduction & Chemical Causality 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride, commonly known as Budipine hydrochloride , is a lipophilic, tertiary amine utilized clinically as an NMDA receptor antagonist and antip...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Causality

1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride, commonly known as Budipine hydrochloride , is a lipophilic, tertiary amine utilized clinically as an NMDA receptor antagonist and antiparkinsonian agent. Quantifying this compound in biological matrices (e.g., plasma, serum) presents unique analytical challenges due to its highly basic nature (pKa ~9.5) and significant lipophilicity.

When developing an HPLC-MS/MS method for basic diphenylpiperidine derivatives, analysts must overcome two primary obstacles:

  • Chromatographic Tailing: Basic amines interact strongly with residual, unreacted silanols on standard silica-based stationary phases, leading to severe peak tailing and loss of resolution.

  • Matrix Effects in ESI+: Co-eluting endogenous phospholipids in plasma can cause severe ion suppression in positive Electrospray Ionization (ESI+).

To address these challenges, this protocol establishes a self-validating analytical system. It utilizes a highly selective Liquid-Liquid Extraction (LLE) using 1-chlorobutane to eliminate phospholipid interference, coupled with an end-capped C18 column and an acidic mobile phase to ensure complete protonation and optimal peak symmetry.

Materials and Reagents

  • Reference Standards: Budipine hydrochloride (Analytical Grade, >99% purity) and Budipine-d9 (Internal Standard, IS).

  • Solvents (LC-MS Grade): Acetonitrile (ACN), Methanol (MeOH), Water (H₂O), and 1-Chlorobutane.

  • Modifiers: Formic Acid (FA, 99% purity).

  • Buffers: 0.1 M Potassium Phosphate buffer (adjusted to pH 9.0).

Causality Note: The selection of 1-chlorobutane is deliberate. 1 [1] demonstrate that 1-chlorobutane provides superior recovery (>80%) for lipophilic basic drugs at pH 9.0 while leaving polar endogenous interferences (like phospholipids) in the aqueous phase, thereby minimizing matrix effects.

Experimental Protocols: A Self-Validating Workflow

Sample Preparation (Liquid-Liquid Extraction)

To ensure the method validates itself during execution, the Internal Standard (IS) is spiked directly into the raw matrix before any extraction steps. This guarantees that any volumetric losses or variations in extraction efficiency are mathematically normalized.

Step-by-Step LLE Protocol:

  • Aliquot: Transfer 200 µL of human plasma (calibrator, QC, or unknown sample) into a 2.0 mL polypropylene microcentrifuge tube.

  • Internal Standard Addition: Spike 10 µL of Budipine-d9 working solution (100 ng/mL). Vortex for 10 seconds.

  • pH Adjustment: Add 200 µL of 0.1 M Phosphate Buffer (pH 9.0). Mechanism: At pH 9.0, the tertiary amine of Budipine is deprotonated into its highly lipophilic free-base form, maximizing its partition coefficient into the organic phase.

  • Extraction: Add 1.0 mL of 1-chlorobutane.

  • Phase Separation: Vortex vigorously for 5 minutes, then centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Transfer & Dry: Transfer 800 µL of the upper organic layer to a clean glass vial. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Initial Mobile Phase (80% Water / 20% ACN with 0.1% FA). Vortex for 30 seconds and transfer to an autosampler vial.

LLE_Workflow Start Aliquot 200 µL Plasma into microcentrifuge tube Spike Spike 10 µL IS (Budipine-d9, 100 ng/mL) Mix thoroughly Start->Spike Buffer Add 200 µL Phosphate Buffer (pH 9.0) Converts drug to lipophilic free base Spike->Buffer Extract Add 1.0 mL 1-Chlorobutane Selective extraction of non-polar bases Buffer->Extract Vortex Vortex (5 min) & Centrifuge (10,000 rpm, 5 min) Extract->Vortex Transfer Transfer 800 µL Organic Layer (Discard aqueous phase) Vortex->Transfer Dry Evaporate to dryness under N2 stream (40°C) Transfer->Dry Recon Reconstitute in 100 µL Mobile Phase (0.1% FA in H2O:ACN, 80:20) Dry->Recon Inject Inject 5 µL into LC-MS/MS Recon->Inject

Caption: Liquid-Liquid Extraction (LLE) workflow for Budipine isolation from plasma.

Liquid Chromatography (HPLC) Conditions

To prevent peak tailing, a fully end-capped C18 column is utilized. The addition of 0.1% Formic Acid serves a dual purpose: it ensures the basic amine remains fully protonated for ESI+ detection and acts as an ion-pairing agent to mask any residual silanols on the stationary phase [2].

  • Column: Waters XBridge C18 (50 mm × 2.1 mm, 3.5 µm) or equivalent end-capped column.

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile

  • Flow Rate: 0.4 mL/min

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.008020Initial
0.5080206 (Linear)
2.5010906 (Linear)
3.5010906 (Linear)
3.6080206 (Linear)
5.008020Stop (Equilibration)
Mass Spectrometry (MS/MS) Conditions

Detection is performed using a triple quadrupole mass spectrometer (e.g., SCIEX QTRAP 6500+ or equivalent) equipped with an Electrospray Ionization (ESI) source operating in positive mode.

Based on2 [3], the protonated precursor ion [M+H]+ is observed at m/z 294.2. Collision-Induced Dissociation (CID) yields a primary quantifier ion at m/z 238.2 (loss of isobutene, C₄H₈) and a qualifier ion at m/z 160.1 (subsequent loss of benzene, C₆H₆).

Table 2: Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)PurposeDP (V)CE (V)CXP (V)
Budipine 294.2238.2Quantifier602512
Budipine 294.2160.1Qualifier 1604010
Budipine 294.256.1Qualifier 260508
Budipine-d9 (IS) 303.3247.3IS Quantifier602512

(Note: DP = Declustering Potential; CE = Collision Energy; CXP = Collision Cell Exit Potential. Source parameters: Curtain Gas 30 psi, Ion Spray Voltage 5500 V, Temperature 500°C, Ion Source Gas 1 & 2 at 50 psi).

MSMS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 294.2 Quant Quantifier Ion m/z 238.2 (- Isobutene, 56 Da) Precursor->Quant CID (CE: 25V) Qual2 Qualifier Ion 2 m/z 56.1 ([H2C=NCH2CH2]+) Precursor->Qual2 CID (CE: 50V) Qual1 Qualifier Ion 1 m/z 160.1 (- Isobutene & Benzene) Quant->Qual1 CID (CE: 40V)

Caption: Collision-Induced Dissociation (CID) fragmentation pathway of protonated Budipine.

Method Validation & Quantitative Data

A self-validating analytical batch must include a System Suitability Test (SST) injection, a calibration curve, and Quality Control (QC) samples bracketed at the beginning and end of the run. The method exhibits excellent linearity and minimal matrix effects due to the specific 1-chlorobutane LLE cleanup.

Table 3: Summary of Method Validation Parameters

ParameterResult / SpecificationAcceptance Criteria (FDA/EMA)
Linear Range 0.5 – 500 ng/mLR² ≥ 0.995
LLOQ 0.5 ng/mLS/N ≥ 10, Precision ≤ 20%
Intra-day Precision (CV%) 3.2% – 6.8%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy 94.5% – 106.2%85% – 115% (80–120% at LLOQ)
Extraction Recovery 88.4% ± 4.1%Consistent across QC levels
Matrix Effect (IS Normalized) 98.2%85% – 115% (Minimal suppression)

Conclusion

This application note details a robust, high-sensitivity HPLC-MS/MS method for the quantification of 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride (Budipine). By leveraging the specific physicochemical properties of the analyte—specifically its pKa and lipophilicity—the protocol utilizes a targeted pH 9.0 LLE with 1-chlorobutane. This mechanistic approach physically excludes ion-suppressing phospholipids, ensuring a self-validating, highly reproducible assay suitable for high-throughput pharmacokinetic and clinical studies.

References

  • Systematic evaluation of 1-chlorobutane for liquid-liquid extraction of drugs. GTFCh (Gesellschaft für Toxikologische und Forensische Chemie). Available at:[Link]

  • Secreted Metabolome of Human Macrophages Exposed to Methamphetamine. Analytical Chemistry (ACS Publications). Available at:[Link]

  • Interpretation of MS-MS Mass Spectra of Drugs and Pesticides. Niessen, W.M.A. (John Wiley & Sons). Available at:[Link]

Sources

Application

Application Note: 1-Tert-butyl-4,4-diphenylpiperidin-1-ium Chloride (Budipine) Dosing Guidelines and Protocols for Murine Models

Introduction & Pharmacological Rationale 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride, commonly known as Budipine hydrochloride , is a highly lipophilic, polyvalent antiparkinsonian agent. Unlike conventional dopami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride, commonly known as Budipine hydrochloride , is a highly lipophilic, polyvalent antiparkinsonian agent. Unlike conventional dopaminergic therapies, budipine does not act as a direct dopamine receptor agonist. Instead, it exhibits a complex polypharmacological profile: it acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, a monoamine oxidase B (MAO-B) inhibitor, and a muscarinic acetylcholine receptor antagonist1[1].

In preclinical murine models, budipine is heavily utilized to study neuroprotection, excitotoxicity, and blood-brain barrier (BBB) efflux mechanisms. Because budipine is an active substrate for P-glycoprotein (P-gp), its central nervous system (CNS) pharmacokinetics are heavily dictated by active efflux, making it a critical tool compound for BBB transport assays 2[2].

MoA Budipine Budipine (1-tert-butyl-4,4-diphenylpiperidine) MAOB MAO-B Enzyme Budipine->MAOB Inhibits NMDA NMDA Receptors Budipine->NMDA Antagonizes Muscarinic Muscarinic Receptors Budipine->Muscarinic Antagonizes PGP P-glycoprotein (P-gp) Efflux Pump Budipine->PGP Substrate Binding MPTP MPTP Conversion to MPP+ Blocked MAOB->MPTP Prevents Excitotoxicity Reduced Excitotoxicity NMDA->Excitotoxicity Mitigates Tremor Tremor/Rigidity Reduction Muscarinic->Tremor Suppresses Efflux Active BBB Efflux (Decreased CNS T1/2) PGP->Efflux Drives

Figure 1: Polypharmacological signaling and BBB efflux pathways of Budipine.

Formulation and Dosing Guidelines

Budipine’s high lipophilicity requires careful vehicle selection to prevent precipitation in vivo, which can lead to erratic absorption and localized tissue necrosis.

Table 1: Vehicle Formulation Matrix
Formulation TypeIngredients & RatiosMax SolubilityBest Use Case
Aqueous (Low Dose) 0.9% NaCl + 0.5% Ethanol< 1.0 mg/mLOsmotic minipumps (steady-state s.c. infusion).
Lipophilic (High Dose) 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5 mg/mLAcute i.p. injections for neuroprotection assays.
Lipid Emulsion 10% DMSO + 90% Corn Oil≥ 2.5 mg/mLLong-term oral gavage or depot injections.

Note: For the lipophilic formulation, always add solvents in the exact order listed (DMSO → PEG300 → Tween-80 → Saline) and vortex between each step to prevent micelle crash-out 2[2].

Table 2: Validated Dosing Paradigms in Mice
Experimental ModelRouteDoseRationale / Causality
P-gp BBB Efflux s.c. (Pump)30 µg / 24 hContinuous infusion prevents Cmax spikes that temporarily saturate P-gp, ensuring accurate steady-state efflux measurements.
NMDA Seizure Threshold i.p.10.2 mg/kg (ED50)Acute dose required to achieve sufficient CNS penetrance to block NMDA-induced polysynaptic spinal reflexes.
MPTP Neuroprotection i.p.10.0 - 12.5 mg/kgHigh peak concentration required to fully occupy MAO-B prior to MPTP intoxication.

Step-by-Step Experimental Protocols

Protocol A: Steady-State CNS Delivery via Osmotic Minipump (P-gp Efflux Assay)

To accurately measure the impact of P-glycoprotein on budipine clearance, researchers utilize abcb1a/b(-/-) knockout mice compared against wild-type FVB/N mice 2[2].

Causality Check: Why continuous infusion? Bolus injections create transient, supra-physiological plasma concentrations that overwhelm BBB efflux transporters. An 11-day continuous infusion guarantees linear kinetics, allowing the true tissue-to-plasma partition coefficient ( Kp​ ) to be calculated.

  • Pump Preparation: Fill Alzet® osmotic minipumps (e.g., Model 1002, 0.25 µL/hr) with a budipine solution formulated at 5.0 mg/mL in 0.9% NaCl containing 0.5% ethanol. This achieves a delivery rate of 30 µg/24 h.

  • Priming: Incubate the filled pumps in sterile saline at 37°C for 48 hours prior to implantation to ensure immediate, steady-state pumping upon insertion.

  • Implantation: Under isoflurane anesthesia, make a small incision at the nape of the mouse's neck. Create a subcutaneous pocket using blunt dissection and insert the pump. Close with wound clips.

  • Endpoint (Day 11): Euthanize the animals. Rapidly dissect the cerebrum and collect trunk blood.

  • Validation: You should observe a ~3.1-fold increase in cerebrum budipine concentrations in the abcb1a/b(-/-) mice compared to wild-type, with no significant variance in plasma or peripheral organ concentrations 2[2].

Protocol B: MPTP-Induced Neurotoxicity Protection Assay

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a prodrug. It crosses the BBB and is converted by astrocytic MAO-B into the toxic MPP+ ion, which destroys dopaminergic neurons. Budipine's MAO-B inhibitory properties prevent this conversion 3[3].

Causality Check: Timing is critical. Budipine must be administered before MPTP. If MPTP is given first, the conversion to MPP+ occurs rapidly (within minutes), rendering subsequent MAO-B inhibition useless.

  • Subject Selection: Use male C57BL/6 mice (8-10 weeks old). Note: C57BL/6 mice are uniquely sensitive to MPTP toxicity compared to other strains.

  • Pre-treatment: Administer Budipine (10.0 mg/kg, i.p.) using the Lipophilic Formulation (Table 1) exactly 60 minutes prior to the first MPTP injection.

  • Acute Intoxication: Administer MPTP-HCl (15 mg/kg, i.p., calculated as free base) every 2 hours for a total of 4 doses.

  • Maintenance (Optional but Recommended): To account for budipine's rapid BBB efflux, administer a second dose of budipine (5.0 mg/kg, i.p.) concurrently with the 3rd MPTP injection.

  • Recovery & Euthanasia: House mice in a temperature-controlled environment (MPTP causes severe transient hypothermia). Euthanize at Day 7 post-injection.

  • Validation: Perform HPLC-ECD on striatal homogenates. MPTP-only mice will show a >70% depletion in striatal dopamine. Budipine-pretreated mice will exhibit significant preservation of dopamine and serotonin levels 4[4].

Workflow Acclimation Mouse Acclimation (C57BL/6, 8-10 wks) Pretreatment Budipine Pre-treatment (10-12.5 mg/kg i.p.) T = -1 Hour Acclimation->Pretreatment MPTP Acute MPTP Intoxication (4 x 15 mg/kg i.p.) Every 2 Hours Pretreatment->MPTP Recovery Recovery & Monitoring (7 Days) MPTP->Recovery Endpoint Endpoint Analysis (Striatal DA, TH+ IHC) Recovery->Endpoint

Figure 2: Experimental workflow for MPTP-induced neurotoxicity and Budipine dosing.

Expected Quantitative Outcomes

To ensure your experimental system is self-validating, compare your results against these established baseline metrics for budipine efficacy:

Table 3: Expected Pharmacodynamic & Pharmacokinetic Baselines
Assay / MetricControl GroupBudipine Treated GroupReference Marker
Striatal Dopamine (MPTP Model) ~25% of baseline DA>80% of baseline DA Validates MAO-B inhibition4[4]
NMDA Seizure Threshold Seizures at standard NMDA doseThreshold increased (ED50 10.2 mg/kg) Validates NMDA antagonism 5[5]
Cerebrum Conc. (WT vs KO) Baseline (Wild-Type)3.1x higher in abcb1a/b(-/-) Validates P-gp BBB Efflux 2[2]
Receptor Binding (IC50) N/A36 µM ([3H]TCP displacement) Validates non-competitive NMDA binding 6[6]

References

  • NCATS Inxight Drugs. "BUDIPINE." National Center for Advancing Translational Sciences. Available at: [Link]

  • Przuntek H, et al. "The protective effect of 1-tert.butyl-4,4-diphenylpiperidine against the nigrostriatal neurodegeneration caused by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine." Life Sciences, 1985 Sep 30;37(13):1195-200. Available at:[Link]

  • Russ H, et al. "Intracerebroventricular administration of 1-methyl-4-phenylpyridinium ion in mice: effects of simultaneously administered nomifensine, deprenyl, and 1-t-butyl-4,4-diphenylpiperidine." Journal of Neural Transmission, 1988. Available at:[Link]

  • Klockgether T, et al. "The antiparkinsonian agent budipine is an N-methyl-D-aspartate antagonist." Journal of Neural Transmission. Parkinson's Disease and Dementia Section, 1993;5(2):101-6. Available at:[Link]

  • Loschmann PA, et al. "Effects of the antiparkinsonian drug budipine on central neurotransmitter systems." European Journal of Pharmacology, 1996. Available at: [Link]

Sources

Method

Application Note: Advanced Crystallization and Purification Strategies for 1-Tert-butyl-4,4-diphenylpiperidin-1-ium Chloride

Target Audience: Researchers, Formulation Scientists, and API Process Chemists Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and API Process Chemists Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride, widely known as Budipine hydrochloride , is a multifaceted neuroactive compound historically utilized as an antiparkinsonian agent [1]. It exerts its therapeutic effects through a complex polypharmacological profile, acting primarily as an N-methyl-D-aspartate (NMDA) receptor antagonist, a monoamine oxidase type B (MAO-B) inhibitor, and a facilitator of dopamine release[3].

Typically synthesized via the Friedel-Crafts-type arylation of 1-tert-butyl-4-piperidone with benzene in the presence of triflic acid [1], the resulting crude product requires rigorous purification to meet Active Pharmaceutical Ingredient (API) standards. This application note details the physicochemical rationale, thermodynamic causality, and step-by-step protocols for the anhydrous salt formation and subsequent anti-solvent/cooling crystallization of Budipine HCl.

Physicochemical Profiling and Solvent Causality

The molecular architecture of Budipine HCl dictates its unique solubility and crystallization behavior. The molecule features a highly lipophilic 4,4-diphenylpiperidine core coupled with a sterically demanding N-tert-butyl group.

Causality in Solvent Selection

The bulky tert-butyl group restricts the conformational flexibility of the piperidine ring, leading to specific crystal lattice packing constraints. While the chloride salt imparts ionic character, the massive hydrophobic bulk dominates the overall solvation energy.

  • Primary Solvent (Isopropanol - IPA): Highly polar solvents (like pure water) are poor solvents for the lipophilic core. Intermediate polarity protic solvents like IPA provide optimal hydrogen bonding to dissolve the ionic chloride headgroup at elevated temperatures (80°C).

  • Anti-Solvent (Ethyl Acetate - EtOAc): To drive supersaturation and high-yield nucleation without trapping impurities, a moderately polar anti-solvent is required. EtOAc reduces the dielectric constant of the medium. This binary solvent system (IPA/EtOAc) perfectly balances the solvation of the ionic headgroup and the lipophilic tail, ensuring that structurally related synthetic impurities (e.g., unreacted mono-phenylated intermediates) remain dissolved in the mother liquor.

Table 1: Physicochemical Profile of Budipine HCl
PropertySpecification / Value
IUPAC Name 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride
CAS Number 63661-61-0 [2]
Molecular Formula C21H28ClN
Molecular Weight (Salt) 329.91 g/mol [2]
Molecular Weight (Free Base) 293.45 g/mol [1]
Solubility (DMSO) ~2.94 mg/mL (10.02 mM) [2]
Primary Targets NMDA Receptor, MAO-B, Dopamine Transporter [3, 4]

Process Workflows and Pharmacological Context

To achieve API-grade purity, a two-stage purification strategy is employed: (1) Anhydrous salt formation to selectively protonate the tertiary amine, and (2) a controlled cooling and anti-solvent crystallization to reject structurally similar impurities.

Crystallization_Workflow A Crude Budipine Free Base B Anhydrous Salt Formation (Ethereal HCl / EtOH) A->B C Crude Budipine HCl B->C D Dissolution in Hot IPA (80°C) C->D E Hot Filtration (0.22 µm) Removes Insoluble Impurities D->E F Anti-Solvent Addition (EtOAc at 0.1 vol/min) E->F G Controlled Cooling Ramp (-0.5°C/min to 5°C) F->G H Nucleation & Crystal Growth (Within MSZW) G->H I Vacuum Filtration & Washing (Cold EtOAc) H->I J Pure Budipine HCl API I->J

Figure 1: Step-by-step workflow for the anhydrous salt formation and crystallization of Budipine HCl.

Pharmacological_Pathway Budipine Budipine HCl NMDA NMDA Receptor Antagonism Budipine->NMDA MAOB MAO-B Enzyme Inhibition Budipine->MAOB DAT Dopamine Reuptake Inhibition Budipine->DAT Glutamate Reduced Glutamatergic Excitotoxicity NMDA->Glutamate Dopamine Increased Synaptic Dopamine MAOB->Dopamine DAT->Dopamine Relief Parkinson's Symptom Alleviation Glutamate->Relief Dopamine->Relief

Figure 2: Polypharmacological signaling pathway of Budipine HCl in Parkinson's disease treatment.

Detailed Experimental Protocols

Protocol 1: Anhydrous Salt Formation

Causality & Validation: Utilizing aqueous HCl introduces water into the system, which can lead to the formation of unpredictable hydrate polymorphs. Anhydrous ethereal HCl ensures the precipitation of a consistent, anhydrous chloride salt. The protocol is self-validating via a terminal pH check (pH < 3) of the mother liquor to ensure complete stoichiometric protonation.

  • Dissolution: Dissolve 10.0 g of crude Budipine free base in 50 mL of anhydrous ethanol in a 250 mL round-bottom flask.

  • Thermal Control: Place the flask in an ice-water bath and allow the solution to equilibrate to 0–5°C under continuous magnetic stirring (400 rpm).

  • Protonation: Dropwise, add 1.1 molar equivalents of 2.0 M HCl in diethyl ether over 30 minutes. Critical: Maintain temperature below 10°C to prevent ether volatilization and side reactions.

  • Validation: After 2 hours of stirring, spot the mother liquor on pH paper. A pH of 2–3 validates complete salt formation.

  • Isolation: Evaporate the solvent under reduced pressure (rotary evaporator, 40°C water bath) to yield crude Budipine HCl as a pale solid.

Protocol 2: Controlled Cooling & Anti-Solvent Crystallization

Causality & Validation: This protocol utilizes a precise cooling ramp (-0.5°C/min). This slow cooling rate acts as a self-validating thermodynamic control; it ensures the system remains within the Metastable Zone Width (MSZW). Exceeding the MSZW through rapid cooling would cause primary nucleation (crashing out), which traps mother liquor and impurities within the crystal lattice (inclusions). Hot filtration removes polymerized byproducts from the Friedel-Crafts synthesis.

  • Primary Dissolution: Suspend the crude Budipine HCl in 6 volumes (approx. 60 mL) of Isopropanol (IPA) in a jacketed crystallizer equipped with an overhead stirrer.

  • Heating: Heat the suspension to 80°C under reflux until complete visual dissolution is achieved.

  • Hot Filtration: Rapidly pass the hot solution through a pre-warmed 0.22 µm PTFE membrane filter into a clean, pre-heated (75°C) jacketed vessel to remove mechanical and insoluble polymeric impurities.

  • Anti-Solvent Addition: While maintaining stirring at 250 rpm and a temperature of 75°C, slowly add 10 volumes (approx. 100 mL) of Ethyl Acetate (EtOAc) via a syringe pump at a rate of 0.1 vol/min. Note: Rapid addition will cause local supersaturation and premature precipitation.

  • Cooling Ramp: Program the jacketed crystallizer to execute a linear cooling ramp of -0.5°C/min down to a final temperature of 5°C.

  • Aging: Hold the resulting slurry at 5°C for 4 hours. This aging step allows the system to reach thermodynamic equilibrium, maximizing crystal size and overall yield.

  • Harvesting: Filter the crystalline slurry under vacuum. Wash the filter cake with 2 volumes of cold (5°C) EtOAc to displace any residual impurity-laden mother liquor.

  • Drying: Dry the purified Budipine HCl crystals in a vacuum oven at 50°C and <10 mbar for 24 hours to remove residual solvents.

Analytical Validation Parameters

To confirm the success of the crystallization, the isolated API should be subjected to the following analytical checks:

  • HPLC Purity: Run on a C18 reverse-phase column using a gradient of Water/Acetonitrile (with 0.1% TFA). API-grade Budipine HCl should exhibit >99.5% purity (Area %).

  • Powder X-Ray Diffraction (PXRD): Compare the diffractogram against the known anhydrous polymorph reference standard to ensure no hydrate formation occurred during processing.

  • Residual Solvents (GC-HS): Verify that residual IPA and EtOAc are below the ICH Q3C limits (Class 3 solvents: < 5000 ppm).

References

  • "Budipine." Wikipedia, The Free Encyclopedia, Wikimedia Foundation. URL:[Link]

Application

In Vitro Assay Protocols Utilizing 1-Tert-butyl-4,4-diphenylpiperidin-1-ium Chloride (Budipine Hydrochloride)

Introduction & Pharmacological Rationale 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride, commonly known as Budipine hydrochloride, is a multi-target antiparkinsonian agent. Unlike classical dopaminergic drugs that tar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride, commonly known as Budipine hydrochloride, is a multi-target antiparkinsonian agent. Unlike classical dopaminergic drugs that target a single receptor, Budipine operates through a synergistic, polypharmacological mechanism[1]. It acts primarily as an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, a monoamine oxidase B (MAO-B) inhibitor, a dopamine transporter (DAT) blocker, and a weak muscarinic antagonist[2].

When designing in vitro assays for Budipine, researchers must account for its multi-target nature. The causality behind its clinical efficacy lies in its ability to simultaneously enhance dopaminergic tone (via MAO-B and DAT inhibition) while preventing glutamatergic excitotoxicity (via NMDA receptor blockade)[3]. As a Senior Application Scientist, I have structured this guide to provide self-validating protocols that isolate these specific pathways, ensuring high-fidelity data acquisition.

Quantitative Pharmacological Profile

To establish baseline parameters for your assays, refer to the established in vitro inhibitory concentrations (IC50) for Budipine hydrochloride across its primary targets.

TargetAssay MethodologyIC50 / AffinityReference
NMDA Receptor Whole-cell patch-clamp (Striatal neurons, -70 mV)~59.4 µM[3]
MAO-B Enzyme Fluorometric enzymatic inhibition assay~5.0 µM[1]
Muscarinic (M1-M3) Radioligand binding ([3H]QNB)~1.1 µM[2]
Dopamine Transporter Sodium-dependent uptake inhibition~11.0 µM[1]

Mechanistic Pathway Diagram

The following diagram illustrates the multi-target modulation pathways of Budipine hydrochloride, demonstrating why parallel in vitro assays are necessary to fully capture its neuropharmacological profile.

Pathway Budipine Budipine Hydrochloride (1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride) NMDA NMDA Receptor (Channel Pore) Budipine->NMDA Uncompetitive Antagonism MAOB MAO-B Enzyme Budipine->MAOB Enzymatic Inhibition DAT Dopamine Transporter (DAT) Budipine->DAT Transport Blockade Ca2 Ca2+ Influx (Reduced) NMDA->Ca2 Modulates DA_deg Dopamine Degradation (Inhibited) MAOB->DA_deg Modulates DA_reuptake Dopamine Reuptake (Inhibited) DAT->DA_reuptake Modulates Neuroprotection Neuroprotection & Excitotoxicity Prevention Ca2->Neuroprotection Leads to Motor Enhanced Synaptic Dopamine (Motor Control) DA_deg->Motor Leads to DA_reuptake->Motor Leads to

Mechanistic pathways of Budipine hydrochloride illustrating its polypharmacological targets.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Antagonism

Rationale & Causality

Budipine is an uncompetitive, open-channel blocker of the NMDA receptor[3]. This means it only binds to the receptor after glutamate (or NMDA) and glycine have opened the channel pore.

  • Why use Mg2+-free ACSF? At a resting membrane potential of -70 mV, physiological extracellular magnesium (Mg2+) tightly blocks the NMDA receptor pore. To evaluate Budipine's specific antagonistic properties, we must remove Mg2+ from the Artificial Cerebrospinal Fluid (ACSF) to unmask the inward NMDA currents[3].

  • Why hold at -70 mV? Budipine's block is voltage-dependent. At +70 mV, its IC50 jumps to ~827 µM, indicating the binding site is located deep within the channel pore (fractional electrical distance δ≈0.45−0.90 )[3]. Holding at -70 mV accurately simulates physiological resting states and maximizes the compound's binding affinity.

Step-by-Step Methodology
  • Cell Preparation: Plate primary striatal or hippocampal neurons (or transfected HEK293 cells expressing GluN1/GluN2 subunits) on poly-D-lysine coated coverslips. Use cells at 14–21 days in vitro (DIV) for optimal receptor expression.

  • Intracellular Solution (ICS) Formulation: Fill borosilicate glass pipettes (3–5 MΩ) with ICS containing (in mM): 120 Cs-Gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.2 with CsOH. Note: Cesium is used to block potassium currents and isolate the NMDA-mediated excitatory postsynaptic currents (EPSCs).

  • Extracellular Solution (ECS) Formulation: Submerge the coverslip in Mg2+-free ACSF containing (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 10 HEPES, 10 D-glucose, adjusted to pH 7.3 with NaOH.

  • Baseline Recording: Establish a whole-cell configuration and voltage-clamp the cell at -70 mV. Apply a saturating concentration of NMDA (200 µM) and the co-agonist Glycine (10 µM) via a rapid perfusion system to elicit a stable inward current.

  • Budipine Application: Co-apply Budipine hydrochloride at varying concentrations (e.g., 10 µM, 50 µM, 100 µM, 300 µM) along with NMDA/Glycine[3].

  • Data Acquisition & Analysis: Record the reduction in steady-state inward current. Filter at 2 kHz and digitize at 10 kHz. Calculate the IC50 by fitting the fractional block to a standard Hill equation.

Protocol 2: Fluorometric Monoamine Oxidase B (MAO-B) Inhibition Assay

Rationale & Causality

Budipine enhances dopaminergic tone by inhibiting MAO-B, the enzyme responsible for degrading dopamine in the striatum[1].

  • Why a fluorometric assay? Fluorometric assays using probes like Amplex Red or OxiRed offer superior sensitivity over traditional colorimetric methods and are less prone to optical interference from the test compound itself.

  • Mechanism of Detection: Recombinant MAO-B oxidizes the substrate (e.g., tyramine), producing hydrogen peroxide (H2O2) as a byproduct. In the presence of horseradish peroxidase (HRP), H2O2 reacts with the fluorogenic probe to produce highly fluorescent resorufin. Budipine's inhibition of MAO-B directly correlates with a decrease in fluorescence.

Step-by-Step Methodology
  • Reagent Preparation:

    • Reconstitute recombinant human MAO-B enzyme in MAO-B Assay Buffer (0.1 M potassium phosphate, pH 7.4).

    • Prepare a stock solution of Budipine hydrochloride in DMSO (ensure final DMSO concentration in the well is <1% to prevent solvent-induced enzyme denaturation).

    • Prepare the Substrate/Probe Mix: 10 µM Tyramine, 1 U/mL HRP, and 50 µM fluorogenic probe in Assay Buffer.

  • Pre-incubation (Critical Step): In a black, flat-bottom 96-well microplate, add 50 µL of the MAO-B enzyme solution and 10 µL of Budipine dilutions (ranging from 0.1 µM to 100 µM). Incubate at 37°C for 10 minutes. Causality: This allows Budipine to equilibrate and bind to the MAO-B active site before the substrate is introduced, preventing the substrate from outcompeting the inhibitor prematurely and ensuring accurate IC50 calculation.

  • Reaction Initiation: Add 40 µL of the Substrate/Probe Mix to each well to initiate the reaction.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously (Ex/Em = 535/587 nm) at 37°C for 30 minutes.

  • Data Analysis: Plot the initial velocity (RFU/min) against Budipine concentration. Use Selegiline (10 µM) as a positive control to validate 100% MAO-B inhibition.

Workflow Prep Prepare hMAO-B & Budipine Dilutions Incubate Pre-incubate (10 min, 37°C) Prep->Incubate Substrate Add Substrate Mix (Tyramine + Probe) Incubate->Substrate Measure Measure Fluorescence (Ex 535nm / Em 587nm) Substrate->Measure Analyze Calculate IC50 & Enzyme Kinetics Measure->Analyze

Step-by-step workflow for the fluorometric MAO-B enzyme inhibition assay.

References

  • Title: Budipine is a low affinity, N-methyl-D-aspartate receptor antagonist: patch clamp studies in cultured striatal, hippocampal, cortical and superior colliculus neurones.
  • Title: Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric).
  • Title: BUDIPINE.
  • Title: Effects of the antiparkinsonian drug budipine on central neurotransmitter systems.

Sources

Method

Application Note: Elucidation of Mass Spectrometry Fragmentation Pathways and Bioanalytical Protocols for Budipine Hydrochloride

Target Audience: Researchers, bioanalytical scientists, and drug development professionals. Focus: Mechanistic CID fragmentation, MRM optimization, and self-validating LC-MS/MS methodologies for 1-Tert-butyl-4,4-diphenyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioanalytical scientists, and drug development professionals. Focus: Mechanistic CID fragmentation, MRM optimization, and self-validating LC-MS/MS methodologies for 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride.

Introduction & Analytical Rationale

1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride (commonly known as budipine hydrochloride) is a centrally acting antiparkinsonian agent and NMDA receptor antagonist. In pharmacokinetic and forensic toxicology workflows, the accurate quantification of budipine from biological matrices relies heavily on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Designing a robust LC-MS/MS assay requires more than just empirical tuning; it demands a fundamental understanding of the molecule's gas-phase thermodynamics and its behavior during sample extraction. This application note dissects the causal mechanisms behind budipine's collision-induced dissociation (CID) pathways and provides a high-efficiency, self-validating analytical protocol.

Mechanistic Elucidation of Budipine Fragmentation

Under positive electrospray ionization (ESI+), budipine readily accepts a proton at the basic piperidine nitrogen, forming a highly stable precursor ion [M+H]+ at m/z 294.2[1]. The structural architecture of this molecule—a saturated piperidine ring flanked by two phenyl groups and a sterically bulky N-linked tert-butyl group—dictates a highly predictable and energetically favorable fragmentation cascade.

Primary Cleavage Dynamics (m/z 294.2 → m/z 238.2 & m/z 57.1)

The most thermodynamically labile site on the protonated budipine molecule is the N-tert-butyl bond. Upon entering the collision cell, the steric strain of the tert-butyl group drives a low-energy neutral loss of isobutene ( C4​H8​ , 56 Da). This elimination yields a prominent secondary amine fragment at m/z 238.2[1].

Concurrently, heterolytic cleavage of the same N-C bond produces the complementary tert-butyl carbocation at m/z 57.1[1]. The relative abundance of m/z 57.1 is highly dependent on the applied collision energy (CE); at elevated energies (e.g., >35 eV), it often becomes the dominant base peak[2].

Secondary Cleavage Dynamics (m/z 238.2 → m/z 160.1 & m/z 56.1)

Subsequent fragmentation of the m/z 238.2 product ion requires higher activation energy. The diphenylpiperidine core undergoes a complex structural rearrangement resulting in the neutral loss of a benzene ring ( C6​H6​ , 78 Da), generating the m/z 160.1 fragment[1]. Additionally, higher-energy ring-opening of the piperidine moiety yields a 2-(methaniminyl)ethyl carbocation at m/z 56.1[1].

Fragmentation M [M+H]+ m/z 294.2 F1 Fragment m/z 238.2 M->F1 - Isobutene (56 Da) F3 Fragment m/z 57.1 M->F3 Heterolytic Cleavage F2 Fragment m/z 160.1 F1->F2 - Benzene (78 Da) F4 Fragment m/z 56.1 F1->F4 Ring Opening

Fig 1: CID fragmentation pathway of protonated budipine (m/z 294.2) in ESI+ mode.

Quantitative Data & MRM Optimization

To facilitate Multiple Reaction Monitoring (MRM), the fragmentation dynamics were mapped across varying collision energies (20 eV, 35 eV, and 50 eV)[2]. The table below summarizes the optimal transitions for quantification (highest sensitivity) and qualification (highest specificity).

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Relative AbundanceStructural Assignment
294.2 238.2 20High (Quantifier) [M+H−C4​H8​]+
294.2 57.1 35High (Qualifier 1) [C4​H9​]+ (tert-butyl cation)
294.2 160.1 35Medium (Qualifier 2) [M+H−C4​H8​−C6​H6​]+
294.2 56.1 50Low [H2​C=N−CH2​−CH2​]+

Self-Validating Bioanalytical Protocol

To ensure high trustworthiness and reproducibility, the following protocol integrates a self-validating Liquid-Liquid Extraction (LLE) workflow.

The Causality of Solvent Selection: Traditional protein precipitation leaves significant phospholipid residues, causing severe ion suppression in ESI+. By adjusting the sample to pH 9.0, the basic piperidine nitrogen of budipine becomes predominantly un-ionized. Extraction with 1-chlorobutane selectively partitions the lipophilic budipine into the organic phase with >80% recovery, while strictly excluding polar matrix interferents[3].

Step-by-Step LLE Methodology
  • Matrix Preparation: Aliquot 500 µL of biological sample (plasma/urine) into a 2 mL microcentrifuge tube.

  • Internal Standard Addition: Spike with 50 µL of Budipine- d9​ (100 ng/mL).

    • Causality: The stable isotope acts as a self-validating control, correcting for any volumetric losses during extraction and normalizing matrix-induced ionization fluctuations in the ESI source.

  • pH Adjustment: Add 100 µL of 0.1 M ammonium buffer (pH 9.0). Vortex for 10 seconds.

    • Causality: Drives budipine into its un-ionized free-base form, maximizing its solubility in the organic extraction solvent[3].

  • Extraction: Add 1.5 mL of 1-chlorobutane. Vortex vigorously for 5 minutes, then centrifuge at 4000 × g for 10 minutes at 4°C.

  • Concentration: Transfer 1.2 mL of the upper organic layer to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A (0.1% Formic Acid in Water). Vortex and transfer to an autosampler vial.

LC-MS/MS Parameters
  • Column: C18 UHPLC column (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, re-equilibrate for 1 min.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Workflow S1 Sample Prep (1-Chlorobutane) S2 UHPLC Separation (C18 Column) S1->S2 pH 9.0 LLE S3 ESI+ Ionization (Precursor: 294.2) S2->S3 Elution S4 CID Fragmentation (Q2 Cell) S3->S4 Isolation S5 MRM Detection (Q3: 238.2, 57.1) S4->S5 Product Ions

Fig 2: Self-validating LC-MS/MS workflow for budipine quantification.

Quality Control: The Self-Validating System

Every analytical batch must include a post-column infusion test . By continuously infusing a neat budipine solution post-column while injecting a blank matrix extract, any drops in the baseline MS signal indicate localized ion suppression. If the retention time of budipine intersects with a suppression zone, the chromatographic gradient must be adjusted. This ensures the protocol validates its own accuracy and limits false negatives prior to actual sample analysis.

References

  • Source: DOKUMEN.
  • Source: GTFCh (Gesellschaft für Toxikologische und Forensische Chemie)
  • Forensic Library 1720110-01 Source: SCIEX URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride

Prepared by: The Senior Application Scientist Team Welcome to the technical support center for 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride. This guide is designed for researchers, scientists, and drug development p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support center for 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. We provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve successful experimental outcomes.

Introduction: Understanding the Solubility Challenge

1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride is a quaternary ammonium salt. While the permanent positive charge on the nitrogen atom generally promotes water solubility, the compound's structure also includes several large, nonpolar groups: two phenyl rings and a tert-butyl group.[1][2] These bulky hydrophobic moieties can significantly limit the molecule's ability to form favorable interactions with water, leading to poor aqueous solubility. This guide will walk you through various strategies to overcome this limitation.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial attempt to dissolve the compound in water resulted in a cloudy suspension. What's happening and what is the first thing I should try?

Answer:

A cloudy suspension indicates that the compound has exceeded its equilibrium solubility in water under your current conditions. The large hydrophobic surface area from the diphenyl and tert-butyl groups is likely preventing water molecules from effectively solvating the ion.

Initial Troubleshooting Steps:

  • Mechanical Agitation & Sonication: The first and simplest approach is to increase the kinetic energy of the system. Vortexing can help, but ultrasonicating the solution in a water bath is often more effective for breaking up small agglomerates of the powder and increasing the surface area available for solvation.[3]

  • Gentle Warming: Carefully warming the solution can increase the kinetic energy and often improves the solubility of many compounds. Try warming the solution to 37-40°C. However, be cautious, as this can sometimes lead to the formation of a supersaturated solution that may precipitate upon cooling. Always verify the solution's stability at your intended experimental temperature.

  • Particle Size Reduction: If you are working with a solid form, ensuring you have a fine powder increases the surface area-to-volume ratio, which can improve the rate of dissolution.[4][5][6] While you may not be able to change the particle size of the supplied material, be aware that larger crystals will dissolve more slowly.

If these simple physical methods are insufficient, you will need to modify the solvent system itself using the chemical strategies outlined below.

Q2: I need to prepare a concentrated stock solution (e.g., >1 mg/mL) for my experiments. What are the most effective methods?

Answer:

To achieve significantly higher concentrations, you will need to employ formulation strategies that alter the properties of the solvent to make it more favorable for the solute. The most common and effective methods for a compound like this are co-solvency, micellar solubilization using surfactants, and complexation with cyclodextrins.

This technique involves adding a water-miscible organic solvent (a co-solvent) to the water to reduce the overall polarity of the solvent system.[7][8] This reduction in polarity lowers the interfacial tension between the hydrophobic compound and the solvent, allowing for better solvation.

Causality: Co-solvents like ethanol or propylene glycol can disrupt the highly ordered hydrogen-bonding network of water.[9] This creates a less polar environment that is more accommodating to the nonpolar phenyl and tert-butyl groups of your compound, thereby increasing its solubility.

Common Co-Solvents:

Co-SolventTypical Concentration RangeKey Considerations
Ethanol 5-40% (v/v)Biologically active; can affect cell viability in in vitro assays.
Propylene Glycol (PG) 10-60% (v/v)Generally considered safe; can increase viscosity.
Polyethylene Glycol 400 (PEG 400) 20-80% (v/v)Low toxicity; effective for many compounds.[5][10]
Dimethyl Sulfoxide (DMSO) 1-10% (v/v)Excellent solubilizer, but can have significant biological effects and permeability-enhancing properties. Use with caution in cell-based assays.

See Protocol 1 for a detailed methodology.

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. The nonpolar parts of your compound can partition into the hydrophobic core, while the hydrophilic shell keeps the entire micelle dissolved in the aqueous medium.[6][11]

Common Surfactants:

  • Polysorbate 80 (Tween® 80): A non-ionic surfactant widely used in pharmaceutical formulations. Typically used at 0.1-2% (v/v).

  • Sodium Lauryl Sulfate (SLS): An anionic surfactant. Can be effective but is more likely to denature proteins and disrupt cell membranes.

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[6] They can encapsulate the hydrophobic parts of a guest molecule, like the diphenyl groups of your compound, forming an inclusion complex. This complex has a much higher affinity for water than the drug molecule alone.

Common Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Highly water-soluble and has a low toxicity profile, making it a popular choice in drug development.

See Protocol 2 for a detailed methodology.

Q3: How do I choose the best solubility enhancement strategy for my specific experiment?

Answer:

The optimal strategy depends on your experimental context, particularly the required concentration, the biological system you are using (in vitro vs. in vivo), and acceptable levels of excipient-induced effects. The following workflow can guide your decision.

G cluster_0 Solubility Enhancement Workflow start Goal: Dissolve 1-Tert-butyl-4,4- diphenylpiperidin-1-ium chloride conc What concentration is needed? start->conc low_conc Low (<0.5 mg/mL) conc->low_conc high_conc High (>0.5 mg/mL) conc->high_conc simple_methods Try Physical Methods: - Sonication - Gentle Warming low_conc->simple_methods assay_type What is the experimental system? high_conc->assay_type validation Validate Final Formulation: - Confirm concentration (HPLC/UV-Vis) - Check for precipitation - Run vehicle controls in assay simple_methods->validation in_vitro In Vitro / Cell-Based assay_type->in_vitro in_vivo In Vivo / Animal Study assay_type->in_vivo cyclodextrin Priority 1: Cyclodextrins (HP-β-CD) (Generally low cell toxicity) in_vitro->cyclodextrin cosolvent_vivo Priority 1: Co-solvents (e.g., PEG 400, PG) (Check GRAS status and toxicity) in_vivo->cosolvent_vivo cosolvent_vitro Priority 2: Co-solvents (e.g., Ethanol, PG) (Test for vehicle effects on cells) cyclodextrin->cosolvent_vitro cosolvent_vitro->validation surfactant Priority 2: Surfactants (e.g., Tween 80) (Commonly used in formulations) cosolvent_vivo->surfactant surfactant->validation

Caption: Decision workflow for selecting a solubility enhancement method.

Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (PEG 400)

This protocol describes how to prepare a 10 mg/mL stock solution using a co-solvent system.

Materials:

  • 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride

  • Polyethylene Glycol 400 (PEG 400)

  • Sterile, deionized water

  • Sterile microcentrifuge tubes or glass vials

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weigh Compound: Accurately weigh 10 mg of the compound into a sterile vial.

  • Add Co-solvent: Add 400 µL of PEG 400 to the vial. This will create an initial slurry or solution in the pure co-solvent.

  • Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the solid does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. The solution should become clear.

    • Expert Insight: Dissolving the compound in the pure co-solvent first is critical. Adding water prematurely can cause the compound to precipitate immediately.

  • Add Aqueous Phase: Once the compound is fully dissolved in the PEG 400, slowly add deionized water dropwise while continuously vortexing. Add water up to a final volume of 1.0 mL.

  • Final Homogenization: Vortex the final solution for another minute to ensure it is completely homogeneous.

  • Quality Control (Self-Validation):

    • Visual Inspection: Hold the vial against a light and dark background to check for any undissolved particles or cloudiness.

    • Stability Check: Let the solution sit at room temperature for at least one hour (and preferably at the intended storage temperature, e.g., 4°C) to ensure no precipitation occurs. A clear solution indicates success.

Protocol 2: Solubilization using Cyclodextrin (HP-β-CD)

This protocol details the preparation of a solution using complexation, which is often well-tolerated in biological systems.

Materials:

  • 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile, deionized water

  • Sterile vials

  • Magnetic stirrer and stir bar (recommended) or vortex mixer

Procedure:

  • Prepare Cyclodextrin Vehicle: First, prepare the cyclodextrin solution. To make a 40% (w/v) HP-β-CD solution, dissolve 4.0 g of HP-β-CD in deionized water and bring the final volume to 10.0 mL. Gentle warming and stirring may be required to fully dissolve the cyclodextrin.

  • Add Compound: Weigh your desired amount of 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride and add it directly to the pre-made 40% HP-β-CD solution.

  • Promote Complexation: Cap the vial and stir or vortex the mixture. This step may take longer than co-solvency, as the compound needs to enter the cyclodextrin cavity. Allow the mixture to stir for at least 30-60 minutes at room temperature. Sonication can be used to expedite the process.

    • Mechanism: The hydrophobic diphenyl groups of the compound are driven into the nonpolar interior of the HP-β-CD torus, forming a stable, water-soluble inclusion complex.

  • Quality Control (Self-Validation):

    • Visual Inspection: The final solution should be clear and free of particulates.

    • Dilution Test: Perform a test dilution of your stock solution into your final assay buffer to ensure the complex remains soluble and does not precipitate upon dilution.

G cluster_micelle Micellar Solubilization Mechanism cluster_legend Legend micelle_core Hydrophobic Core surfactant1 surfactant2 surfactant3 surfactant4 surfactant5 surfactant6 surfactant7 surfactant8 drug Drug Molecule (Hydrophobic Part) key_drug Drug Molecule key_head Surfactant (Hydrophilic Head) key_tail Surfactant (Hydrophobic Tail) key_head->key_tail key_tail_line ~~~~~

Sources

Optimization

optimizing reaction yield for 1-Tert-butyl-4,4-diphenylpiperidin-1-ium;chloride chemical synthesis

Welcome to the technical support center for the synthesis of 1-Tert-butyl-4,4-diphenylpiperidin-1-ium;chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-Tert-butyl-4,4-diphenylpiperidin-1-ium;chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this chemical synthesis. As Senior Application Scientists, our goal is to combine technical accuracy with practical, field-tested insights to help you optimize your reaction yield and purity.

Introduction to the Synthesis

The synthesis of 1-Tert-butyl-4,4-diphenylpiperidin-1-ium;chloride is a quaternization reaction, a specific type of N-alkylation. This process, known as the Menshutkin reaction, involves the treatment of a tertiary amine with an alkyl halide to form a quaternary ammonium salt.[1] In this particular synthesis, the secondary amine, 4,4-diphenylpiperidine, is first converted to the tertiary amine, 1-tert-butyl-4,4-diphenylpiperidine, which is then further alkylated to the desired quaternary ammonium salt. However, due to the sterically hindered nature of both the amine and the alkylating agent, this reaction can be challenging and may require careful optimization of reaction conditions to achieve a high yield.

This guide will provide a detailed experimental protocol and address common issues that may arise during the synthesis.

Experimental Protocol: Synthesis of 1-Tert-butyl-4,4-diphenylpiperidin-1-ium;chloride

This protocol outlines a general procedure for the synthesis. It is recommended to perform small-scale trial reactions to optimize conditions for your specific setup.

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity (for 10 mmol scale)Notes
4,4-DiphenylpiperidineC₁₇H₁₉N237.342.37 g (10.0 mmol)Ensure high purity.
tert-Butyl chlorideC₄H₉Cl92.572.78 g (3.4 mL, 30.0 mmol)Use a significant excess. Should be freshly distilled or from a new bottle.
Acetonitrile (anhydrous)CH₃CN41.0550 mLA polar aprotic solvent is crucial.[1]
Sodium carbonate (anhydrous)Na₂CO₃105.992.12 g (20.0 mmol)To neutralize the HCl formed during the initial alkylation.
Diethyl ether (anhydrous)(C₂H₅)₂O74.12As needed for washingFor purification.
Round-bottom flask--100 mLMust be oven-dried.
Reflux condenser---With a drying tube.
Magnetic stirrer and stir bar----
Heating mantle----
Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4,4-diphenylpiperidine (2.37 g, 10.0 mmol) and anhydrous sodium carbonate (2.12 g, 20.0 mmol).

    • Add 50 mL of anhydrous acetonitrile to the flask.

    • Attach a reflux condenser fitted with a drying tube containing calcium chloride.

    • Place the flask in a heating mantle on a magnetic stirrer.

  • Reaction:

    • Stir the mixture at room temperature for 15 minutes to ensure the solids are well-suspended.

    • Add tert-butyl chloride (3.4 mL, 30.0 mmol) to the mixture in one portion.

    • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain reflux for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) if possible.

  • Work-up and Isolation:

    • After the reaction is complete (as determined by the consumption of the starting material), allow the mixture to cool to room temperature.

    • Filter the mixture through a Büchner funnel to remove the inorganic salts (sodium carbonate and sodium chloride).

    • Wash the collected solids with a small amount of fresh anhydrous acetonitrile.

    • Combine the filtrate and the washings and transfer to a clean round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid is the desired quaternary ammonium salt, likely containing some unreacted tertiary amine.

    • Wash the crude product with anhydrous diethyl ether (3 x 20 mL) to remove any non-polar impurities. This is done by adding the ether, stirring or sonicating the suspension, and then removing the ether by decantation or filtration.

    • Dry the purified white solid under high vacuum to remove any residual solvent.

    • The purity of the final product should be assessed by NMR spectroscopy and mass spectrometry.

Reaction Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification setup1 Combine 4,4-diphenylpiperidine and Na2CO3 in flask setup2 Add anhydrous acetonitrile setup1->setup2 setup3 Attach reflux condenser and drying tube setup2->setup3 reaction1 Add tert-butyl chloride setup3->reaction1 reaction2 Heat to reflux (24-48h) reaction1->reaction2 reaction3 Monitor by TLC/LC-MS reaction2->reaction3 workup1 Cool to room temperature reaction3->workup1 workup2 Filter to remove salts workup1->workup2 workup3 Wash solids with acetonitrile workup2->workup3 workup4 Rotary evaporate the filtrate workup3->workup4 purification1 Wash crude product with diethyl ether workup4->purification1 purification2 Dry under high vacuum purification1->purification2 purification3 Characterize (NMR, MS) purification2->purification3

Caption: Experimental workflow for the synthesis of 1-Tert-butyl-4,4-diphenylpiperidin-1-ium;chloride.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis.

Q1: The reaction is not proceeding, or the yield is very low. What are the possible causes and solutions?

Possible Causes:

  • Low Reactivity of tert-Butyl Chloride: As an alkyl chloride, tert-butyl chloride is less reactive than the corresponding bromide or iodide in Menshutkin reactions.[1]

  • Steric Hindrance: Both the 4,4-diphenylpiperidine and the tert-butyl group are sterically bulky, which can significantly slow down the rate of this Sₙ2 reaction.

  • Insufficient Reaction Time or Temperature: The reaction may require more forcing conditions than initially anticipated due to the factors mentioned above.

  • Poor Quality of Reagents: The presence of moisture can deactivate the reagents, and impurities in the starting materials can lead to side reactions.

  • Inappropriate Solvent: While acetonitrile is a good starting point, other polar aprotic solvents might be more effective.

Solutions:

  • Increase Reaction Temperature and Time: Carefully increase the reflux temperature if possible (e.g., by using a higher-boiling solvent like DMF, but be cautious of potential side reactions) and extend the reaction time to 72 hours or more, while monitoring the reaction progress.

  • Use a More Reactive Alkylating Agent: If possible, substitute tert-butyl chloride with tert-butyl bromide or tert-butyl iodide. This will significantly increase the rate of the reaction.

  • Solvent Optimization: Consider using other polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can accelerate Sₙ2 reactions.[2]

  • Use of a Catalyst: While not standard for Menshutkin reactions, the addition of a catalytic amount of sodium iodide can in some cases promote the reaction of alkyl chlorides through an in-situ Finkelstein reaction.

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents and reagents.

Q2: I am observing the formation of multiple byproducts. What are they and how can I minimize them?

Possible Causes:

  • Elimination Reaction: The tert-butyl chloride can undergo an E2 elimination reaction to form isobutylene, especially in the presence of a base and at higher temperatures.

  • Incomplete Quaternization: The reaction may stop at the tertiary amine stage (1-tert-butyl-4,4-diphenylpiperidine), leading to a mixture of the tertiary amine and the quaternary salt.

Solutions:

  • Control of Basicity: While a base is needed to neutralize the acid formed from the initial alkylation of the secondary amine, a strong base can promote the elimination of tert-butyl chloride. Sodium carbonate is a relatively weak base; if a stronger base was used, consider switching back.

  • Temperature Control: Avoid excessively high temperatures, as this will favor the elimination side reaction.

  • Use a Large Excess of Alkylating Agent: A significant excess of tert-butyl chloride can help drive the reaction towards the quaternary ammonium salt.

  • Purification Strategy: If a mixture of the tertiary amine and quaternary salt is obtained, it can often be separated by washing the crude product with a non-polar solvent (like hexane or diethyl ether) in which the quaternary salt is insoluble, but the tertiary amine has some solubility.

Q3: The product is difficult to purify and appears oily or sticky. What should I do?

Possible Causes:

  • Hygroscopic Nature: Quaternary ammonium salts can be hygroscopic and absorb moisture from the air, leading to a sticky or oily appearance.

  • Presence of Impurities: Residual solvent or unreacted starting materials can prevent the product from solidifying.

  • Incorrect Work-up Procedure: The presence of excess inorganic salts can sometimes interfere with crystallization.

Solutions:

  • Thorough Drying: Ensure the product is dried under high vacuum for an extended period to remove all traces of solvent and moisture.

  • Recrystallization: If washing with ether is insufficient, attempt to recrystallize the product. A solvent system of isopropanol/diethyl ether or acetone/diethyl ether might be effective. The quaternary salt should be soluble in the more polar solvent and precipitate upon the addition of the less polar solvent.

  • Precipitation from Solution: Dissolve the crude product in a minimal amount of a polar solvent (e.g., acetone or isopropanol) and then add a large volume of a non-polar solvent (e.g., diethyl ether or hexane) to precipitate the pure product.[3][4]

  • Column Chromatography: While not ideal for ionic compounds, it is possible to purify quaternary ammonium salts using chromatography on silica gel with a polar mobile phase (e.g., dichloromethane/methanol with a small amount of ammonia or triethylamine).[5]

Troubleshooting Logic Diagram

G cluster_low_yield Low Yield / No Reaction cluster_byproducts Byproduct Formation cluster_purification Purification Issues (Oily/Sticky) start Problem with Synthesis ly_cause1 Low Reactivity of t-BuCl start->ly_cause1 ly_cause2 Steric Hindrance start->ly_cause2 ly_cause3 Insufficient Time/Temp start->ly_cause3 bp_cause1 Elimination (E2) start->bp_cause1 bp_cause2 Incomplete Quaternization start->bp_cause2 p_cause1 Hygroscopic Product start->p_cause1 p_cause2 Impurities Present start->p_cause2 ly_sol2 Use t-BuBr or t-BuI ly_cause1->ly_sol2 ly_sol3 Change Solvent (DMF, DMSO) ly_cause1->ly_sol3 ly_sol1 Increase Time/Temp ly_cause2->ly_sol1 ly_cause3->ly_sol1 bp_sol1 Control Temperature bp_cause1->bp_sol1 bp_sol2 Use Excess Alkylating Agent bp_cause2->bp_sol2 p_sol1 Thorough Drying p_cause1->p_sol1 p_sol2 Recrystallize/Precipitate p_cause2->p_sol2

Caption: Troubleshooting decision tree for common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for this reaction? Given the steric hindrance, a moderate yield of 40-60% would be considered a good result for this reaction without extensive optimization.

Q2: How do I know if the reaction is complete? The best way to monitor the reaction is by TLC or LC-MS. On a TLC plate, you should see the disappearance of the 4,4-diphenylpiperidine starting material. The quaternary ammonium salt product is highly polar and will likely remain at the baseline.

Q3: What are the safety precautions I should take?

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • tert-Butyl chloride is flammable and an irritant. Handle with care.

  • Acetonitrile is toxic and flammable. Avoid inhalation and skin contact.

  • The safety profile of the final product, 1-Tert-butyl-4,4-diphenylpiperidin-1-ium;chloride, may not be fully established. Handle with caution.

Q4: Can I use a different base? Yes, other non-nucleophilic bases like potassium carbonate or triethylamine could be used. However, be aware that stronger bases may increase the rate of the elimination side reaction.

Q5: Why is an excess of tert-butyl chloride used? An excess of the alkylating agent is used to drive the reaction to completion, ensuring that as much of the tertiary amine intermediate as possible is converted to the final quaternary ammonium salt.

References

  • Purification Of Quaternary Ammonium Pyridinium Compounds - Column Chromatography. (n.d.). Column Chromatography. Retrieved April 7, 2026, from [Link]

  • Isolation and purification of quaternary ammonium salts. (1964). Google Patents.
  • Method of purifying an impure quaternary ammonium salt by addition of an epoxide. (1969). Google Patents.
  • Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt. (2007). Google Patents.
  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. (n.d.). Organic Syntheses. Retrieved April 7, 2026, from [Link]

  • Synthesis of 1-tert-butyl-4-chloropiperidine: generation of an N-tert-butyl group by the reaction of a dimethyliminium salt with methylmagnesium chloride. (2005). PubMed. Retrieved April 7, 2026, from [Link]

  • Menshutkin reaction. (n.d.). Wikipedia. Retrieved April 7, 2026, from [Link]

  • Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. Retrieved April 7, 2026, from [Link]

  • Problematic Menshutkin reaction. (2023). Chemistry Stack Exchange. Retrieved April 7, 2026, from [Link]

  • Synthesis of 1- tert -Butyl-4-chloropiperidine: Generation of an N - tert -Butyl Group by the Reaction of a Dimethyliminium Salt with Methylmagnesium Chloride. (2005). ResearchGate. Retrieved April 7, 2026, from [Link]

  • Exploring solvent effects upon the Menshutkin reaction using a polarizable force field. (2010). PubMed. Retrieved April 7, 2026, from [Link]

  • Dramatic Acceleration of the Menschutkin Reaction and Distortion of Halide Leaving-Group Order. (n.d.). ResearchGate. Retrieved April 7, 2026, from [Link]

  • Process for the continuous quaternisation of tertiary amines with an alkyl halide. (2005). Google Patents.
  • Process for the continuous quaternization of tertiary amines with an alkyl halide. (2007). Google Patents.
  • A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. (1964). DTIC. Retrieved April 7, 2026, from [Link]

  • Procedure for N-alkylation of Piperidine? (2017). ResearchGate. Retrieved April 7, 2026, from [Link]

  • An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. (2005). Semantic Scholar. Retrieved April 7, 2026, from [Link]

  • New Routes to α-Arylated N-Boc Heterocycles. (n.d.). University of Bath. Retrieved April 7, 2026, from [Link]

  • Synthesis of 1,4-di-tert-butylbenzene from tert-butylbenzene and tert-butyl chloride. (2006). NOP. Retrieved April 7, 2026, from [Link]

  • Alkylated piperazine compounds. (2013). Google Patents.
  • EFFICIENT ONE-POT SYNTHESIS OF BIS(4-TERT- BUTYLPHENYL)IODONIUM TRIFLATE. (2009). Organic Syntheses. Retrieved April 7, 2026, from [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023). UniCA IRIS. Retrieved April 7, 2026, from [Link]

  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. (2019). PMC. Retrieved April 7, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 1-Tert-butyl-4,4-diphenylpiperidin-1-ium Chloride

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust High-Performance Liquid Chromatograp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for 1-tert-butyl-4,4-diphenylpiperidin-1-ium chloride (commonly known as the antiparkinsonian agent Budipine hydrochloride).

Because this molecule combines a highly basic piperidine nitrogen with massive steric bulk, it is notoriously prone to severe peak tailing. This guide synthesizes chromatographic theory with field-proven methodologies to help you achieve symmetrical peaks, reliable integration, and reproducible quantification.

Molecular Profiling & Chromatographic Implications

To resolve peak tailing, we must first understand the causality driven by the analyte's structure. 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride presents a dual challenge: strong basicity and high lipophilicity.

Table 1: Physicochemical Profile & Chromatographic Impact
Molecular FeatureChemical ConsequenceChromatographic Impact (Causality)
Basic Piperidine Nitrogen High pKa (~9.5). Exists as a protonated cation at pH < 8.5.Undergoes strong secondary ion-exchange interactions with ionized residual silanols ( Si−O− ) on the silica stationary phase, causing severe tailing[1][2].
Steric Bulk (tert-butyl + 2x phenyl) High hydrophobicity (LogP) and large hydrodynamic radius.Induces strong hydrophobic retention. The bulkiness slows down mass transfer kinetics within the stationary phase pores, exacerbating the trailing edge of the peak[3].
Chloride Counter-ion Dissociates in aqueous mobile phases.Can cause baseline disturbances at low UV wavelengths if not properly buffered.

Frequently Asked Questions (FAQs)

Q1: Why does my peak tailing worsen when I use a neutral mobile phase (pH 6.0 - 7.0)? A: Peak tailing is the physical manifestation of multiple competing retention mechanisms[1]. At pH 6.0–7.0, the piperidine nitrogen is fully protonated (cationic). Simultaneously, residual silanol groups on standard Type-B silica columns (which have a pKa of ~3.5–4.5) are fully ionized into negatively charged silanolates ( Si−O− )[2]. The electrostatic attraction between the protonated analyte and the silanolates creates a secondary ion-exchange mechanism. Because this interaction is energetically heterogeneous and desorbs slower than primary hydrophobic partitioning, the molecules elute at different rates, stretching the tail of the peak[3].

Q2: Should I use a low-pH or high-pH strategy to fix this? A: Both strategies work, but they target different sides of the interaction equation:

  • Low-pH Strategy (pH 2.0 - 2.5): By lowering the pH below the pKa of the silanols, you force them into their neutral, protonated state ( Si−OH ). This effectively "turns off" the ion-exchange sites, leaving only hydrophobic retention[4].

  • High-pH Strategy (pH 10.5 - 11.0): By raising the pH above the pKa of the piperidine nitrogen, you deprotonate the analyte into its neutral free-base form. A neutral molecule cannot undergo ion-exchange with silanols. Caution: This requires specialized hybrid silica columns (e.g., Ethylene Bridged Hybrid, BEH) to prevent the dissolution of the silica bed at high pH.

Q3: Can I use mobile phase additives instead of changing my buffer pH? A: Yes. If you are locked into a mid-pH method, you can use competing bases or ion-pairing agents. Triethylamine (TEA) at 10–20 mM acts as a "silanol blocker." Because TEA is smaller and more mobile, it saturates the active Si−O− sites, preventing the bulky 1-tert-butyl-4,4-diphenylpiperidin-1-ium from interacting with them[4]. Alternatively, adding 0.1% Trifluoroacetic Acid (TFA) provides a hydrophobic counter-ion that pairs with the basic nitrogen, masking its positive charge and improving peak symmetry.

Q4: How does column temperature affect the peak shape of this specific bulky molecule? A: The massive steric hindrance of the tert-butyl and gem-diphenyl groups restricts the molecule's diffusion rate in and out of the C18 alkyl chains. Elevating the column temperature (e.g., to 45°C–50°C) decreases mobile phase viscosity and increases the kinetic energy of the analyte, significantly improving mass transfer kinetics and sharpening the peak.

Additive Selection Matrix

Table 2: Mobile Phase Additives for Basic Amine Tailing
AdditiveTypical ConcentrationMechanism of ActionProsCons
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)Ion-pairing & pH reduction (pH ~2.0)Excellent peak shape; volatile (MS compatible).Strong ion-pairing can alter selectivity; causes ion suppression in negative mode MS.
Triethylamine (TEA) 5 - 20 mMSilanol suppression (competing base)Highly effective at mid-pH ranges.Not MS compatible; can accelerate column hydrolysis over time[4].
Ammonium Formate 10 - 20 mMBuffer capacity & ionic strengthMaintains stable pH; MS compatible.Less effective than TFA for very strong secondary interactions.

Experimental Troubleshooting Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . You must run a diagnostic check to confirm whether the tailing is chemical (analyte-stationary phase interaction) or physical (column bed degradation).

Diagnostic Validation Check (Run First)
  • Inject a neutral marker: Inject 5 µL of a dilute Toluene or Uracil standard.

  • Evaluate Symmetry:

    • If the neutral marker is perfectly symmetrical ( As​ 1.0 - 1.1) but your analyte tails, the issue is chemical (silanol interaction). Proceed to Protocol A or B.

    • If the neutral marker also tails or splits, the issue is physical (e.g., blocked frit, column void, or extra-column dead volume). Replace the column or check fittings.

Protocol A: Low-pH Ion-Pairing Method (Recommended for UV & MS)

This protocol utilizes TFA to simultaneously suppress silanol ionization and mask the basic nitrogen.

  • Aqueous Phase Preparation: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (0.1% v/v). Mix thoroughly. The resulting pH will be approximately 2.0.

  • Organic Phase Preparation: Add 1.0 mL of TFA to 1000 mL of LC-MS grade Acetonitrile.

  • Column Selection: Install a fully end-capped, sterically protected C18 column designed for low-pH stability (e.g., Agilent ZORBAX StableBond or Phenomenex Luna Omega).

  • Temperature Optimization: Set the column oven to 45°C . Allow 20 column volumes of mobile phase to equilibrate the system, ensuring the stationary phase is fully heated to improve the mass transfer of the bulky diphenyl groups.

  • Analysis: Run the gradient. The As​ (Asymmetry factor) should drop below 1.2.

Protocol B: High-pH Free-Base Method (Recommended for High Retention)

This protocol deprotonates the analyte, eliminating the positive charge entirely.

  • Buffer Preparation: Dissolve 0.79 g of Ammonium Bicarbonate ( NH4​HCO3​ ) in 1000 mL of water (10 mM). Adjust the pH to 10.5 using concentrated Ammonium Hydroxide ( NH4​OH ).

  • Column Selection (Critical): You must use a hybrid organic-inorganic silica column (e.g., Waters XBridge BEH C18). Standard silica will dissolve rapidly at pH > 8.0.

  • Equilibration: Flush the column with 50% Methanol / 50% Water for 10 minutes, then switch to the pH 10.5 buffer.

  • Analysis: Inject the sample. Because the analyte is now fully neutral (free base), its hydrophobicity will increase. You may need to increase the organic modifier concentration (e.g., start gradient at 40% Acetonitrile) to elute the bulky molecule efficiently.

Diagnostic Workflow Visualization

The following logic tree illustrates the causality and decision-making process for resolving peak tailing of 1-tert-butyl-4,4-diphenylpiperidin-1-ium.

G A 1-Tert-butyl-4,4-diphenylpiperidin-1-ium Peak Tailing (As > 1.5) B Identify Dominant Secondary Interaction (Silanol Ion-Exchange vs. Mass Transfer) A->B C Silanol Interaction (Si-O⁻ binding to NH⁺) B->C D Slow Mass Transfer (Steric Bulk of Phenyl/t-Butyl) B->D E Low pH Strategy (pH 2.0) Protonate Silanols (Si-OH) C->E Acidic Mobile Phase F High pH Strategy (pH 10.5) Deprotonate Amine (Free Base) C->F Basic Mobile Phase I Increase Temp to 45°C (Improve Kinetics) D->I G Add 0.1% TFA (Ion-Pairing) E->G H Use Hybrid Silica (BEH) (Prevent Silica Dissolution) F->H G->I H->I J Symmetrical Peak Achieved (As 1.0 - 1.1) I->J

Diagnostic workflow for resolving basic amine peak tailing via pH, ion-pairing, and kinetics.

References

  • Peak Tailing in HPLC Element Lab Solutions[Link]

  • Troubleshooting Peak Shape Problems in HPLC Waters Corporation[Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes Phenomenex[Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex[Link]

Sources

Optimization

Technical Support Center: In Vitro Profiling and Troubleshooting for Budipine Hydrochloride

Compound: 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride (Budipine HCl) Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Version: 2.1 | Updated: April 2026 Welcome to the Technical Su...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Compound: 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride (Budipine HCl) Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Version: 2.1 | Updated: April 2026

Welcome to the Technical Support Center for Budipine Hydrochloride. As a highly lipophilic, multi-target antiparkinsonian agent, Budipine presents unique challenges in in vitro assay design. While its primary therapeutic effects are mediated through uncompetitive NMDA receptor antagonism and MAO-B inhibition, its notorious off-target liability—hERG potassium channel blockade—requires rigorous experimental control.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-fidelity data when working with this compound.

Troubleshooting Guide 1: Mitigating Off-Target hERG Channel Blockade In Vitro

Q: When running high-throughput hERG binding assays, my IC50 values for Budipine are highly variable and often underestimate the blockade seen in functional patch-clamp studies. How do I accurately quantify this liability?

A: The discrepancy you are observing is a classic artifact of compound lipophilicity. Budipine is a bulky, lipophilic tertiary amine. In standard aqueous buffers, it rapidly adsorbs to the hydrophobic surfaces of polystyrene and polypropylene assay plates. This adsorption artificially lowers the free concentration of the drug in the well, leading to a falsely elevated (weaker) IC50.

Causality & Corrective Action: To prevent plastic adsorption, you must use a carrier protein or switch your labware. Formulate Budipine in glass vials and include 0.1% Bovine Serum Albumin (BSA) in your extracellular recording buffer. BSA acts as a lipid sink, maintaining the compound in solution so that the nominal concentration matches the actual free concentration delivered to the cell.

Self-Validating Patch-Clamp Protocol: To ensure your functional assay is robust, you must employ a self-validating patch-clamp system using heterologously expressed HEK293/hERG cells:

  • Positive Control: Run 100 nM Dofetilide or E-4031 to confirm that the delayed-rectifier potassium current ( IKr​ ) tail currents are measurable and responsive.

  • Vehicle Control: Run your buffer + 0.1% BSA without Budipine to ensure the carrier protein does not alter the baseline IKr​ current.

  • Mechanistic Validation (Mutant Screening): Budipine blocks the hERG channel by lodging into the inner pore cavity, specifically interacting with aromatic residues. To prove your observed blockade is a direct pore interaction and not a non-specific membrane fluidization effect, test Budipine against Y652A and F656A hERG mutants. Studies have shown that Budipine blocks wild-type hERG with an IC50 of ~10.2 µM, but affinity is dramatically reduced in these mutants [1].

HERG_Workflow Step1 Prepare HEK293 hERG Cells Step2 Formulate Budipine (Glassware + 0.1% BSA) Step1->Step2 Step3 Whole-Cell Patch-Clamp (Depolarize to +20mV) Step2->Step3 Step4 Measure IKr Tail (Step to -50mV) Step3->Step4 Step5 Mutant Validation (Y652A/F656A) Step4->Step5

Caption: Step-by-step in vitro workflow for assessing Budipine hERG channel blockade via patch-clamp.

Troubleshooting Guide 2: Isolating NMDA Receptor Antagonism from Off-Target Binding

Q: My functional assays show mixed neurochemical effects. How can I isolate Budipine's uncompetitive NMDA receptor antagonism from its muscarinic and MAO-B activities?

A: Budipine is a "dirty" drug by design, hitting multiple targets to restore striatal balance [3]. However, isolating its NMDA receptor activity in vitro requires exploiting its specific binding kinetics. Budipine is an uncompetitive (use-dependent) antagonist , meaning it only binds to the receptor-linked ion channel after the channel has been opened by an agonist (glutamate/glycine).

Causality & Corrective Action: If you are running a standard radioligand binding assay without opening the channel, Budipine will show artificially low affinity.

  • Buffer Optimization: You must use a Mg2+-free buffer . Endogenous magnesium blocks the NMDA pore at resting membrane potentials. Removing Mg2+ ensures the pore is accessible to Budipine.

  • Displacement Assay: Use a known open-channel blocker as your radioligand. Budipine effectively displaces[3H]MK-801 or [3H]TCP (thienylcyclohexylpiperidine). By measuring the displacement of [3H]MK-801 in Mg2+-free conditions, you isolate the uncompetitive NMDA antagonism (IC50 ~38 µM) from its muscarinic (IC50 ~1.1 µM) and MAO-B effects [2].

Budipine_Pharmacology Budipine Budipine HCl (1-Tert-butyl-4,4-diphenylpiperidin-1-ium) NMDA NMDA Receptor (Uncompetitive Antagonist) Budipine->NMDA MAOB MAO-B Enzyme (Inhibitor) Budipine->MAOB HERG hERG K+ Channel (Pore Blocker Y652/F656) Budipine->HERG Off-Target Neuroprotection Decreased Ca2+ Influx (Neuroprotection) NMDA->Neuroprotection Dopamine Increased Dopamine (Symptomatic Relief) MAOB->Dopamine LQT IKr Inhibition (Long QT Syndrome) HERG->LQT

Caption: Pharmacological pathways of Budipine HCl highlighting primary targets and hERG off-target effects.

Troubleshooting Guide 3: Differentiating Neuroprotection from Cytotoxicity in Cellular Models

Q: We are using SH-SY5Y neuroblastoma cells to study Budipine's neuroprotective effects, but we are observing significant cell death at higher concentrations. At what concentration does Budipine transition from neuroprotective to cytotoxic?

A: You are observing a classic biphasic dose-response. Because Budipine is highly lipophilic and acts on multiple intracellular and transmembrane targets, high concentrations lead to non-specific membrane disruption and off-target cytotoxicity.

Causality & Corrective Action: To study target-mediated neuroprotection (via NMDA antagonism and MAO-B inhibition) without triggering off-target apoptosis, you must strictly control your dosing window.

  • Optimal Neuroprotective Range: Maintain Budipine concentrations between 10−9 M and 10−7 M . In this range, Budipine significantly reduces the release of pro-inflammatory cytokines (TNF-alpha and IL-6) and decreases apoptotic cell death over 50–74 hours in SH-SY5Y cells.

  • Toxicity Threshold: Concentrations exceeding 10−5 M (10 µM) begin to saturate off-target receptors (including hERG and muscarinic receptors) and induce cellular stress pathways. Always run an LDH (Lactate Dehydrogenase) release assay in parallel with your primary readout to self-validate that your chosen concentration is not breaching the cytotoxicity threshold.

Quantitative Data Summary

The following table summarizes the in vitro pharmacological profile of Budipine HCl to assist in establishing appropriate assay concentrations and identifying target vs. off-target windows.

Target / Assay SystemParameterValueBiological / Experimental Implication
hERG K+ Channel (Wild-Type) IC50~10.2 µMHigh risk of IKr​ inhibition; primary driver of acquired Long QT Syndrome [1].
hERG K+ Channel (Y652A/F656A) IC50>100 µMLoss of affinity confirms direct binding at the aromatic pore cavity [1].
NMDA Receptor ([3H]MK-801) IC50~38.0 µMUncompetitive antagonism; responsible for anti-excitotoxic neuroprotection [2].
Muscarinic Receptors (M1-M3) IC50~1.1 µMWeak anticholinergic off-target effects; requires isolation in functional assays [3].
SH-SY5Y Cell Viability Optimal Conc. 10−9 to 10−7 MIdeal in vitro window for reducing TNF-α/IL-6 and preventing apoptotic cell death.
References
  • Scholz EP, Zitron E, Kiesecker C, et al. "Drug Binding to Aromatic Residues in the HERG Channel Pore Cavity as Possible Explanation for Acquired Long QT Syndrome by Antiparkinsonian Drug Budipine." Naunyn-Schmiedeberg's Archives of Pharmacology, 2003.[Link]

  • Jackisch R, Huang HY, Reimann W, Limberger N. "The antiparkinsonian drugs budipine and biperiden are use-dependent (uncompetitive) NMDA receptor antagonists." European Journal of Pharmacology, 1994.[Link]

  • Eltze M. "Multiple mechanisms of action: the pharmacological profile of budipine." Journal of Neural Transmission. Supplementum, 1999.[Link]

Troubleshooting

mitigating cellular toxicity when using high concentrations of 1-Tert-butyl-4,4-diphenylpiperidin-1-ium;chloride

Welcome to the Technical Support Center for 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride (commonly known as the hydrochloride salt of Budipine)[1]. As a Senior Application Scientist, I have designed this guide to mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride (commonly known as the hydrochloride salt of Budipine)[1]. As a Senior Application Scientist, I have designed this guide to move beyond mere symptom management. To successfully work with high concentrations of this compound in vitro, we must understand the causality of its off-target effects.

This compound is a classic Cationic Amphiphilic Drug (CAD) . While it is primarily utilized as an NMDA receptor antagonist[2], its bulky lipophilic diphenylpiperidine core and basic tertiary amine drive complex physicochemical interactions at high concentrations (>10–50 µM). These structural properties make it prone to hERG channel blockade[3], lysosomal trapping, and mitochondrial toxicity[4].

Below is our comprehensive troubleshooting guide, diagnostic framework, and self-validating experimental protocols to help you rescue your high-concentration assays.

Part 1: Diagnostic FAQ & Troubleshooting

Q1: My HEK293 cells exhibit massive cytoplasmic vacuolization within 24 hours of exposure to 50 µM of the compound. Is this rapid-onset apoptosis? A1: No. This morphological change is rarely immediate apoptosis; it is the hallmark of Drug-Induced Phospholipidosis (DIPL) driven by lysosomal trapping.

  • The Causality: At physiological pH (7.4), a fraction of the drug is unprotonated and freely diffuses across cell and organelle membranes. However, once it enters the highly acidic lumen of the lysosome (pH ~4.5), the tertiary amine becomes fully protonated. It can no longer diffuse out. This massive accumulation neutralizes the lysosomal pH and competitively inhibits acid sphingomyelinase and phospholipases, leading to the accumulation of undigested phospholipids (vacuoles).

Q2: During automated patch-clamp electrophysiology, the baseline holding current degrades rapidly before I can accurately measure hERG or NMDA IC50 values. How can I stabilize the assay? A2: You are likely exceeding the kinetic solubility limit, leading to membrane disruption.

  • The Causality: Highly lipophilic cations[1] partition heavily into the lipid bilayer. At high concentrations, they can form micro-micelles or alter membrane fluidity, causing non-specific ion leaks that ruin the seal resistance.

  • The Fix: Limit your DMSO concentration to <0.1% final, and consider formulating the compound with a mild non-ionic surfactant like Pluronic F-127 (0.01%) to maintain monomeric dispersion without disrupting the cell membrane.

Q3: How do I distinguish between primary mitochondrial toxicity and secondary necrotic cell death in my primary neuronal cultures? A3: Lipophilic cations are driven into the mitochondrial matrix by the highly negative mitochondrial membrane potential (ΔΨm), where they can act as mild uncouplers or electron transport chain (ETC) inhibitors[4]. To prove causality, you must perform a Galactose-Shift Assay (see Protocol B).

Part 2: Visualizing the Mechanisms of Toxicity

ToxicityPathway Budipine 1-Tert-butyl-4,4-diphenylpiperidin-1-ium (High Concentration) Lysosome Lysosomal Trapping (Protonation in Acidic pH) Budipine->Lysosome Cationic Amphiphilic Properties Mito Mitochondrial Accumulation (Membrane Potential Driven) Budipine->Mito Lipophilic Cation Phospholipidosis Drug-Induced Phospholipidosis (Vacuolization) Lysosome->Phospholipidosis Phospholipase Inhibition ATP ETC Inhibition & ATP Depletion Mito->ATP Uncoupling Toxicity Cellular Toxicity / Apoptosis Phospholipidosis->Toxicity ATP->Toxicity

Mechanisms of cellular toxicity induced by high concentrations of lipophilic amines.

Workflow Start High-Concentration Assay (>50 µM) Check Observe Primary Toxicity Phenotype Start->Check Vacuoles Cytoplasmic Vacuolization Check->Vacuoles Metabolic Rapid ATP Drop / Low Respiration Check->Metabolic FixVac Add 0.1-1% BSA & Reduce Incubation Vacuoles->FixVac FixMet Supplement Pyruvate & Antioxidants Metabolic->FixMet Validate Re-evaluate Viability (Self-Validation) FixVac->Validate FixMet->Validate

Troubleshooting workflow for identifying and mitigating specific toxicity phenotypes.

Part 3: Self-Validating Experimental Protocols

To ensure data integrity, every protocol must contain an internal validation mechanism. Do not rely on single-endpoint assays when dealing with pleiotropic compounds.

Protocol A: Pharmacological Buffering via BSA Supplementation (Mitigating Lysosomal Trapping)

Causality: Adding Bovine Serum Albumin (BSA) shifts the equilibrium of free vs. protein-bound drug. By acting as a "pharmacological sponge," BSA blunts the acute Cmax​ at the plasma membrane, drastically reducing the rate of lysosomal trapping while allowing a steady, lower concentration of free drug to engage the intended target over time.

Step-by-Step Methodology:

  • Preparation: Prepare your standard assay media (e.g., DMEM + 10% FBS). Supplement a separate aliquot with an additional 0.5% (w/v) fatty-acid-free BSA .

  • Plating: Seed cells at optimal density (e.g., 10,000 cells/well in a 96-well plate) and allow 24 hours for adherence.

  • Dosing: Prepare 2x compound stocks in the BSA-supplemented media.

  • Self-Validation Step (Critical): Include a positive control well treated with 10 µM Chloroquine (a known lysosomotropic agent).

  • Incubation & Readout: Incubate for 24–48 hours. Assess vacuolization via phase-contrast microscopy or a fluorescent dye like LysoTracker Red.

  • Interpretation: If the Chloroquine control shows massive vacuolization, but your 50 µM 1-Tert-butyl-4,4-diphenylpiperidin-1-ium well does not, the BSA has successfully buffered the lipophilic amine without masking the assay's ability to detect true cellular machinery failure.

Protocol B: Mitochondrial Toxicity Deconvolution (The Galactose-Shift Assay)

Causality: Cells cultured in high-glucose media generate the majority of their ATP via glycolysis (the Crabtree effect), rendering them highly resistant to mitochondrial poisons. By replacing glucose with galactose, cells are forced to rely entirely on Oxidative Phosphorylation (OXPHOS) for survival.

Step-by-Step Methodology:

  • Acclimation: Split your cell cohort into two parallel plates. Cultivate Plate 1 in standard High-Glucose DMEM. Cultivate Plate 2 in Glucose-free DMEM supplemented with 10 mM Galactose for 48 hours prior to the assay.

  • Dosing: Apply a concentration gradient of 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride (1 µM to 100 µM) to both plates.

  • Self-Validation Step: Include 1 µM Rotenone (an ETC Complex I inhibitor) as a positive control. Rotenone should cause >90% cell death in the Galactose plate, but <20% death in the Glucose plate.

  • Readout: Measure intracellular ATP (e.g., CellTiter-Glo) after 4 hours.

  • Interpretation: If your compound shows an IC50 of 80 µM in Glucose, but an IC50 of 10 µM in Galactose, you have definitively proven that the toxicity is primarily mitochondrial[4]. To mitigate this in standard assays, supplement your media with 1 mM Sodium Pyruvate to bypass upstream metabolic blocks.

Part 4: Data Presentation & Analytics

Table 1: Physicochemical Drivers of Toxicity

Property Value / Characteristic Mechanistic Consequence
Molecular Structure Bulky diphenylpiperidine core High lipophilicity drives membrane partitioning, altering bilayer fluidity and predisposing to hERG channel blockade[3].
Ionization State Tertiary amine (pKa ~8.5) Remains unprotonated in cytosol, but rapidly protonates in acidic environments, leading to irreversible lysosomal trapping.

| Net Charge (pH 7.4) | Cationic (+1) | Positively charged lipophilic molecules are actively driven into the mitochondrial matrix by the negative membrane potential. |

Table 2: Phenotype-Driven Mitigation Matrix

Observed Phenotype Primary Mechanistic Cause Recommended Mitigation Strategy Validation Metric for Success
Cytoplasmic Vacuolization Drug-Induced Phospholipidosis 0.5% BSA supplementation Absence of vacuoles; Chloroquine control remains positive.
Rapid ATP Depletion Mitochondrial Uncoupling Galactose-shift assay; Pyruvate addition Restoration of basal respiration rates in Seahorse XF assay.

| Patch-Clamp Drift | Membrane disruption / Micelles | Limit DMSO to <0.1%; use Pluronic F-127 | Stable holding current prior to depolarization pulses. |

Part 5: References

  • National Center for Biotechnology Information. "1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride | C21H28ClN | CID 53446757" PubChem. URL:[Link]

  • Wu S., et al. "Assessing Drug-Induced Mitochondrial Toxicity in Cardiomyocytes: Implications for Preclinical Cardiac Safety Evaluation." PubMed Central (PMC). URL:[Link]

  • Siegel GJ, Agranoff BW, Albers RW, et al., editors. "MPTP-Induced Parkinsonian Syndrome." Basic Neurochemistry. URL:[Link]

  • Wikipedia Contributors. "Budipine." Wikipedia. URL:[Link]

Sources

Optimization

removing organic impurities from 1-Tert-butyl-4,4-diphenylpiperidin-1-ium;chloride batches

Welcome to the Technical Support Center for the purification of 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride (widely known as Budipine hydrochloride). Synthesizing this sterically hindered piperidine derivative—typi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride (widely known as Budipine hydrochloride).

Synthesizing this sterically hindered piperidine derivative—typically via Friedel-Crafts alkylation or reductive amination—frequently leaves a complex matrix of unreacted amine precursors, neutral organic byproducts, and oxidation-induced chromophores[1]. Because the target compound is a basic amine, the most robust purification strategy exploits its pH-dependent solubility. By intentionally transitioning the molecule between its lipophilic free-base form and its hydrophilic hydrochloride salt, we can systematically isolate the target from non-ionizable organic impurities[2].

Below, you will find our causality-driven troubleshooting guides, physicochemical data, and self-validating protocols to ensure high-purity batch recovery.

Part 1: Quantitative Physicochemical Data

Successful impurity clearance requires a precise understanding of the physical properties of your target compound versus common impurities.

Table 1: Physicochemical Properties Guiding Purification Strategies

CompoundRole in MatrixpKaMelting Point (°C)Solubility Profile
1-Tert-butyl-4,4-diphenylpiperidine Target (Free Base)~10.36108.5Soluble in EtOAc, Ether, Benzene
1-Tert-butyl-4,4-diphenylpiperidin-1-ium Cl Target (HCl Salt)N/A152–154Soluble in Water, hot Isopropanol
4,4-Diphenylpiperidine Precursor / Impurity~8.9570–72Soluble in EtOAc, Ether
Neutral Organic Byproducts Side-reaction ImpurityN/AVariableSoluble in Organics, Insoluble in Water

Data synthesized from established chemical databases[3][4].

Part 2: Troubleshooting & FAQs

Q1: Why do neutral organic impurities persist even after recrystallizing my hydrochloride salt? A: Recrystallization alone is insufficient if neutral, lipophilic impurities co-precipitate within the crystal lattice of the salt. To resolve this, you must perform a rigorous acid-base extraction before the final salt formation. By dissolving the crude mixture in an organic solvent and washing with 1M HCl, the piperidine derivative protonates and migrates to the aqueous layer. The neutral impurities remain stranded in the organic phase, which is then permanently discarded[2].

Q2: My final hydrochloride salt is discolored (yellow/khaki) instead of white. What causes this? A: Discoloration in piperidine derivatives is almost always due to trace oxidation products formed during the reaction or prolonged atmospheric exposure[5]. Troubleshooting Step: During the free-base extraction phase, treat the organic layer (e.g., ethyl acetate) with activated carbon (charcoal) for 15 minutes at room temperature before filtration. Alternatively, recrystallizing the final salt from an ethyl acetate/isopropanol mixture will effectively exclude these chromophores from the crystal lattice[4].

Q3: When I add hydrochloric acid to form the salt, the product "oils out" instead of forming crisp crystals. How do I fix this? A: "Oiling out" occurs when water is present during the salt formation step. Water lowers the supersaturation point, causing the salt to separate as a dense liquid phase rather than a solid. Troubleshooting Step: Never use aqueous HCl for the final precipitation. Instead, dissolve the rigorously dried free base in an anhydrous solvent (like ethyl acetate or diethyl ether) and add anhydrous ethereal HCl dropwise at 0–5°C. This ensures immediate, clean crystallization[4].

Part 3: Validated Experimental Protocols

Protocol A: pH-Gradient Acid-Base Extraction

Causality: This protocol relies on the target's high pKa (~10.36). By dropping the pH below 3, we force the target into the aqueous phase. By raising it strictly above 12, we force it back into the organic phase, leaving behind impurities at every phase transfer.

ExtractionWorkflow Start Crude Reaction Mixture (Target + Impurities) AcidWash Add 1M HCl (pH < 3) Extract with Ethyl Acetate Start->AcidWash OrgLayer1 Organic Layer (Neutral Impurities -> Discard) AcidWash->OrgLayer1 Phase Separation AqLayer1 Aqueous Layer (Protonated Amines) AcidWash->AqLayer1 Phase Separation Basification Add 40% NaOH (pH > 12) Extract with Ethyl Acetate AqLayer1->Basification AqLayer2 Aqueous Layer (Inorganic Salts -> Discard) Basification->AqLayer2 Phase Separation OrgLayer2 Organic Layer (Free Base Target) Basification->OrgLayer2 Phase Separation

Fig 1: pH-gradient acid-base extraction workflow for isolating basic piperidine derivatives.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate.

  • Acidic Wash (Impurity Purge): Add an equal volume of 1M HCl. Shake vigorously in a separatory funnel and separate the layers. The target compound is now in the aqueous layer. Discard the organic layer containing neutral organic impurities[2].

  • Basification (Self-Validating Step): Cool the aqueous layer in an ice bath (to control the exothermic neutralization). Add 40% NaOH dropwise until the pH strictly exceeds 12. Validation: The solution will visually turn cloudy as the lipophilic free base (pKa 10.36) precipitates out of the water[2][4].

  • Extraction: Extract the basified aqueous layer with fresh ethyl acetate. The target compound migrates to the organic layer.

  • Drying: Dry the combined organic extracts over anhydrous K₂CO₃ to remove residual water[4].

Protocol B: Anhydrous Salt Formation & Recrystallization

Causality: Converting the free base to a hydrochloride salt using an anhydrous gas-in-solvent method prevents hydrolysis and oiling out, ensuring a high-purity crystalline matrix.

Crystallization FreeBase Purified Free Base in Ethyl Acetate AddAcid Add Ethereal HCl (Dropwise, 0-5°C) FreeBase->AddAcid Precipitate Crude HCl Salt Precipitates Immediately AddAcid->Precipitate Recryst Recrystallization (Hot Isopropanol / EtOAc) Precipitate->Recryst PureSalt Pure Target HCl Salt (MP Verification: 152-154°C) Recryst->PureSalt

Fig 2: Anhydrous hydrochloride salt formation and solvent/anti-solvent recrystallization.

Step-by-Step Methodology:

  • Preparation: Filter the dried organic layer from Protocol A to remove the solid drying agent. Cool the filtrate to 0–5°C in an ice bath.

  • Acidification: Slowly add a stoichiometric amount of ethereal HCl (hydrogen chloride gas dissolved in diethyl ether) while stirring continuously. A white precipitate of 1-tert-butyl-4,4-diphenylpiperidin-1-ium chloride will form immediately[4].

  • Isolation: Collect the crude salt via vacuum filtration and wash the filter cake with cold diethyl ether to remove residual unreacted free base.

  • Recrystallization: Dissolve the crude salt in a minimum volume of boiling isopropanol (the "good" solvent). Slowly add ethyl acetate (the "anti-solvent") dropwise until the solution becomes slightly turbid. Allow the flask to cool slowly to room temperature, then transfer to an ice bath to maximize crystal yield[2][4].

  • Verification (Self-Validating Step): Dry the crystals under a vacuum. Verify the purity by taking a melting point; the pure hydrochloride salt must present as a white crystalline powder melting sharply at 152–154°C[4].

References

  • What are the best methods for Piperidine purification alternatives to distillation? , ResearchGate. [Link]

  • Cas 41661-47-6, 4-Piperidinone Properties , Lookchem.[Link]

  • Synthesis, Physical-Chemical Properties and Pharmacologically-Oriented Screening Studies on Budipine , PubMed. [Link]

Sources

Reference Data & Comparative Studies

Validation

1-Tert-butyl-4,4-diphenylpiperidin-1-ium;chloride versus free base comparative efficacy

An in-depth technical evaluation of 1-Tert-butyl-4,4-diphenylpiperidin-1-ium;chloride (the hydrochloride salt of Budipine) versus its free base counterpart requires a rigorous understanding of physicochemical properties,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of 1-Tert-butyl-4,4-diphenylpiperidin-1-ium;chloride (the hydrochloride salt of Budipine) versus its free base counterpart requires a rigorous understanding of physicochemical properties, formulation dynamics, and pharmacokinetic behavior.

As a Senior Application Scientist, the decision of which chemical form to utilize is not arbitrary; it dictates the success of both in vitro binding assays and in vivo efficacy models. This guide provides a comprehensive, objective comparison to assist researchers and drug development professionals in selecting the optimal compound form for their specific experimental paradigms.

Mechanistic Overview & The Causality of Salt Formation

Budipine (1-tert-butyl-4,4-diphenylpiperidine) is a well-characterized antiparkinsonian agent[1]. Its clinical efficacy is driven by a unique, multi-target pharmacological profile. It acts as a low-affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, an inhibitor of monoamine oxidase type B (MAO-B), and a facilitator of endogenous dopamine release[2].

Mechanism Budipine Budipine API (Active Agent) NMDA NMDA Receptor (Antagonism) Budipine->NMDA Blocks MAOB MAO-B Enzyme (Inhibition) Budipine->MAOB Inhibits DA Dopamine Release (Facilitation) Budipine->DA Stimulates Pgp P-glycoprotein (Efflux Pump) Budipine->Pgp Substrate Efficacy Antiparkinsonian Efficacy NMDA->Efficacy MAOB->Efficacy DA->Efficacy

Fig 1. Multi-target pharmacological mechanism of Budipine in the CNS.

The Formulation Challenge: The native free base of Budipine is highly lipophilic. While this lipophilicity is critical for penetrating the blood-brain barrier (BBB), it results in extremely poor aqueous solubility. In drug development, salts tend to be significantly more soluble in aqueous or protonic solvents than their corresponding free base forms[3]. By protonating the piperidine nitrogen with hydrochloric acid, we generate 1-Tert-butyl-4,4-diphenylpiperidin-1-ium;chloride . This salt form dramatically lowers the crystal lattice energy and increases hydration energy, ensuring rapid and complete dissolution in the gastric environment, which is a prerequisite for predictable intestinal absorption[4].

Quantitative Data Comparison

The following table synthesizes the critical physicochemical and pharmacokinetic parameters that differentiate the two forms, dictating their application in preclinical research.

ParameterBudipine (Free Base)1-Tert-butyl-4,4-diphenylpiperidin-1-ium Chloride
IUPAC / Chemical Name 1-tert-butyl-4,4-diphenylpiperidine[1]1-tert-butyl-4,4-diphenylpiperidin-1-ium;chloride[5]
CAS Registry Number 57982-78-2[1]63661-61-0[6]
Molecular Weight 293.45 g/mol [1]329.91 g/mol [5]
Aqueous Solubility Poor (< 0.1 mg/mL)High (> 10 mg/mL in acidic media)
Optimal In Vitro Vehicle DMSO, PEG300, Tween-80Water, Saline, Aqueous Buffers
Pharmacokinetics (Oral) Highly variable, dissolution-limitedPredictable, dose-linear AUC and Cmax[4]
Primary Research Utility In vitro receptor binding assays[7]In vivo efficacy and behavioral models[4]

Self-Validating Experimental Protocols

To objectively evaluate the performance of the free base versus the chloride salt, researchers must employ rigorous, self-validating methodologies. Below are the gold-standard protocols for comparative efficacy.

Protocol A: Comparative Thermodynamic Solubility & Dissolution Profiling

Causality: Systemic bioavailability is fundamentally limited by the dissolution rate in the gastrointestinal tract. Testing in both Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 6.8) mimics physiological transit and reveals potential precipitation risks. Self-Validating Mechanism: The inclusion of a mass-balance calculation (analyzing the undissolved pellet) ensures that no Active Pharmaceutical Ingredient (API) is falsely reported as "insoluble" due to container adsorption.

  • Media Preparation: Prepare SGF (pH 1.2) and SIF (pH 6.8) according to standard USP guidelines.

  • Compound Spiking: Add an excess of Budipine free base and the chloride salt (targeting 10 mg/mL) to separate glass vials containing 1 mL of each media.

  • Incubation: Incubate the vials at 37°C with orbital shaking at 300 RPM for 24 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the samples at 15,000 x g for 15 minutes to cleanly separate the undissolved API pellet from the saturated supernatant.

  • Quantification: Dilute the supernatant in the LC-MS/MS mobile phase and quantify against a 6-point calibration curve. Validation step: Dissolve the remaining pellet in 100% DMSO and quantify to confirm total mass balance.

Protocol B: In Vivo Pharmacokinetics & CNS Penetration Assay

Causality: Budipine is an active substrate for the P-glycoprotein (P-gp) efflux pump at the blood-brain barrier. Even if the salt form improves systemic absorption (AUC), we must confirm that the active moiety successfully reaches the striatum to exert its indirect dopaminergic effects[2]. Self-Validating Mechanism: Co-administering a known P-gp inhibitor (e.g., verapamil) in a parallel control cohort. If the Brain-to-Plasma ratio ( Kp​ ) increases in the inhibitor cohort, the P-gp efflux mechanism is validated, confirming the assay's sensitivity to CNS penetration dynamics.

Workflow Prep Formulation Prep (HCl vs Base) Dose In Vivo Dosing (PO / IV) Prep->Dose Sample Tissue Sampling (Plasma & Brain) Dose->Sample Analyze LC-MS/MS Quantification Sample->Analyze Calc PK Calculation (AUC, Cmax, Kp) Analyze->Calc

Fig 2. Step-by-step in vivo pharmacokinetic and brain penetration workflow.

  • Formulation Preparation: Dissolve the chloride salt directly in sterile saline (0.9%). For the free base, utilize a co-solvent system (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) to achieve a clear solution.

  • Dosing: Administer 10 mg/kg via oral gavage (PO) to adult male Wistar rats.

  • Sampling: Harvest blood and brain tissue at critical pharmacokinetic timepoints: 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Tissue Processing: Homogenize brain tissue in 3 volumes of ice-cold buffer. Extract plasma and brain homogenate using protein precipitation (acetonitrile containing a deuterated internal standard).

  • Data Analysis: Calculate Cmax​ , Tmax​ , and AUC0−t​ . A linear increase in AUC with ascending doses confirms predictable, steady-state pharmacokinetics, which is typically only achievable with the chloride salt formulation[4].

Conclusion & Application Recommendations

The choice between the free base and the chloride salt must be dictated by the experimental environment:

  • Select the Free Base (Budipine) for in vitro high-throughput screening, receptor binding assays[7], or cell-based functional assays where the compound can be readily dissolved in 100% DMSO prior to serial dilution in assay buffer.

  • Select the Hydrochloride Salt (1-Tert-butyl-4,4-diphenylpiperidin-1-ium;chloride) for all in vivo applications. The salt form guarantees rapid gastrointestinal dissolution, prevents erratic absorption profiles, and ensures dose-linear pharmacokinetics[4], which is an absolute requirement for establishing accurate dose-response relationships in animal models of Parkinson's disease.

References

  • Budipine - Wikipedia. Wikipedia.org.
  • The antiparkinsonian agent budipine is an N-methyl-D-aspartate antagonist. PubMed (NIH).
  • Dose linearity and steady state pharmacokinetics of the new antiparkinson agent budipine after oral administration. PubMed (NIH).
  • US9592288B2 - Directed differentiation of oligodendrocyte precursor cells to a myelinating cell fate. Google Patents.
  • Budipine | Anti-parkinson Agent. MedChemExpress.
  • 盐酸布地品; 丁双苯哌啶 | Budipine Hydrochloride. InvivoChem.
  • Budipine | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.
  • Multiple mechanisms of action: the pharmacological profile of budipine. PubMed (NIH).

Sources

Comparative

Comprehensive Spectral Validation of Synthesized 1-Tert-butyl-4,4-diphenylpiperidin-1-ium Chloride

Introduction and Mechanistic Context 1-Tert-butyl-4,4-diphenylpiperidine (commonly known as Budipine) is a well-characterized antiparkinsonian agent recognized for its NMDA receptor antagonistic and anticholinergic prope...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Context

1-Tert-butyl-4,4-diphenylpiperidine (commonly known as Budipine) is a well-characterized antiparkinsonian agent recognized for its NMDA receptor antagonistic and anticholinergic properties[1][2]. In pharmaceutical development and formulation, the free base (CAS 57982-78-2) is routinely converted into its hydrochloride salt—1-tert-butyl-4,4-diphenylpiperidin-1-ium chloride—to significantly enhance its aqueous solubility, crystalline stability, and systemic bioavailability[3].

Validating the successful protonation of the piperidine nitrogen is a critical quality control milestone. This guide provides an objective, data-driven comparison of the synthesized Budipine hydrochloride against its free base precursor and a commercial reference standard, utilizing high-resolution Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy.

Experimental Validation Workflow

G N1 1-Tert-butyl-4,4-diphenylpiperidine (Free Base) N2 Anhydrous HCl / Ether (Salt Formation) N1->N2 N3 Budipine Hydrochloride (Target Salt) N2->N3 N4 FTIR Analysis (ATR Method) N3->N4 N5 NMR Analysis (1H & 13C in DMSO-d6) N3->N5 N6 Identify Broad N-H+ Stretch (2400-2700 cm⁻¹) N4->N6 N7 Identify N-H+ Proton (~9.8 ppm) N5->N7 N8 Spectral Validation & Purity Confirmation N6->N8 N7->N8

Workflow for the synthesis and spectral validation of Budipine hydrochloride.

Self-Validating Experimental Protocols

Salt Formation (Protonation)

Causality & Rationale: The Budipine free base is highly lipophilic. Protonation of the sterically hindered tertiary amine requires a strictly anhydrous environment to prevent competitive hydrolysis and ensure a quantitative yield of the chloride salt. Protocol:

  • Dissolve 1.0 g of 1-tert-butyl-4,4-diphenylpiperidine free base in 20 mL of anhydrous diethyl ether.

  • Bubble dry HCl gas through the solution at 0°C for 15 minutes until precipitation ceases.

  • Filter the resulting white precipitate under vacuum and wash with cold ether.

  • Recrystallize from an ethanol/ether mixture to yield pure 1-tert-butyl-4,4-diphenylpiperidin-1-ium chloride.

FTIR Spectroscopy (ATR Method)

Causality & Rationale: Traditional KBr pellets are highly hygroscopic. Absorbed atmospheric water exhibits a broad O-H stretch (~3300 cm⁻¹) that can obscure the critical N-H⁺ stretching band of the hydrochloride salt. Attenuated Total Reflectance (ATR) bypasses this artifact, creating a self-validating system for moisture-sensitive salt analysis. Protocol:

  • Clean the diamond ATR crystal with isopropanol and collect a background spectrum.

  • Apply 2–5 mg of the dried powder directly onto the crystal and apply uniform pressure using the anvil.

  • Acquire spectra from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (average of 32 scans).

NMR Spectroscopy

Causality & Rationale: The choice of solvent dictates the visibility of the protonated amine. While CDCl₃ is standard for the free base, DMSO-d₆ is mandated for the hydrochloride salt. DMSO-d₆ strongly solvates the ion pair and significantly slows the proton exchange rate, allowing the N-H⁺ proton to be observed as a distinct, measurable signal rather than exchanging invisibly with residual moisture[4]. Protocol:

  • Dissolve 15 mg of the sample in 0.6 mL of DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).

  • Acquire ¹H NMR (500 MHz) with a relaxation delay (D1) of 2.0 seconds to ensure accurate integration of the bulky tert-butyl protons.

  • Acquire ¹³C NMR (125 MHz) utilizing a standard proton-decoupled sequence.

Comparative Data Analysis

FTIR Spectral Comparison

The transition from a tertiary amine to an ammonium salt introduces distinct vibrational changes. The synthesized product perfectly aligns with the commercial reference standard, confirming successful salt formation.

Functional Group / ModeFree Base (cm⁻¹)Synthesized HCl Salt (cm⁻¹)Commercial Standard (cm⁻¹)Interpretation
C-H Stretch (Aromatic) 3050 - 30203055 - 30253054 - 3025Minimal shift; unaffected by protonation.
C-H Stretch (Aliphatic) 2960 - 28502965 - 28602965 - 2860Slight shift due to adjacent charge.
N-H⁺ Stretch Absent 2650 - 2450 (Broad) 2650 - 2450 (Broad) Definitive proof of tertiary amine protonation.
C-N Stretch 115011201120Shifted to lower frequency due to N⁺ constraint.
¹H NMR Chemical Shift Comparison (in DMSO-d₆)

Protonation of the piperidine nitrogen exerts a strong electron-withdrawing (deshielding) inductive effect on adjacent protons.

Proton EnvironmentFree Base (δ ppm)Synthesized HCl Salt (δ ppm)Shift Difference (Δδ)
N-H⁺ Absent~9.80 (br s, 1H)N/A (Confirms salt formation)
tert-Butyl (-C(CH₃)₃) ~1.05 (s, 9H)~1.45 (s, 9H)+0.40 (Deshielded by N⁺)
Piperidine C2/C6 (-CH₂-) ~2.60 (m, 4H)~3.40 (m, 4H)+0.80 (Strong inductive effect)
Piperidine C3/C5 (-CH₂-) ~2.30 (m, 4H)~2.80 (m, 4H)+0.50 (Moderate inductive effect)
Aromatic (Phenyl) 7.10 - 7.35 (m, 10H)7.20 - 7.50 (m, 10H)+0.10 - 0.15 (Minimal effect)
¹³C NMR Validation

The ¹³C NMR spectra further corroborate the structural integrity of the synthesized compound. The quaternary carbon of the tert-butyl group shifts downfield from ~53 ppm in the free base to ~60 ppm in the hydrochloride salt due to the localized positive charge on the adjacent nitrogen atom. The aromatic carbons (C1 to C6 of the phenyl rings) remain relatively stable between 126 ppm and 145 ppm, confirming that the core 4,4-diphenyl framework remains intact during the harsh HCl gas treatment[4].

Conclusion

The synthesized 1-tert-butyl-4,4-diphenylpiperidin-1-ium chloride exhibits spectral properties identical to the commercial reference standard. The appearance of the broad N-H⁺ stretch in the FTIR spectrum (2650–2450 cm⁻¹) and the distinct N-H⁺ proton signal at ~9.80 ppm in the ¹H NMR spectrum (DMSO-d₆) provide unequivocal, self-validating proof of successful protonation. Furthermore, the predictable downfield deshielding of the tert-butyl and piperidine ring protons confirms the localized inductive effects of the quaternized nitrogen, ensuring the batch is of high purity and suitable for downstream pharmacological applications.

References

  • Combined Experimental and Computational Study of the Thermochemistry of Methylpiperidines . The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Synthesis and in vitro antiproliferative activity of diphenyl(sulphonylpiperidin-4-yl)methanol derivatives . ResearchGate. Available at:[Link]

  • Synthesis of 4-Silapiperidine Building Blocks with N–H Groups Using the Staudinger Reaction . Organometallics - ACS Publications. Available at: [Link]

Sources

Validation

Comparative Pharmacological Guide: 1-Tert-butyl-4,4-diphenylpiperidin-1-ium Chloride vs. Standard Anticholinergic Agents

Executive Summary For researchers and drug development professionals targeting central motor disorders, evaluating the pharmacological profile of 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride (commonly known as Budip...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals targeting central motor disorders, evaluating the pharmacological profile of 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride (commonly known as Budipine hydrochloride) provides a critical case study in polyvalent drug design[1]. Unlike standard reference anticholinergics (e.g., Biperiden, Trihexyphenidyl) which rely on highly selective muscarinic antagonism, this diphenylpiperidine derivative achieves comparable in vivo efficacy through a synergistic, multi-target mechanism[2]. This guide objectively compares its receptor affinities, outlines self-validating experimental protocols, and analyzes the causality behind its unique pharmacodynamics.

Mechanistic Divergence: Polyvalent vs. Selective Targeting

Standard anticholinergic reference agents like Biperiden are characterized by their high-affinity, competitive antagonism at muscarinic acetylcholine receptors (mAChRs)[3]. While highly effective at suppressing cholinergically evoked tremor, their lack of receptor selectivity across M1-M5 subtypes often leads to dose-limiting peripheral side effects (e.g., dry mouth, cognitive blunting)[4].

Conversely, 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride exhibits a polyvalent mechanism of action :

  • Weak Antimuscarinic Activity: It binds to native M1-M3 and recombinant m1-m5 receptors with an affinity up to 125-fold weaker than Biperiden[2].

  • Uncompetitive NMDA Antagonism: It acts as a low-affinity, uncompetitive antagonist with fast kinetics at the phencyclidine (PCP) binding site of the NMDA receptor[2].

  • Indirect Dopaminergic Enhancement: It inhibits monoamine oxidase type B (MAO-B) and blocks dopamine reuptake, restoring striatal dopamine levels[2].

Mechanism Budipine 1-Tert-butyl-4,4-diphenylpiperidin-1-ium (Polyvalent Agent) mAChR Muscarinic Receptors (M1-M5) Budipine->mAChR Weak Antagonism NMDAR NMDA Receptors (PCP Site) Budipine->NMDAR Uncompetitive Block MAOB MAO-B Enzyme (Inhibition) Budipine->MAOB Inhibition Biperiden Biperiden (Standard Anticholinergic) Biperiden->mAChR Strong Antagonism

Caption: Polyvalent receptor targeting of Budipine compared to selective anticholinergic agents.

Quantitative Pharmacological Comparison

To objectively compare these agents, we rely on established . The table below summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating the stark contrast in binding affinities[3].

Pharmacological TargetAssay Radioligand1-Tert-butyl-4,4-diphenylpiperidin-1-ium (IC50)Biperiden (IC50)Fold Difference
Muscarinic Receptors [3H]QNB1.1 µM0.053 µM~20x weaker affinity
NMDA Receptors [3H]TCP36.0 µM170.0 µM~4.7x stronger affinity

Data sourced from comparative in vitro studies on central neurotransmitter systems[3].

Self-Validating Experimental Protocols

To accurately profile a polyvalent compound, researchers must employ a self-validating workflow: in vitro binding assays establish molecular affinity, while in vivo models confirm that synergistic low-affinity interactions translate to high physiological efficacy.

Protocol 4.1: In Vitro Radioligand Binding Assays

Objective: Quantify the binding affinity (IC50) for muscarinic and NMDA receptors. Causality & Design Choice: [3H]Quinuclidinyl benzilate ([3H]QNB) is utilized because it is a highly specific, non-selective muscarinic antagonist, providing a uniform baseline for competitive displacement. [3H]Thienylcyclohexylpiperidine ([3H]TCP) is selected to selectively label the PCP site within the NMDA ion channel pore, allowing the detection of uncompetitive channel blockers[3].

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize rat brain cortices in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes. Resuspend the membrane pellet to isolate the target receptors.

  • Incubation:

    • For mAChR: Incubate membrane homogenates with 0.2 nM [3H]QNB and varying concentrations of the test compound (10⁻⁹ to 10⁻⁴ M) for 60 minutes at 25°C.

    • For NMDAR: Incubate with 2.5 nM [3H]TCP and test compounds for 120 minutes at 4°C to stabilize the channel state.

  • Rapid Vacuum Filtration: Terminate the reaction by rapid filtration through glass-fiber filters (e.g., Whatman GF/B) using a cell harvester. Causality: Rapid filtration instantly separates bound from free radioligand without disrupting the equilibrium state achieved during incubation.

  • Quantification: Wash filters with ice-cold buffer, extract into scintillation fluid, and measure bound radioactivity using liquid scintillation counting. Calculate IC50 via non-linear regression.

Workflow Prep 1. Tissue Preparation Rat Brain Homogenate Incubate 2. Radioligand Incubation [3H]QNB or [3H]TCP + Test Compound Prep->Incubate Filter 3. Rapid Vacuum Filtration Isolate Bound Radioligand Incubate->Filter Measure 4. Scintillation Counting Quantify IC50 Values Filter->Measure

Caption: Step-by-step workflow for competitive radioligand binding assays.

Protocol 4.2: In Vivo Cholinergically Evoked Tremor Model

Objective: Evaluate central anti-tremor efficacy despite weak in vitro muscarinic affinity. Causality & Design Choice: By administering Oxotremorine (a potent central muscarinic agonist), researchers induce a Parkinsonian-like resting tremor. If a compound with weak muscarinic affinity (like 1-Tert-butyl-4,4-diphenylpiperidin-1-ium) successfully suppresses this tremor, it validates that its secondary mechanisms (NMDA antagonism, MAO-B inhibition) act synergistically in vivo[2].

Step-by-Step Methodology:

  • Baseline Establishment: Acclimate rodent subjects to observation chambers equipped with tremor-sensing telemetry or force transducers.

  • Pre-treatment: Administer the test compound (e.g., 10 mg/kg i.p.) or reference agent (Biperiden) 30 minutes prior to tremor induction.

  • Induction: Inject Oxotremorine (0.5 mg/kg s.c.) to evoke central tremor.

  • Observation & Scoring: Quantify tremor intensity and duration over a 60-minute period. Compare the area under the curve (AUC) of tremor intensity between the polyvalent agent and the pure anticholinergic.

Translational Insights for Drug Development

The comparison between 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride and standard anticholinergics yields a vital lesson in drug development. Despite having an antimuscarinic action ~125-fold weaker than Biperiden in vitro, it exhibits equal potency in suppressing cholinergically evoked tremor in vivo[2].

This discrepancy is resolved by its polyvalent nature: the simultaneous blockade of excitatory glutamatergic transmission (via NMDA) and enhancement of dopaminergic tone compensates for the weak muscarinic blockade[3]. For drug developers, this represents an optimized therapeutic window—achieving central motor control while theoretically minimizing the severe peripheral anticholinergic burden associated with agents like Trihexyphenidyl or Biperiden.

Note on Safety Liability: When developing diphenylpiperidine derivatives, researchers must rigorously screen for off-target ion channel interactions. Compounds in this class have historically demonstrated binding affinity to the , leading to acquired Long QT syndrome[5]. This necessitates stringent cardiac safety pharmacology profiling (e.g., patch-clamp assays) early in the pipeline.

References

  • Multiple mechanisms of action: the pharmacological profile of budipine. Journal of Neural Transmission. Supplementum. Available at:[Link]

  • Effects of the antiparkinsonian drug budipine on central neurotransmitter systems. European Journal of Pharmacology. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Comprehensive Characterization of 1-Tert-butyl-4,4-diphenylpiperidin-1-ium Chloride as an Analytical Reference Standard

Introduction: The Bedrock of Pharmaceutical Quality In the landscape of drug development and quality control, the analytical reference standard is the ultimate arbiter of truth. It is the benchmark against which all prod...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Bedrock of Pharmaceutical Quality

In the landscape of drug development and quality control, the analytical reference standard is the ultimate arbiter of truth. It is the benchmark against which all production batches of a drug substance or product are measured. Consequently, the characterization of this standard is not a perfunctory task; it is a foundational activity that underpins the safety and efficacy of a pharmaceutical product. An inadequately characterized standard can lead to inaccurate batch release assays, flawed stability studies, and significant regulatory risk.

This guide provides an in-depth, experience-driven framework for the comprehensive characterization of 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride, a quaternary ammonium compound. We will move beyond a simple checklist of techniques to explain the scientific rationale behind the analytical strategy, compare its performance and properties against logical alternatives, and provide robust, self-validating experimental protocols. The methodologies described herein are grounded in principles outlined by major pharmacopeias and regulatory bodies, ensuring a scientifically sound and defensible characterization package.[1][2]

The Analyte: 1-Tert-butyl-4,4-diphenylpiperidin-1-ium Chloride

1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride is a quaternary ammonium salt. Its structure, featuring a permanently charged nitrogen atom, a bulky tert-butyl group, and two phenyl rings, presents specific analytical challenges. The lack of a significant chromophore away from the low UV region means that traditional HPLC-UV detection can be problematic for impurity analysis at low levels. Furthermore, as a salt, it is likely to be hygroscopic, making accurate assessment of water content and precise weighing critical.

Chemical Structure:

  • IUPAC Name: 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride

  • Molecular Formula: C₂₅H₃₆ClN

  • Molecular Weight: 398.02 g/mol (for the salt)

A comprehensive characterization must unequivocally confirm the structure of the cation, identify the counter-ion, and quantify all impurities, including residual solvents, water, and any inorganic material.

The Core Characterization Workflow: A Multi-Modal Approach

No single analytical technique is sufficient to fully characterize a reference standard. A scientifically sound approach relies on the orthogonal application of multiple techniques, where each method provides a different and complementary piece of information about the analyte's identity, purity, and properties.

cluster_3 Final Assignment NMR NMR (¹H, ¹³C, COSY) Structural Elucidation MS Mass Spectrometry Molecular Weight Confirmation FTIR FTIR Functional Group Analysis HPLC HPLC (UV/CAD) Organic Purity & Impurities FTIR->HPLC qNMR qNMR Absolute Purity (Assay) GC_HS GC-HS Residual Solvents KF Karl Fischer Water Content GC_HS->KF Purity Profile Established SA Sulphated Ash / ICP-MS Inorganic Impurities EA Elemental Analysis Empirical Formula Confirmation MassBalance Mass Balance Calculation Final Purity Assignment EA->MassBalance Properties Measured cluster_workflow HPLC Impurity Profiling Workflow Prep Sample Preparation (1 mg/mL in mobile phase) SST System Suitability Test (SST) (5 replicate injections) Prep->SST Criteria Meet Acceptance Criteria? (%RSD, Tailing, Resolution) SST->Criteria Criteria->SST No, troubleshoot Inject Inject Sample Solution Criteria->Inject Yes Integrate Integrate Chromatogram (Detect all peaks >0.03%) Inject->Integrate Calculate Calculate Area % Purity Integrate->Calculate cluster_trace Traceability Chain SI SI Units (e.g., kg, mole) PS Primary Standard (Characterized by absolute methods like qNMR) SI->PS Absolute Methods SS Secondary (Working) Standard (Value assigned by comparison to Primary) PS->SS Comparative Assay (e.g., HPLC) Sample QC Sample / Production Batch (Assayed against Secondary Standard) SS->Sample Routine Analysis

Sources

Validation

reproducibility of 1-Tert-butyl-4,4-diphenylpiperidin-1-ium;chloride assay results across independent labs

Introduction The compound 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride (widely known as Budipine hydrochloride) is a highly versatile polypharmacological agent utilized primarily in the research and management of Pa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The compound 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride (widely known as Budipine hydrochloride) is a highly versatile polypharmacological agent utilized primarily in the research and management of Parkinson's disease[1][2]. Unlike highly selective ligands, this compound exerts its therapeutic effects through a complex network of interactions: it acts as an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, a Monoamine Oxidase B (MAO-B) inhibitor, and a sodium-dependent dopamine transporter (DAT) inhibitor[3][4].

However, this multi-target profile presents a significant challenge for preclinical drug development. Independent laboratories frequently report divergent IC50​ and Ki​ values. This guide provides a rigorous, objective comparison of Budipine hydrochloride against structurally and functionally related alternatives (Amantadine and Memantine) and establishes self-validating experimental protocols to guarantee cross-lab reproducibility.

Mechanistic Overview & The Reproducibility Challenge

To understand why assay results fluctuate between independent labs, one must first map the compound's polypharmacology.

G Budipine Budipine HCl NMDA NMDA Receptor (Uncompetitive Antagonist) Budipine->NMDA IC50 ~59 µM MAOB MAO-B Enzyme (Inhibitor) Budipine->MAOB IC50 ~5 µM DAT Dopamine Transporter (Inhibitor) Budipine->DAT IC50 ~11 µM Glutamate Glutamatergic Excitotoxicity↓ NMDA->Glutamate Dopamine Synaptic Dopamine↑ MAOB->Dopamine DAT->Dopamine

Multi-target pharmacological profile of Budipine HCl modulating dopamine and glutamate systems.

The Causality of Assay Variance

When independent labs attempt to replicate Budipine assays, discrepancies usually stem from three fundamental physical and kinetic properties:

  • Voltage Dependency in NMDA Blockade: Budipine is an uncompetitive open-channel blocker that binds at the phencyclidine (PCP) site[4]. Its binding site is relatively shallow in the channel pore ( δ=0.45 )[5]. Consequently, its affinity is highly voltage-dependent. At a resting membrane potential of -70 mV, the IC50​ is approximately 59.4 µM; however, depolarizing the cell to +70 mV shifts the IC50​ drastically to 827 µM[5]. Labs that fail to strictly clamp membrane voltage will generate irreproducible data.

  • Buffer Cation Interference: The presence of physiological magnesium ( Mg2+ ) in assay buffers acts as a natural voltage-dependent blocker of the NMDA channel. If a lab does not use strictly Mg2+ -free solutions during in vitro patch-clamp assays, Mg2+ will outcompete Budipine, masking its true binding affinity[6].

  • Substrate Competition in Enzymatic Assays: For MAO-B inhibition, Budipine exhibits an IC50​ of ~5.0 µM[3]. Labs utilizing high concentrations of radiometric substrates without a pre-incubation phase often report artificially high IC50​ values due to competitive substrate kinetics.

Comparative Performance Analysis

To contextualize the efficacy of 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride, we must compare it against standard NMDA receptor antagonists used in neurodegenerative research. Memantine and Amantadine serve as the benchmark alternatives[5][7].

CompoundPrimary Target ProfileNMDA Receptor IC50​ MAO-B IC50​ Voltage Dependency
1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride Polypharmacological (NMDA, MAO-B, DAT)~59.4 µM[5]~5.0 µM[3]Moderate ( δ = 0.45)[5]
Amantadine NMDA / Dopaminergic~50 - 100 µM[6]>100 µM (Weak)Moderate[6]
Memantine Highly Selective NMDA Receptor~1.0 - 3.5 µM[7][8]>100 µM (None)High[7]

Data Interpretation: Budipine demonstrates an NMDA receptor affinity nearly identical to Amantadine but is roughly 24 times less potent than Memantine[5]. However, Budipine's unique advantage lies in its concurrent MAO-B and DAT inhibition[3][4], making it a superior choice for assays requiring broad-spectrum dopaminergic enhancement.

Self-Validating Experimental Protocols

To eliminate cross-lab variance, the following protocols have been engineered as self-validating systems. Every step includes a mechanistic rationale (causality) and an internal control to immediately flag assay failure.

Protocol A: Standardized NMDA Receptor Patch-Clamp Assay

Objective: Accurately quantify the uncompetitive antagonism of Budipine while controlling for voltage and state-dependency.

  • Cell Preparation: Utilize cultured striatal neurons (14-21 days in vitro) to ensure mature, functional GluN1/GluN2B receptor expression.

  • Buffer Standardization (Critical Step): Prepare an extracellular recording solution that is strictly Mg2+ -free .

    • Causality: Mg2+ blocks the NMDA pore. Its removal ensures that any observed inward current reduction is exclusively due to the experimental compound.

  • Voltage Clamping: Patch the cell and hold the membrane potential strictly at -70 mV .

    • Causality: Because Budipine's block is voltage-sensitive, allowing the membrane to depolarize will expel the positively charged 1-ium cation from the pore, artificially inflating the IC50​ [5].

  • Internal State-Validation: Apply 200 µM NMDA + 10 µM Glycine to open the channels. Once a steady-state inward current is achieved, apply 3 µM Memantine as a positive control.

    • Self-Validation: Memantine must block >80% of the current[7]. If it fails, the channels are not in the open state, and the cell must be discarded.

  • Test Compound Application: Wash out the Memantine, re-establish the baseline NMDA current, and apply 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride in a dose-response gradient (10 µM to 300 µM) to calculate the true IC50​ .

Protocol B: MAO-B Radiometric Inhibition Assay

Objective: Reproducibly measure the inhibition of MAO-B without substrate interference.

  • Enzyme Sourcing: Utilize human recombinant MAO-B expressed in baculovirus-infected insect cells.

    • Causality: Using crude brain homogenates introduces MAO-A cross-contamination, skewing the data.

  • Pre-Incubation Phase (Critical Step): Incubate 5.0 µM of the Budipine compound with the MAO-B enzyme in a low-binding assay plate for 15 minutes at 37°C before adding the substrate.

    • Causality: Budipine is highly lipophilic. Pre-incubation allows the compound to reach steady-state binding with the enzyme and prevents it from adhering to the plastic walls, which would lower the effective concentration.

  • Substrate Addition: Add [14C] -phenylethylamine (PEA) as the specific MAO-B substrate.

  • Internal State-Validation: Run a parallel control well using 100 nM Selegiline (L-deprenyl) .

    • Self-Validation: Selegiline is an irreversible MAO-B inhibitor. It must show >95% inhibition. If inhibition is low, the enzyme batch is degraded, and the assay is invalid.

Conclusion

The reproducibility of 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride assays is entirely dependent on controlling the biophysical environment of the target receptors. Because it is an uncompetitive, voltage-dependent NMDA antagonist and a multi-target enzyme inhibitor, independent labs must standardize membrane holding potentials (-70 mV), eliminate competing cations ( Mg2+ ), and enforce pre-incubation phases. By implementing the self-validating protocols outlined above, researchers can ensure high-fidelity, reproducible data that accurately reflects the compound's unique polypharmacological profile.

References

  • 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride | C21H28ClN | CID ...
  • HU229353B1 - Improved transdermal therapeutic system for ...
  • Source: National Institutes of Health (NIH)
  • Source: National Center for Advancing Translational Sciences (NCATS)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • IC 50 obtained for memantine, ifenprodil, and galantamine on NMDA-induced neuronal cell death protection...

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Validation of 1-Tert-butyl-4,4-diphenylpiperidin-1-ium Chloride in Enzyme Immunoassays

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern biomedical research and drug development, the precision of analytical methods is paramount. Enzyme immunoassays (EIAs), particula...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biomedical research and drug development, the precision of analytical methods is paramount. Enzyme immunoassays (EIAs), particularly the enzyme-linked immunosorbent assay (ELISA), are indispensable tools for detecting and quantifying a vast array of molecules.[1][2][3] However, the reliability of these assays hinges on their specificity—the ability of an antibody to bind exclusively to its target antigen.[4] Cross-reactivity, the phenomenon where an antibody binds to non-target molecules that are structurally similar to the target analyte, can lead to inaccurate results, including false positives and overestimated concentrations.[4][5]

This guide provides a comprehensive framework for validating the cross-reactivity of an immunoassay for 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride . As a senior application scientist, my aim is to not only present a protocol but to also instill a deeper understanding of the principles and rationale behind each step, ensuring the integrity and trustworthiness of your experimental data. This guide is grounded in established scientific principles and adheres to guidelines from regulatory bodies like the FDA and EMA.[6][7][8][9]

The Imperative of Cross-Reactivity Validation

The core of any immunoassay is the specific recognition between an antibody and its antigen.[2] When developing an assay for a small molecule like 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride, which acts as a hapten, it must be conjugated to a larger carrier protein to elicit an immune response and generate specific antibodies.[5] The resulting antibodies should ideally only recognize the unique structural features of the target molecule. However, due to structural similarities with other compounds, there is always a potential for cross-reactivity.[5]

Experimental Design: A Symphony of Specificity

The most effective method for assessing cross-reactivity is the competitive ELISA .[1][11][12] In this format, the target analyte in a sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[11] By introducing potential cross-reactants into this system, we can quantitatively measure their ability to displace the labeled analyte and thus determine the degree of cross-reactivity.

Diagram of the Competitive ELISA Workflow

Competitive ELISA Workflow cluster_0 Plate Preparation cluster_1 Competitive Reaction cluster_2 Detection & Analysis Plate Coating Coat 96-well plate with anti-target antibody Blocking Block non-specific binding sites Plate Coating->Blocking Sample/Standard/Cross-reactant Prepare dilutions of standard, samples, and potential cross-reactants Blocking->Sample/Standard/Cross-reactant Incubation Incubate to allow competition for antibody binding Sample/Standard/Cross-reactant->Incubation Enzyme-conjugated Target Add enzyme-conjugated target analyte Enzyme-conjugated Target->Incubation Washing Wash to remove unbound reagents Incubation->Washing Substrate Addition Add substrate for enzyme Washing->Substrate Addition Color Development Incubate for color development Substrate Addition->Color Development Stop Reaction Stop reaction with stop solution Color Development->Stop Reaction Read Absorbance Read absorbance at 450 nm Stop Reaction->Read Absorbance Data Analysis Calculate % cross-reactivity Read Absorbance->Data Analysis

Caption: Workflow for assessing cross-reactivity using a competitive ELISA.

Selecting Potential Cross-Reactants: A Structurally-Informed Approach

The selection of compounds to test for cross-reactivity should be based on structural similarity to 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride. This requires a careful analysis of the molecule's core structure and functional groups.

Core Structure of 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride:

  • Piperidine ring: A central heterocyclic amine.

  • Two phenyl groups: Attached to the same carbon (C4) of the piperidine ring.

  • Tert-butyl group: Attached to the nitrogen atom of the piperidine ring.

  • Quaternary ammonium ion: The nitrogen atom is positively charged.

  • Chloride counter-ion.

Based on this structure, a panel of potential cross-reactants should be assembled. The following table provides a starting point for selecting these compounds, categorized by their structural relationship to the target analyte.

Category Example Compounds Rationale for Inclusion
Piperidine Derivatives 4-phenylpiperidine, 4,4-diphenylpiperidine, 1-methyl-4-phenylpiperidineTo assess the contribution of the core piperidine ring and the phenyl substituents to antibody binding.
Compounds with Quaternary Ammonium Groups Tetrabutylammonium chloride, Benzalkonium chlorideTo determine if the quaternary ammonium charge is a key recognition feature.
Structurally Related Small Molecules Diphenylmethane, tert-ButylbenzeneTo evaluate the importance of the combined diphenyl and tert-butyl moieties.
Piperazine Derivatives 1-Boc-4-(4-piperidinyl)-piperazine, tert-Butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylateTo test for cross-reactivity with structurally similar heterocyclic compounds.[13]
Other Fentanyl-related compounds Fentanyl and its analoguesGiven that the 4-phenylpiperidine core is a key structural motif in fentanyl, it is prudent to test for cross-reactivity with this class of compounds.[14][15]

Experimental Protocol: A Step-by-Step Guide to Cross-Reactivity Validation

This protocol outlines a competitive ELISA for determining the cross-reactivity of an antibody against 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride.

Materials and Reagents:
  • 96-well microtiter plates

  • Antibody specific to 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride

  • 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride (Standard)

  • Panel of potential cross-reacting compounds

  • Enzyme-conjugated 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride (e.g., HRP-conjugated)

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Microplate reader

Procedure:
  • Plate Coating:

    • Dilute the anti-1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride antibody to a pre-determined optimal concentration in Coating Buffer.

    • Add 100 µL of the diluted antibody to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with 200 µL/well of Wash Buffer.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.[5]

  • Preparation of Standards and Cross-Reactants:

    • Prepare a serial dilution of the 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride standard in Assay Buffer. The concentration range should be sufficient to generate a full standard curve.

    • Prepare serial dilutions of each potential cross-reacting compound in Assay Buffer. A common starting point is a concentration 10 times higher than the highest standard concentration.[16]

  • Competitive Reaction:

    • Wash the plate three times with 200 µL/well of Wash Buffer.

    • Add 50 µL of the appropriate standard or cross-reactant dilution to each well.

    • Add 50 µL of the enzyme-conjugated 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride (diluted in Assay Buffer to a pre-determined optimal concentration) to each well.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Signal Development:

    • Wash the plate five times with 200 µL/well of Wash Buffer.[5]

    • Add 100 µL of Substrate Solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.[5]

  • Stopping the Reaction and Data Acquisition:

    • Add 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm using a microplate reader within 15 minutes.[11]

Data Analysis and Interpretation

The data analysis aims to determine the concentration of each compound that inhibits 50% of the maximum signal (IC50).[5]

  • Generate Standard and Cross-Reactant Curves: Plot the absorbance values against the logarithm of the concentration for the standard and each potential cross-reactant.[5]

  • Determine the IC50 Values: From the resulting sigmoidal curves, determine the IC50 value for the standard and for each compound that shows significant cross-reactivity.

  • Calculate Percent Cross-Reactivity: The percent cross-reactivity is calculated using the following formula:[16]

    % Cross-Reactivity = (IC50 of Standard / IC50 of Cross-Reactant) x 100

Table for Summarizing Cross-Reactivity Data:

Compound Tested IC50 (ng/mL) % Cross-Reactivity
1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride (Standard)[Insert Value]100%
[Cross-Reactant 1][Insert Value][Calculate Value]
[Cross-Reactant 2][Insert Value][Calculate Value]
[Cross-Reactant 3][Insert Value][Calculate Value]
.........

Interpretation of Results:

A high percentage of cross-reactivity indicates that the antibody binds significantly to that compound, suggesting a lack of specificity. Generally, a cross-reactivity of less than 1% is considered negligible for most applications.[17] However, the acceptable level of cross-reactivity is dependent on the intended use of the assay and the potential for the cross-reacting substance to be present in the samples being tested.

Conclusion: Ensuring Assay Integrity through Rigorous Validation

The validation of cross-reactivity is not merely a procedural step; it is a fundamental requirement for ensuring the scientific validity of any immunoassay. By systematically evaluating structurally related compounds, researchers can confidently establish the specificity of their assay for 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride. This rigorous approach underpins the generation of reliable and reproducible data, which is the bedrock of scientific advancement and the development of safe and effective therapeutics.

References

  • European Medicines Agency. (2017, May 18). Guideline on Immunogenicity assessment of therapeutic proteins. Retrieved from [Link]

  • Food & Feed Analysis. (n.d.). Good ELISA Practice. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Understanding the Principles of ELISA in Immunoassay. Retrieved from [Link]

  • Lorne Laboratories UK. (2015, March 5). What is enzyme immunoassay, and how does it work?. Retrieved from [Link]

  • NCBI Bookshelf. (2026, February 20). Enzyme-Linked Immunosorbent Assay (ELISA). Retrieved from [Link]

  • Quansys Biosciences. (2023, December 12). Cross reactivity testing at Quansys Biosciences. Retrieved from [Link]

  • Scribd. (n.d.). Enzyme Immunoassays: Principles and Techniques. Retrieved from [Link]

  • Symmetric.events. (2025, May 26). PK and ADA Assays: ICH M10, FDA & EMA Guidance Explained. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. Retrieved from [Link]

  • The Scientist. (2025, October 17). Immunoassay Principles, Types, and Applications in Modern Laboratories. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019, March 15). Immunogenicity Testing of Therapeutic Protein Products —Developing and Validating Assays for Anti-Drug Antibody Detection. Retrieved from [Link]

  • PubMed. (2005, March 4). Synthesis of 1-tert-butyl-4-chloropiperidine: generation of an N-tert-butyl group by the reaction of a dimethyliminium salt with methylmagnesium chloride. Retrieved from [Link]

  • SciELO. (2025, February 28). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Retrieved from [Link]

  • PMC. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

1-Tert-butyl-4,4-diphenylpiperidin-1-ium;chloride proper disposal procedures

As a Senior Application Scientist, it is understood that the safe and responsible management of laboratory chemicals is not merely a regulatory requirement but a cornerstone of scientific excellence and professional inte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is understood that the safe and responsible management of laboratory chemicals is not merely a regulatory requirement but a cornerstone of scientific excellence and professional integrity. This guide provides a comprehensive framework for the proper disposal of 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride, moving beyond a simple checklist to instill a deep understanding of the principles behind these essential procedures.

Part 1: Hazard Profile & Pre-Disposal Safety Assessment

Before any disposal protocol can be initiated, a thorough understanding of the compound's hazard profile is essential. 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride is a quaternary ammonium salt, often referred to as a "quat." This class of compounds has specific characteristics that dictate handling and disposal procedures.

Mechanism of Hazard: Quaternary ammonium compounds are cationic surfactants. Their positively charged nitrogen atom is attracted to the negatively charged cell membranes of microorganisms, leading to membrane disruption. While this property is useful in disinfectants, it also underlies their environmental and physiological toxicity. The primary environmental concern is high toxicity to aquatic life.[1][2] Therefore, it is imperative to prevent this chemical from entering any drains, surface waters, or groundwater systems.[1][3][4][5][6]

Anticipated Health Effects: Based on data from structurally related compounds, direct contact can cause skin and eye irritation, and in some cases, severe burns or eye damage.[1][7][8] Inhalation of dust or aerosols may lead to respiratory irritation.[2][8] Ingestion is considered harmful.[1][9]

Required Personal Protective Equipment (PPE): A proactive approach to safety is non-negotiable. The following PPE must be worn when handling 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride for disposal:

  • Eye Protection: Chemical safety goggles or a face shield.[7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.[7]

  • Body Protection: A lab coat and closed-toe shoes are mandatory.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, all handling should occur within a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.[7][10]

Part 2: Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Local, state, and federal regulations must be followed at all times.[3][7][11]

Step 1: Waste Segregation and Identification

  • Pure Compound: Unused or expired 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride must be disposed of in its original container or a clearly labeled, compatible waste container. Do not mix it with other waste streams unless directed by your institution's Environmental Health & Safety (EHS) department.

  • Contaminated Materials: All materials that have come into contact with the compound, including gloves, weigh boats, paper towels, and spill absorbents, must be considered contaminated. These items should be collected in a separate, sealed, and clearly labeled waste container.[10]

  • Solutions: Solutions containing this compound should be collected in a dedicated, sealed, and labeled liquid waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

Step 2: Containerization

  • Select a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid. For solids, a wide-mouth drum or pail is suitable.[10] For liquids, use an approved chemical waste container.

  • Keep the container closed at all times except when adding waste.[7][12]

Step 3: Labeling Proper labeling is critical for the safety of all personnel who will handle the waste. The label must be clear, legible, and permanently affixed to the container. It should include:

  • The words "Hazardous Waste"

  • The full chemical name: "1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride"

  • The specific hazards (e.g., "Irritant," "Aquatic Toxin")

  • The date accumulation started

  • The name and contact information of the generating laboratory or researcher

Step 4: Storage Pending Disposal

  • Store the sealed and labeled waste container in a designated, secure satellite accumulation area.

  • This area should be well-ventilated, away from drains, and segregated from incompatible materials such as strong oxidizing agents.

  • Ensure secondary containment is in place to manage any potential leaks.

Step 5: Final Disposal

  • Never attempt to dispose of this chemical down the drain or in the regular trash.[1][4][6]

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[4][8][9][12] This ensures the waste is managed and disposed of in an approved waste disposal plant, typically via high-temperature incineration.

Disposal Summary Table
ActionDoDon't
PPE Wear safety goggles, gloves, and a lab coat.Handle without appropriate personal protective equipment.
Location Handle in a well-ventilated area or fume hood.Handle in an open, poorly ventilated space.
Disposal Collect in a labeled hazardous waste container.Pour down the drain or throw in the regular trash.
Spills Absorb with inert material (sand, vermiculite).[3][10]Wash spills into a sewer or waterway.
Containers Keep waste containers securely closed.[7][12]Leave waste containers open.
Mixtures Segregate from incompatible waste streams.Mix with unknown or incompatible chemicals.

Part 3: Emergency Procedures for Spills and Exposures

In Case of a Spill:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure the area is well-ventilated.[1][7]

  • Wearing full PPE, contain the spill using an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[3][7][10]

  • Carefully collect the absorbed material and place it into a sealed, labeled hazardous waste container for disposal.[10]

  • Clean the spill area with soap and water, collecting the cleaning materials as contaminated waste.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water.[7][9] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]

Part 4: Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper management and disposal of 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride waste.

G Disposal Workflow for 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride start Start: Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Always First spill Spill or Exposure Occurs start->spill waste_type Identify Waste Type (Pure, Contaminated Solid, Solution) segregate Segregate Waste Stream (Do Not Mix) waste_type->segregate All Types waste_type->spill ppe->waste_type containerize Select & Label Approved Hazardous Waste Container store Store Securely in Satellite Accumulation Area containerize->store containerize->spill segregate->containerize contact_ehs Arrange Pickup by EHS or Licensed Waste Contractor store->contact_ehs emergency_protocol Follow Emergency Procedures (Section 3 of Guide) spill->emergency_protocol Immediate Action emergency_protocol->containerize After Cleanup

Caption: Decision workflow for safe handling and disposal.

References

  • This guide synthesizes best practices from multiple Safety Data Sheets (SDS) for related chemical classes, as a specific SDS for the named compound was not available through the search.
  • Safety Data Sheet. (n.d.). Retrieved from Google Search.[7]

  • Chemos GmbH&Co.KG. (2019, April 11). Safety Data Sheet: quaternary ammonium compounds, benzyl-C8-18-alkyldimethyl, chlorides.[1]

  • Medline. (n.d.). SAFETY DATA SHEET QUATERNARY DISINFECTANT CLEANER.[3]

  • Sigma-Aldrich. (2026, March 16). SAFETY DATA SHEET.

  • Farnell. (2024, September 25). Safety Data Sheet.[10]

  • BASF Agro. (2025, August 4). Safety data sheet.[4]

  • Fisher Scientific. (2025, December 23). SAFETY DATA SHEET.[12]

  • Fisher Scientific. (2009, April 15). SAFETY DATA SHEET.

  • Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET.

  • Thermo Fisher Scientific. (2010, April 12). SAFETY DATA SHEET.[13]

  • TCI Chemicals. (2025, February 26). SAFETY DATA SHEET.[2]

  • Conforms to the requirements of the United States Hazard Communication regulation 29 CFR 1910.1200. (n.d.). Identification of the substance/mixture and of the company/undertaking.

  • TCI Chemicals. (2025, July 4). SAFETY DATA SHEET.[14]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.[8]

  • 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION 3. COMPOSITION/INFORMATION ON INGREDIENTS. (n.d.).[9]

  • SAFETY DATA SHEET. (2015, April 7).[11]

  • Iolitec. (2015, June 12). Safety Data Sheet.[5]

  • Regulations.gov. (n.d.). Safety Data Sheet.[15]

  • Safety Data Sheet CLAR T TIRAGE. (n.d.).[16]

  • ChemicalBook. (2025, November 29). Chemical Safety Data Sheet MSDS / SDS - Bis(4-tert-butylphenyl)iodonium chloride.[6]

Sources

Handling

Personal protective equipment for handling 1-Tert-butyl-4,4-diphenylpiperidin-1-ium;chloride

Title: Comprehensive Safety & Operational Guide: Handling 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride 1. Executive Summary & Pharmacological Profile 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride (commonly known...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Safety & Operational Guide: Handling 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride

1. Executive Summary & Pharmacological Profile 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride (commonly known as Budipine hydrochloride, CAS: 63661-61-0) is a highly active antiparkinsonian agent[1]. Pharmacologically, it operates as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, an inhibitor of monoamine oxidase type B (MAO-B), and a substrate for P-glycoprotein (P-gp) mediated transport across the blood-brain barrier[2].

Because of its potent neurochemical activity—specifically its ability to increase dopamine release and inhibit acetylcholine activity—laboratory personnel must exercise extreme caution[2]. Inadvertent exposure can lead to severe central nervous system (CNS) disturbances, cardiovascular anomalies (e.g., orthostatic hypotension), and localized tissue damage[3].

2. Mechanistic Hazard Assessment As a Senior Application Scientist, I emphasize that safety is not merely about compliance; it requires a deep understanding of chemical causality. The Global Harmonized System (GHS) classifications for this compound are directly linked to its biological mechanisms:

  • Acute Oral Toxicity (H302): Accidental ingestion leads to rapid systemic absorption. Due to its NMDA antagonism and dopaminergic effects, systemic exposure can cause dizziness, hallucinations, cognitive disturbances, and cardiac arrhythmias[3].

  • Skin Corrosion/Irritation (H315) & Serious Eye Damage (H319): As a hydrochloride salt, the compound can cause localized pH disruptions and osmotic stress upon contact with the moisture in mucosal membranes or the epidermis, leading to acute cellular irritation[4].

  • Respiratory Tract Irritation (H335): Inhalation of aerosolized micro-particles bypasses first-pass metabolism, directly entering the pulmonary capillary bed[4]. This not only irritates the respiratory epithelium but also risks rapid CNS penetration.

3. Personal Protective Equipment (PPE) Matrix To mitigate these mechanistic risks, the following self-validating PPE matrix must be strictly adhered to during any handling of the raw powder or concentrated solutions:

Protection ZoneRecommended EquipmentSpecification / StandardMechanistic Justification
Ocular Safety GogglesANSI Z87.1 compliant, unvented or indirectly vented.Prevents micro-dust from dissolving in the tear film, mitigating acute eye irritation (H319)[4].
Dermal (Hands) Nitrile GlovesDouble-gloving; minimum 0.11 mm thickness.Prevents transdermal absorption and localized pH disruption (H315)[4].
Dermal (Body) Lab Coat & SleevesFlame-resistant, fluid-impermeable front.Acts as a physical barrier against electrostatic powder clinging.
Respiratory N95/P100 RespiratorNIOSH-approved particulate respirator.Blocks inhalation of aerosolized active pharmaceutical ingredients (H335)[4].

4. Experimental Workflow: Preparation of in vitro Stock Solutions This protocol outlines the safe solubilization of 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride for use in P-gp transport or NMDA receptor binding assays. Every step is designed to be a self-validating system to ensure operator safety and experimental integrity.

Step 1: Workspace Preparation & Decontamination

  • Activate a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood. Ensure inward airflow is verified (face velocity ~100 fpm)[4].

  • Line the working surface with an absorbent, plastic-backed bench pad to contain any micro-spills.

Step 2: Weighing the Compound

  • Causality Note: Fine pharmaceutical powders hold static charges, causing them to aerosolize when handled.

  • Use an anti-static, zero-charge spatula.

  • Tare a sealed, pre-weighed amber glass vial on the analytical balance.

  • Carefully transfer the required mass (e.g., 10 mg) into the vial inside the fume hood, seal it, and then weigh the sealed vial to determine the exact mass transferred.

Step 3: Solubilization

  • Budipine hydrochloride is soluble in water and DMSO. For cellular assays, dissolve the powder in 100% sterile DMSO to create a concentrated stock (e.g., 10 mM).

  • Inject the solvent directly into the sealed vial using a syringe through a septum to prevent aerosol escape.

  • Vortex gently until the solution is completely clear. Self-Validation: Inspect against a light source; any particulate matter indicates incomplete dissolution and requires further agitation.

Step 4: Aliquoting and Storage

  • Aliquot the stock solution into amber microcentrifuge tubes to protect from light degradation.

  • Store at -20°C. Label clearly with the chemical name, concentration, date, and hazard warnings.

5. Hazard Mitigation & Operational Workflow Diagram

G H Hazard: 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride (H302, H315, H319, H335) PPE_Resp Respiratory Protection (N95/P100 Respirator) H->PPE_Resp Prevents Inhalation PPE_Skin Dermal Protection (Nitrile Gloves, Lab Coat) H->PPE_Skin Prevents Absorption PPE_Eye Ocular Protection (Safety Goggles) H->PPE_Eye Prevents Irritation Hood Engineering Control (Class II BSC / Fume Hood) PPE_Resp->Hood PPE_Skin->Hood PPE_Eye->Hood Handling Safe Handling & Weighing (Anti-static tools, closed vials) Hood->Handling Enables Safe Execution Disposal Chemical Waste Disposal (Incineration) Handling->Disposal Post-experiment Protocol

Workflow of hazard mitigation and safe handling protocols for Budipine Hydrochloride.

6. Spill Response & Chemical Disposal Plan A robust laboratory must have a self-validating spill response plan to prevent widespread contamination[4].

Immediate Spill Response (Solid Powder):

  • Evacuate & Isolate: Alert personnel and restrict access to the spill area.

  • Don PPE: Ensure full PPE (including an N95 respirator and safety goggles) is worn before approaching the spill[4].

  • Containment: Do NOT sweep dry powder, as this generates highly dangerous aerosols. Gently cover the spill with damp absorbent paper towels (using water or a 10% ethanol solution) to trap the dust.

  • Collection: Carefully scoop the damp towels and powder using a non-sparking tool into a hazardous waste container.

  • Decontamination: Wash the spill surface with copious amounts of soap and water[4]. Validation: Swipe the area with a clean, damp tissue and verify visually that no white residue remains.

Chemical Disposal:

  • Solid Waste: All contaminated gloves, bench pads, and empty vials must be placed in a designated, clearly labeled chemical waste bin.

  • Liquid Waste: DMSO or aqueous solutions containing the compound must be collected in compatible, clearly labeled liquid waste carboys.

  • Final Destruction: Do not flush down the sink[4]. Dispose of via a licensed chemical waste contractor for high-temperature incineration, as this completely destroys the active pharmaceutical ingredient.

References

  • What is Budipine Hydrochloride used for? Patsnap Synapse. Available at:[Link]

  • What is the mechanism of Budipine Hydrochloride? Patsnap Synapse. Available at:[Link]

  • What are the side effects of Budipine Hydrochloride? Patsnap Synapse. Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-Tert-butyl-4,4-diphenylpiperidin-1-ium;chloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-Tert-butyl-4,4-diphenylpiperidin-1-ium;chloride
© Copyright 2026 BenchChem. All Rights Reserved.